4-Acetoxyisophthalic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLSYRJOJYLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Acetoxyisophthalic Acid CAS number 5985-26-2
An In-depth Technical Guide to 4-Acetoxyisophthalic Acid (CAS 5985-26-2): A Key Synthetic Intermediate
Abstract
4-Acetoxyisophthalic acid, with CAS number 5985-26-2, is a specialized aromatic dicarboxylic acid that serves as a pivotal intermediate in advanced chemical synthesis. While not as widely known as its parent compounds, isophthalic acid and salicylic acid, its unique structure—featuring an acetoxy protecting group on a functionalized isophthalic acid backbone—makes it a valuable tool for researchers in polymer chemistry and drug development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and primary applications. We will explore its role as a protected monomer for creating functional polyesters and as a stable precursor to the biologically active molecule, 4-hydroxyisophthalic acid. The narrative emphasizes the causal reasoning behind synthetic choices and application methodologies, offering field-proven insights for scientists and development professionals.
Core Concepts: Structure and Strategic Importance
The Isophthalic Acid Backbone
Isophthalic acid is an aromatic dicarboxylic acid where the two carboxyl groups are arranged in a meta- (1,3) orientation on the benzene ring. This geometry is fundamentally important; unlike the linear para-isomer terephthalic acid that forms highly crystalline polymers like PET, the kinked structure of isophthalic acid disrupts polymer chain packing.[1][2] This disruption reduces crystallinity, which can improve clarity and processing characteristics in copolyesters and resins.[1] 4-Acetoxyisophthalic acid inherits this foundational meta-dicarboxylic acid structure.
The Acetoxy Group: A Strategic Protecting Group
The defining feature of 4-acetoxyisophthalic acid is the acetoxy (-OAc) group at the 4-position. This group serves as a protecting group for the more reactive hydroxyl (-OH) group found in its precursor, 4-hydroxyisophthalic acid (4-HIPA). The acetylation of the phenolic hydroxyl group is a critical synthetic strategy for two primary reasons:
-
Preventing Unwanted Side Reactions: The free hydroxyl group is nucleophilic and acidic, and can interfere with reactions involving the carboxylic acid groups, such as polymerization (esterification) or other coupling reactions. The acetoxy group is significantly less reactive, ensuring that chemical transformations occur selectively at the desired carboxyl sites.
-
Modulating Solubility and Stability: Acetylation increases the molecule's lipophilicity, which can alter its solubility in organic solvents, often simplifying purification and handling during synthesis.
The relationship between the "acetoxy" form and the "hydroxy" form is central to understanding the utility of this compound.
Caption: Reversible protection scheme between 4-HIPA and 4-Acetoxyisophthalic Acid.
Physicochemical Properties and Characterization
Accurate characterization of 4-acetoxyisophthalic acid is essential for its use as a synthetic intermediate and as an analytical reference standard.[3] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5985-26-2 | [3][4][5] |
| Molecular Formula | C₁₀H₈O₆ | [3][4][6] |
| Molecular Weight | 224.17 g/mol | [3][4][6] |
| IUPAC Name | 4-acetyloxybenzene-1,3-dicarboxylic acid | [6] |
| Appearance | Solid | [4] |
| Melting Point | >170°C (with decomposition) | [4] |
| Storage | Store at +5°C in a dry environment | [6] |
Analytical Characterization: As a reference standard, 4-acetoxyisophthalic acid is fully characterized using a suite of analytical techniques.[3]
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure, including the presence of the acetyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]
-
FTIR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) of the acetoxy group and the carboxylic acid C=O and O-H stretches.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which is guaranteed to be above 90% for use as an analytical standard.[6]
Synthesis and Manufacturing Workflow
The synthesis of 4-acetoxyisophthalic acid is a two-stage process that begins with the formation of its precursor, 4-hydroxyisophthalic acid (4-HIPA).
Caption: General two-stage synthetic workflow for 4-Acetoxyisophthalic Acid.
Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid (4-HIPA)
This protocol is based on the established method of carboxylating a potassium salt of a hydroxybenzoic acid under CO₂ pressure.[7] This carboxylation is a variation of the Kolbe-Schmitt reaction.[8]
Objective: To synthesize the precursor 4-HIPA by introducing a second carboxyl group onto a hydroxybenzoic acid starting material.
Materials:
-
Dipotassium salt of p-hydroxybenzoic acid
-
Carbon Dioxide (high pressure)
-
Hydrochloric Acid (concentrated)
-
Water (deionized)
-
High-pressure autoclave reactor
Methodology:
-
Reactant Charging: The dry dipotassium salt of p-hydroxybenzoic acid is loaded into a high-pressure autoclave. The use of the dipotassium salt is preferred as it enhances reactivity.[7]
-
Pressurization and Heating: The vessel is sealed and pressurized with carbon dioxide to superatmospheric pressure (e.g., 50 atmospheres). The reactor is then heated to a temperature range of 300-500°C.[7] The elevated temperature and pressure are necessary to drive the electrophilic substitution of CO₂ onto the electron-rich phenoxide ring.
-
Reaction: The mixture is held at the target temperature and pressure for several hours to allow the carboxylation reaction to proceed to completion.
-
Work-up and Isolation: After cooling and depressurization, the solid reaction mass is dissolved in water.
-
Acidification: The aqueous solution is carefully acidified with concentrated hydrochloric acid. This protonates the carboxylate salts, causing the free 4-hydroxyisophthalic acid to precipitate out of the solution due to its lower water solubility.[7][8]
-
Purification: The crude precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., dilute alcohol) to yield pure 4-HIPA.[8]
Experimental Protocol: Acetylation to 4-Acetoxyisophthalic Acid
Objective: To protect the phenolic hydroxyl group of 4-HIPA via esterification.
Materials:
-
4-Hydroxyisophthalic acid (4-HIPA)
-
Acetic Anhydride (serves as both reagent and solvent)
-
Sulfuric Acid (catalytic amount)
-
Ice-water bath
-
Water (deionized)
Methodology:
-
Reaction Setup: 4-HIPA is suspended in an excess of acetic anhydride in a round-bottom flask. A magnetic stirrer is added.
-
Catalysis: A few drops of concentrated sulfuric acid are cautiously added to the suspension. The acid catalyzes the acetylation of the phenolic hydroxyl group.
-
Heating: The mixture is gently heated (e.g., to 50-60°C) and stirred until the solid 4-HIPA dissolves and the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled to room temperature and then poured slowly into a beaker of ice-water with vigorous stirring. This step serves two purposes: it hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the water-insoluble product.
-
Isolation: The white precipitate of 4-acetoxyisophthalic acid is collected by vacuum filtration.
-
Washing and Drying: The solid is washed thoroughly with cold deionized water to remove residual acetic acid and sulfuric acid. The product is then dried under vacuum to yield the final, purified 4-acetoxyisophthalic acid.
Applications in Research and Drug Development
The utility of 4-acetoxyisophthalic acid stems from its identity as a protected, functional building block.
Protected Monomer in Advanced Polymer Synthesis
In polymer science, 4-acetoxyisophthalic acid can be used as a specialty comonomer in the synthesis of polyesters and polyamides.
-
Mechanism of Incorporation: During polycondensation reactions (e.g., with a diol to form a polyester), the acetoxy group remains intact while the two carboxylic acid groups react. This allows for the precise incorporation of the functional benzene ring into the polymer backbone.
-
Post-Polymerization Modification: Once the polymer is formed, the acetoxy groups can be hydrolyzed under basic or acidic conditions to reveal the free hydroxyl groups. This creates a functionalized polymer with pendant -OH groups, which can be used for further modifications, such as grafting other molecules, altering surface properties (e.g., increasing hydrophilicity), or creating cross-linking sites.[2]
Caption: Workflow for creating functional polymers using 4-Acetoxyisophthalic Acid.
Precursor to Biologically Active 4-Hydroxyisophthalic Acid
The deprotected form, 4-HIPA, has demonstrated several promising biological activities.[9] It has been investigated for its analgesic, antipyretic, antioxidant, and neuroprotective properties.[8][10][11] 4-HIPA has been shown to activate antioxidant enzymes and protect against mitochondrial damage in neuronal cells.[10][11]
In drug development, 4-acetoxyisophthalic acid can serve as a stable, storable precursor that is converted to the active 4-HIPA in a final synthetic step. This is a common strategy in medicinal chemistry, where protecting groups are used to mask reactive functionalities during the construction of a complex molecule.
Analytical Reference Standard
In pharmaceutical quality control, it is crucial to identify and quantify impurities in active pharmaceutical ingredients (APIs). 4-Acetoxyisophthalic acid is a known derivative and potential impurity related to APIs like Phthalic Acid.[3] As such, a fully characterized, high-purity sample of 4-acetoxyisophthalic acid is used as a reference standard for:
-
Analytical Method Development: Developing HPLC or GC methods to separate the API from related impurities.
-
Method Validation (AMV): Confirming that the analytical method is accurate, precise, and specific for the impurity.
-
Quality Control (QC): Routine testing of API batches to ensure they meet purity specifications.[3]
Safety, Handling, and Storage
While a specific safety data sheet for 4-acetoxyisophthalic acid is not widely available, the safety profile can be inferred from its close structural analog, 4-hydroxyisophthalic acid. Standard laboratory precautions for handling aromatic carboxylic acids should be followed.
| Hazard Class | Statement | GHS Code(s) | Source(s) |
| Skin Irritation | Causes skin irritation | H315 | [12][13] |
| Eye Irritation | Causes serious eye irritation | H319 | [12][13] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [12][13] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
-
Avoid generating dust.[14]
Storage:
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][14]
-
Keep away from strong oxidizing agents, acids, and bases.[15]
Conclusion and Future Outlook
4-Acetoxyisophthalic acid (CAS 5985-26-2) is more than a simple derivative; it is a strategically designed synthetic intermediate. Its value lies in the temporary masking of a reactive hydroxyl group, enabling chemists to perform selective transformations at the carboxylic acid sites. This capability makes it a key building block for creating functional polymers with tailored properties and a stable precursor in the multi-step synthesis of pharmacologically active compounds. As research into advanced materials and complex therapeutics continues, the demand for such precisely functionalized and protected building blocks is set to grow, positioning 4-acetoxyisophthalic acid as a valuable tool in the modern chemist's arsenal.
References
- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.). National Institutes of Health.
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- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.). ResearchGate.
- 4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance. (n.d.). Benchchem.
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An In-depth Technical Guide to 4-acetyloxybenzene-1,3-dicarboxylic acid
Introduction
4-acetyloxybenzene-1,3-dicarboxylic acid, also known as 4-acetoxyisophthalic acid, is a derivative of 4-hydroxyisophthalic acid. While not as extensively studied as its precursor, its structural similarity to acetylsalicylic acid (aspirin) suggests potential applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on the scientific rationale behind the proposed methodologies.
Physicochemical Properties
Due to the limited availability of experimental data for 4-acetyloxybenzene-1,3-dicarboxylic acid, the following properties are predicted based on the known values of its precursor, 4-hydroxyisophthalic acid, and related compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₈O₆ | |
| Molecular Weight | 224.17 g/mol | |
| Appearance | White crystalline solid | Based on similar aromatic carboxylic acids. |
| Melting Point | >300 °C (with decomposition) | The precursor, 4-hydroxyisophthalic acid, decomposes at 314-315°C.[3] Acetylation may slightly alter this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The precursor has low water solubility.[3] The acetyl group may slightly increase lipophilicity. |
| pKa | pKa1 ≈ 3-4, pKa2 ≈ 4-5 | Predicted based on the two carboxylic acid groups. |
Synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid
The synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid presents a unique challenge. Direct acetylation of the phenolic hydroxyl group of 4-hydroxyisophthalic acid using standard methods has been reported to be unsuccessful.[4] This is likely due to the electronic effects of the two carboxyl groups and potential side reactions. Therefore, a multi-step synthesis involving protection of the carboxylic acid groups is the most logical approach.
Synthesis of the Precursor: 4-hydroxyisophthalic acid
The starting material for this synthesis is 4-hydroxyisophthalic acid. It can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of a potassium salt of p-hydroxybenzoic acid under high temperature and pressure.[5]
Experimental Protocol: Synthesis of 4-hydroxyisophthalic acid via Kolbe-Schmitt Reaction
-
Reactant Preparation: A dry mixture of potassium p-hydroxybenzoate and potassium carbonate is prepared.
-
Carboxylation: The mixture is placed in a high-pressure reactor and subjected to a carbon dioxide atmosphere at elevated temperature and pressure.
-
Work-up: After cooling, the solid product is dissolved in water.
-
Acidification: The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the crude 4-hydroxyisophthalic acid.
-
Purification: The crude product can be purified by recrystallization from hot water.
Caption: Synthesis of 4-hydroxyisophthalic acid.
Proposed Synthesis of 4-acetyloxybenzene-1,3-dicarboxylic acid
The proposed synthesis involves a three-step process: esterification of the carboxylic acids, acetylation of the hydroxyl group, and finally, hydrolysis of the ester groups.
Step 1: Esterification of 4-hydroxyisophthalic acid
To prevent unwanted side reactions during acetylation, the carboxylic acid groups are first protected by converting them into esters. A standard Fischer-Speier esterification is suitable for this purpose.[4]
Experimental Protocol: Dimethyl 4-hydroxyisophthalate
-
Reaction Setup: Suspend 4-hydroxyisophthalic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Remove the excess methanol under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: The crude dimethyl 4-hydroxyisophthalate can be purified by recrystallization or column chromatography.
Step 2: Acetylation of Dimethyl 4-hydroxyisophthalate
With the carboxylic acids protected, the phenolic hydroxyl group can be acetylated, for instance by using acetic anhydride.
Experimental Protocol: Dimethyl 4-acetoxyisophthalate
-
Reaction: Dissolve dimethyl 4-hydroxyisophthalate in acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added.
-
Heating: Gently warm the reaction mixture to ensure completion.
-
Quenching: Carefully add water to the cooled reaction mixture to hydrolyze the excess acetic anhydride.
-
Isolation: The product may precipitate upon addition of water. If not, extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization.
Step 3: Hydrolysis of Dimethyl 4-acetoxyisophthalate
The final step is the deprotection of the carboxylic acid groups by hydrolysis of the methyl esters.
Experimental Protocol: 4-acetyloxybenzene-1,3-dicarboxylic acid
-
Reaction: Dissolve dimethyl 4-acetoxyisophthalate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Hydrolysis: Add a stoichiometric amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., hydrochloric acid) to precipitate the final product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Caption: Proposed multi-step synthesis of the title compound.
Spectroscopic Properties (Predicted)
As no experimental spectra are readily available, the following are predictions based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons and the acetyl group. The exact chemical shifts will depend on the solvent used.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Acetyl CH₃ | ~2.3 | Singlet |
| Carboxylic Acid OH | >10 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the acetyl methyl carbon.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Ester C=O (acetyl) | ~169 |
| Aromatic C | 120 - 155 |
| Acetyl CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Ester) | 1760 - 1770 | Strong |
| C-O (Ester) | 1180 - 1250 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed. Fragmentation patterns would likely involve the loss of the acetyl group and carboxylic acid groups.
| Ion | Predicted m/z |
| [M]⁺ | 224 |
| [M - CH₂CO]⁺ | 182 |
| [M - COOH]⁺ | 179 |
Potential Applications
Given its structural features, 4-acetyloxybenzene-1,3-dicarboxylic acid holds promise in several areas:
-
Pharmaceuticals: As a structural analog of aspirin, it could be investigated for anti-inflammatory, analgesic, and antipyretic properties.[2] The presence of two carboxylic acid groups might influence its pharmacokinetic and pharmacodynamic profile.
-
Polymer Chemistry: Dicarboxylic acids are fundamental building blocks for polyesters and polyamides.[6] The acetyloxy group could be hydrolyzed post-polymerization to introduce hydroxyl functionalities, allowing for further modifications of the polymer backbone.
-
Drug Delivery: The dicarboxylic acid moiety could be used to link the molecule to other drug molecules or polymers, potentially for creating prodrugs or drug delivery systems.[5]
Conclusion
4-acetyloxybenzene-1,3-dicarboxylic acid is a compound with interesting potential that remains largely unexplored. The synthetic challenges associated with its direct preparation from 4-hydroxyisophthalic acid necessitate a multi-step approach involving protection of the carboxylic acid groups. This guide provides a scientifically grounded framework for its synthesis and characterization, paving the way for future research into its properties and applications in drug development and materials science.
References
- Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society (Resumed), 3099-3106.
- Envato. (n.d.). Acetylsalicylic Acid: Aspirin Molecule Structure.
- BYJU'S. (n.d.). Acetylsalicylic acid (Aspirin).
- Proteins/234Struct. (n.d.). ASPIRIN.
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- BioCrick. (n.d.). 4-Hydroxyisophthalic acid | CAS:636-46-4 | Phenols | High Purity | Manufacturer.
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synthesis of 4-Acetoxyisophthalic Acid from 4-hydroxyisophthalic acid
An In-depth Technical Guide to the Synthesis of 4-Acetoxyisophthalic Acid from 4-Hydroxyisophthalic Acid
Abstract
This technical guide provides a comprehensive methodology for the synthesis of 4-acetoxyisophthalic acid, a valuable building block in polymer science and medicinal chemistry. Acknowledging the inherent challenges in the direct acetylation of 4-hydroxyisophthalic acid, this document details a robust and reliable two-step synthetic strategy. The primary pathway involves an initial Fischer-Speier esterification of the starting material to its dimethyl ester, followed by a controlled acetylation of the phenolic hydroxyl group. This approach circumvents common side reactions, such as polymer formation, ensuring a higher yield and purity of the desired product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data presentation to ensure reproducible and successful synthesis.
Introduction and Strategic Overview
4-Hydroxyisophthalic acid is an aromatic compound distinguished by a benzene ring substituted with a hydroxyl group and two carboxylic acid groups.[1][2] It is a known byproduct of the commercial synthesis of salicylic acid via the Kolbe-Schmitt reaction and can be isolated from industrial residues.[3][4][5][6][7][8] The acetylation of its phenolic hydroxyl group yields 4-acetoxyisophthalic acid, a derivative with modified properties suitable for various applications, including the development of novel polymers and as a potential alternative to aspirin.[2][5]
Direct acetylation of 4-hydroxyisophthalic acid using acetic anhydride, particularly under acid catalysis, is fraught with difficulty. This approach often leads to the formation of undesirable condensation polymers.[3] The acetylated product, in its free acid form, can behave as a mixed anhydride, promoting intermolecular reactions that result in polymerization.
To mitigate these challenges, this guide presents a more dependable, field-proven synthetic route. The core strategy is to first protect the reactive carboxylic acid groups via esterification, rendering them inert to the subsequent acetylation conditions. The hydroxyl group of the resulting diester can then be cleanly acetylated.
Logical Workflow: A Two-Step Approach
The recommended pathway involves two primary experimental stages:
-
Esterification: Conversion of 4-hydroxyisophthalic acid to dimethyl 4-hydroxyisophthalate.
-
Acetylation: Conversion of the intermediate diester to dimethyl 4-acetoxyisophthalate.
This workflow is designed to maximize yield and purity by isolating the key reaction steps and preventing unwanted side reactions.
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- 8. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Acetoxyisophthalic Acid
This guide provides a comprehensive technical overview of 4-Acetoxyisophthalic Acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's molecular structure, synthesis, analytical characterization, and applications, grounding all claims in verifiable, authoritative sources.
Introduction: The Strategic Importance of 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic acid, a derivative of 4-hydroxyisophthalic acid, is an aromatic compound of significant interest in organic synthesis. Its structure, featuring two carboxylic acid groups and an acetoxy substituent on a benzene ring, offers a unique combination of reactivity and functionality. This trifunctional nature makes it a versatile building block for creating complex molecules, including pharmacologically active agents and advanced polymers.[1] The strategic placement of these groups allows for selective chemical modifications, making it a valuable precursor in various industrial and research applications.[1][2]
Molecular Structure and Physicochemical Properties
The foundational element of 4-Acetoxyisophthalic Acid is its isophthalic acid backbone (benzene-1,3-dicarboxylic acid), with an acetoxy group (-OCOCH₃) at the 4-position. This arrangement dictates its chemical behavior and physical properties.
Structural Breakdown
The molecule's geometry and electron distribution are key to its reactivity. The two carboxylic acid groups are electron-withdrawing, influencing the acidity and reactivity of the aromatic ring, while the acetoxy group can participate in hydrolysis and esterification reactions.
View Chemical Structure Diagram
Caption: Chemical structure of 4-Acetoxyisophthalic Acid.
Physicochemical Data
Quantitative data provides a baseline for experimental design, including solvent selection and reaction temperature. The properties listed below are for the parent compound, 4-hydroxyisophthalic acid, which is the direct precursor.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₅ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Decomposes at 314-315°C | [3] |
| Water Solubility | 0.3 g/L at 24°C | [2][3] |
| pKa | ~2.0 (Predicted) | [2] |
Synthesis and Purification
The most common and direct route to 4-Acetoxyisophthalic Acid is through the acetylation of its precursor, 4-hydroxyisophthalic acid. This reaction is a standard esterification where the phenolic hydroxyl group is converted into an acetoxy group.
Rationale for Synthetic Approach
The acetylation of a phenol is a robust and high-yielding reaction. Acetic anhydride is typically chosen as the acetylating agent due to its high reactivity and the convenient removal of the acetic acid byproduct. An acid catalyst, such as sulfuric acid, is often employed to protonate the anhydride, making it a more potent electrophile and accelerating the reaction. The choice of reflux conditions ensures the reaction proceeds to completion in a reasonable timeframe.[4]
Detailed Experimental Protocol: Acetylation of 4-Hydroxyisophthalic Acid
This protocol describes a representative lab-scale synthesis.
Materials:
-
4-hydroxyisophthalic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxyisophthalic acid in an excess of acetic anhydride.
-
Catalysis: Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it over crushed ice to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Acetoxyisophthalic Acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
View Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-Acetoxyisophthalic Acid.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the successful synthesis and purity of 4-Acetoxyisophthalic Acid.
¹H NMR Spectroscopy
Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. The spectrum of 4-Acetoxyisophthalic Acid is expected to show:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,3,4-substitution pattern.
-
Acetoxy Methyl Protons: A sharp singlet at approximately δ 2.1-2.3 ppm, integrating to three protons, which is characteristic of the acetyl methyl group.
-
Carboxylic Acid Protons: Two broad singlets at a downfield chemical shift (often > δ 10 ppm), which may exchange with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands include:
-
C=O Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ (due to O-H stretching) and a strong, sharp absorption around 1700-1725 cm⁻¹.[5][6]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹.
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and carboxylic acids.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For 4-Acetoxyisophthalic Acid (C₈H₆O₅), the expected molecular ion peak [M]⁺ would be at an m/z of 182.13.[3] High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million. Common fragmentation patterns may include the loss of an acetyl group (CH₃CO) or a carboxyl group (COOH).
View Analytical Workflow Diagram
Sources
An In-Depth Technical Guide to the Solubility of 4-Acetoxyisophthalic Acid
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Acetoxyisophthalic Acid. While direct, comprehensive solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles with established analytical methodologies to empower researchers, scientists, and drug development professionals. We will explore the predicted solubility profile based on molecular structure, detail gold-standard experimental protocols for its empirical determination, and discuss the critical physicochemical factors that influence this property. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible approach to solubility assessment.
Introduction: The Significance of Solubility
4-Acetoxyisophthalic acid, a dicarboxylic acid ester, is structurally related to key pharmaceutical compounds and intermediates, including as a known impurity of Acetylsalicylic Acid (Aspirin)[1]. Its physicochemical properties are paramount for any application, from synthesis and purification to formulation and bioavailability in drug development.
Solubility, the concentration of a solute in a saturated solution at a specific temperature and pressure, is a critical determinant of a compound's behavior. It dictates:
-
Reaction Kinetics: In synthesis, reactants must be in the same phase to interact efficiently.
-
Purification: Techniques like recrystallization are entirely dependent on differential solubility in various solvents.
-
Drug Delivery: For pharmaceutical applications, aqueous solubility is a key factor influencing dissolution rate and subsequent absorption and bioavailability.
-
Analytical Method Development: Understanding solubility is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC).
This guide provides the necessary theoretical grounding and practical protocols to expertly characterize the solubility of 4-Acetoxyisophthalic Acid.
Physicochemical Profile and Predicted Solubility
Molecular Structure Analysis
The solubility behavior of 4-Acetoxyisophthalic Acid is dictated by the interplay of its functional groups:
-
Two Carboxylic Acid (-COOH) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests solubility in polar solvents.
-
Aromatic Benzene Ring: This is a large, nonpolar, hydrophobic structure that limits water solubility.
-
Acetoxy (-OCOCH₃) Group: This ester group is more nonpolar (lipophilic) than the hydroxyl (-OH) group found in its parent compound, 4-hydroxyisophthalic acid. It can act as a hydrogen bond acceptor but not a donor.
Compared to its parent compound, 4-hydroxyisophthalic acid, the acetylation of the hydroxyl group reduces its overall polarity and removes a key hydrogen bond donating site. Therefore, 4-acetoxyisophthalic acid is predicted to be less soluble in polar protic solvents like water than 4-hydroxyisophthalic acid, for which solubility is reported as 1 gram in 3 liters of water at 24°C.[2]
Predicted Solubility Across Solvent Classes
Based on the principle of "like dissolves like," we can predict the following general solubility profile[3][4]:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to low solubility is expected. While the carboxylic acids provide some polarity, the bulky aromatic ring and the acetoxy group reduce overall hydrophilicity. It is expected to be freely soluble in alcohols like ethanol.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): Moderate to high solubility is predicted. These solvents can effectively solvate the polar carboxylic acid groups and interact with the acetoxy group without the high energetic cost of disrupting a strong hydrogen-bonding network like water's. The related compound, isophthalic acid, shows good solubility in acetone and ethanol.[5][6] A supplier reports that 4-acetoxyisophthalic acid is soluble in DMSO at ≥ 100 mg/mL.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected. The molecule's overall polarity from the dual carboxylic acid groups is too high to be effectively solvated by nonpolar solvents.
The Critical Impact of pH
The two carboxylic acid groups on 4-Acetoxyisophthalic Acid mean its aqueous solubility will be profoundly dependent on pH.
-
In Acidic Conditions (pH < pKa₁): The carboxylic acid groups will be fully protonated (-COOH). In this neutral state, the molecule is at its least polar, and thus its lowest aqueous solubility.
-
In Basic Conditions (pH > pKa₂): Both carboxylic acid groups will be deprotonated to form carboxylate anions (-COO⁻). The resulting dianionic salt is an ion and will be significantly more polar, leading to a dramatic increase in aqueous solubility. This principle is fundamental to manipulating the solubility of acidic compounds.
Sources
Spectroscopic Characterization of 4-Acetoxyisophthalic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Acetoxyisophthalic Acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of 4-hydroxyisophthalic acid, its structural confirmation is paramount for researchers in drug development and polymer chemistry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed analysis of the expected spectral features. The methodologies for data acquisition and interpretation are discussed, providing a foundational understanding for researchers. It is important to note that the spectral data presented herein are predicted based on the known spectroscopic characteristics of its precursor, 4-hydroxyisophthalic acid, and the general effects of acetylation on aromatic systems.
Introduction
4-Acetoxyisophthalic Acid is a dicarboxylic acid featuring an acetoxy group attached to a benzene ring. This structural motif makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The precise characterization of its molecular structure is a critical step in ensuring the purity and identity of synthesized materials, which underpins the reliability of subsequent research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide will delve into the predicted spectroscopic signature of 4-Acetoxyisophthalic Acid, explaining the rationale behind the expected data based on established principles of chemical analysis.
Molecular Structure
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. 4-Acetoxyisophthalic Acid consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetoxy group at position 4.
Figure 1: Molecular Structure of 4-Acetoxyisophthalic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 4-Acetoxyisophthalic Acid.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid protons, and the methyl protons of the acetoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Acetoxyisophthalic Acid (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Broad Singlet | 2H | -COOH |
| ~8.4 | Singlet | 1H | Ar-H |
| ~8.1 | Doublet | 1H | Ar-H |
| ~7.5 | Doublet | 1H | Ar-H |
| ~2.3 | Singlet | 3H | -OCOCH₃ |
Disclaimer: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Causality Behind Predicted Shifts:
-
Carboxylic Acid Protons (~13.5 ppm): The protons of the two carboxylic acid groups are expected to be highly deshielded due to the electronegativity of the oxygen atoms and resonance effects. They will likely appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. The ¹H NMR spectrum of isophthalic acid in DMSO-d₆ shows the carboxylic acid protons at approximately 13.3 ppm.[1]
-
Aromatic Protons (~7.5 - 8.4 ppm): The three aromatic protons are in different chemical environments and are expected to show distinct signals. The proton between the two carboxylic acid groups is the most deshielded. The other two protons will likely appear as doublets due to ortho-coupling. The introduction of the electron-withdrawing acetoxy group will influence the precise chemical shifts of the aromatic protons compared to 4-hydroxyisophthalic acid.
-
Acetoxy Methyl Protons (~2.3 ppm): The three equivalent protons of the methyl group in the acetoxy substituent will appear as a sharp singlet. This chemical shift is characteristic of an acetyl group attached to an aromatic ring through an oxygen atom.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Acetoxyisophthalic Acid (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~169 | -OC OCH₃ |
| ~166 | -C OOH |
| ~150 | Ar-C -O |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~123 | Ar-C H |
| ~21 | -OCOC H₃ |
Disclaimer: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Causality Behind Predicted Shifts:
-
Carbonyl Carbons (~166 and ~169 ppm): The carbon atoms of the carboxylic acid groups and the ester carbonyl group are the most deshielded carbons in the molecule due to the direct attachment of two electronegative oxygen atoms. The ester carbonyl is typically found slightly downfield compared to the carboxylic acid carbonyls.
-
Aromatic Carbons (~123 - 150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon atom attached to the acetoxy group (C-O) is expected to be the most deshielded among the ring carbons. The carbons bearing the carboxylic acid groups will also be significantly deshielded. The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region. The ¹³C NMR data for 4-hydroxyisophthalic acid provides a good reference for these predictions.[2]
-
Methyl Carbon (~21 ppm): The carbon of the methyl group in the acetoxy substituent will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 4-Acetoxyisophthalic Acid is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H bonds.
Table 3: Predicted Characteristic IR Absorption Bands for 4-Acetoxyisophthalic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1760 | Strong | C=O stretch (Ester) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~900-650 | Medium-Strong | C-H bend (Aromatic) |
Disclaimer: The wavenumbers are predicted and may vary depending on the sampling method (e.g., KBr pellet, ATR).
Causality Behind Predicted Absorptions:
-
O-H Stretch (3300-2500 cm⁻¹): The O-H stretching vibration of the carboxylic acid groups will appear as a very broad and strong band due to extensive hydrogen bonding.[3]
-
C=O Stretches (~1760 and ~1700 cm⁻¹): Two distinct C=O stretching bands are expected. The ester carbonyl stretch typically appears at a higher wavenumber (~1760 cm⁻¹) compared to the carboxylic acid carbonyl stretch (~1700 cm⁻¹), which is broadened and shifted to a lower frequency due to hydrogen bonding. The antisymmetric stretching of the C=O in acetate groups is often observed around 1732 cm⁻¹.[4][5]
-
C=C Stretch (~1600, ~1475 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will result in characteristic absorptions in this region.
-
C-O Stretch (~1200 cm⁻¹): A strong absorption band corresponding to the C-O stretching of the ester group is expected.
-
Aromatic C-H Bends (900-650 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring will produce characteristic bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
For 4-Acetoxyisophthalic Acid (Molecular Formula: C₁₀H₈O₆), the predicted molecular weight is 224.16 g/mol .
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 4-Acetoxyisophthalic Acid
| m/z | Predicted Fragment |
|---|---|
| 224 | [M]⁺ (Molecular Ion) |
| 182 | [M - C₂H₂O]⁺ |
| 165 | [M - C₂H₂O - OH]⁺ |
| 136 | [M - 2xCOOH]⁺ |
| 121 | [C₆H₄(OH)CO]⁺ |
| 43 | [CH₃CO]⁺ |
Disclaimer: The fragmentation pattern is predicted and can be influenced by the ionization technique used.
Causality Behind Predicted Fragmentation:
-
Molecular Ion Peak (m/z 224): The molecular ion peak corresponding to the intact molecule is expected to be observed.
-
Loss of Ketene (m/z 182): A common fragmentation pathway for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to form the corresponding phenol. This would result in a peak at m/z 182, corresponding to 4-hydroxyisophthalic acid.
-
Loss of a Hydroxyl Radical (m/z 165): Subsequent loss of a hydroxyl radical from the carboxylic acid group of the m/z 182 fragment is a plausible fragmentation step.
-
Loss of Carboxylic Acid Groups (m/z 136): The loss of both carboxylic acid groups (each 45 Da) from the molecular ion is a possible fragmentation pathway.
-
Acylium Ion (m/z 43): A prominent peak at m/z 43 is expected, corresponding to the stable acetyl cation ([CH₃CO]⁺). This is a characteristic fragment for acetate esters.[6][7]
Experimental Protocols
While the data presented is predictive, the following are standard protocols for acquiring the actual spectroscopic data for 4-Acetoxyisophthalic Acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetoxyisophthalic Acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Figure 2: General workflow for NMR data acquisition.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pattern.
Conclusion
The predicted spectroscopic data for 4-Acetoxyisophthalic Acid, based on the analysis of its structural components and related compounds, provides a valuable reference for researchers. The anticipated NMR, IR, and MS spectra exhibit characteristic features that can be used for the identification and structural confirmation of this compound. Experimental verification of this predicted data is a necessary next step for any research involving the synthesis or application of 4-Acetoxyisophthalic Acid. This guide serves as a foundational tool for designing and interpreting the spectroscopic characterization of this important molecule, thereby upholding the principles of scientific integrity and accuracy in research and development.
References
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-
PubChem. 4-Hydroxyisophthalic acid. National Center for Biotechnology Information. [Link]
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TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Proprep. What are the distinguishing features of the ethyl acetate IR spectrum, and how do they reflect its functional groups?. [Link]
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NIST. Isophthalic acid. National Institute of Standards and Technology. [Link]
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mzCloud. Isophthalic acid. [Link]
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NIST. Isophthalic acid. National Institute of Standards and Technology. [Link]
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ResearchGate. Vibrational Spectroscopic Study of Acetate Group. [Link]
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SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]
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Table of Characteristic IR Absorptions. [Link]
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ResearchGate. Infrared spectrum of acetate group in case of acetic acid solution. [Link]
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-
DrugFuture. 4-Hydroxyisophthalic Acid. [Link]
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The Unseen Architect: A Technical Guide to the Potential Applications of 4-Acetoxyisophthalic Acid in Materials Science
Abstract
This technical guide delves into the latent potential of 4-Acetoxyisophthalic Acid as a versatile building block in modern materials science. While its direct applications are not as extensively documented as its parent compound, isophthalic acid, its unique trifunctionality—two carboxylic acid groups and a reactive acetoxy group—opens a design space for novel polymers and functional materials. By analyzing the well-established roles of isophthalic acid and its derivatives, this paper extrapolates and proposes the utility of 4-Acetoxyisophthalic Acid in the synthesis of high-performance polymers, the construction of advanced functional materials such as metal-organic frameworks (MOFs), and the formulation of specialty coatings and adhesives. This guide serves as a foundational resource for researchers and materials scientists, providing both theoretical grounding and practical, step-by-step methodologies for harnessing the potential of this promising, yet under-explored, molecule.
Introduction: Unveiling 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic Acid is an aromatic dicarboxylic acid, a derivative of isophthalic acid, characterized by the presence of an acetoxy group at the 4-position of the benzene ring.[1] This seemingly simple modification introduces a crucial reactive site, transforming the bifunctional isophthalic acid into a trifunctional monomer. The two carboxylic acid groups, located at the 1 and 3 positions, provide the classic backbone-forming capabilities for polyesters and polyamides. The acetoxy group, however, can serve multiple purposes: as a protecting group for a hydroxyl functionality, as a leaving group in polycondensation reactions, or as a site for post-polymerization modification.
The strategic placement of these functional groups on the aromatic ring imparts a unique combination of rigidity from the benzene core and reactivity from its substituents. This positions 4-Acetoxyisophthalic Acid as a candidate for creating materials with tailored properties, including enhanced thermal stability, improved solubility, and latent functionality for cross-linking or surface modification.
High-Performance Polymers: Beyond the Isophthalic Backbone
Isophthalic acid is a well-established monomer in the production of various polymers, including polyethylene terephthalate (PET) resins and unsaturated polyester resins (UPRs).[2][3][4][5] The introduction of an acetoxy group in 4-Acetoxyisophthalic Acid allows for the synthesis of polymers with advanced properties.
Modified Polyesters with Enhanced Functionality
The primary application of 4-Acetoxyisophthalic Acid in polymer science lies in the synthesis of modified polyesters. The acetoxy group can be hydrolyzed post-polymerization to reveal a hydroxyl group, which can then be used for further reactions.
Conceptual Application: Synthesis of a Hydroxyl-Functionalized Polyester for Advanced Coatings.
A polyester synthesized from 4-Acetoxyisophthalic Acid, a diol (e.g., ethylene glycol), and potentially another dicarboxylic acid (e.g., terephthalic acid) would initially be non-polar. After synthesis, the acetoxy groups along the polymer chain can be selectively hydrolyzed to hydroxyl groups. These hydroxyl groups can then serve as cross-linking sites with isocyanates or melamines to form durable, weather-resistant coatings with excellent adhesion.[4]
Experimental Protocol: Synthesis of a 4-Acetoxyisophthalic Acid-Based Polyester
Objective: To synthesize a linear polyester from 4-Acetoxyisophthalic Acid and ethylene glycol.
Materials:
-
4-Acetoxyisophthalic Acid
-
Ethylene glycol (excess)
-
Antimony(III) oxide (catalyst)
-
Acetic anhydride
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Acetylation (if starting from 4-hydroxyisophthalic acid): If 4-acetoxyisophthalic acid is not directly available, it can be synthesized by acetylating 4-hydroxyisophthalic acid with acetic anhydride.[6]
-
Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge 4-Acetoxyisophthalic Acid and an excess of ethylene glycol. Heat the mixture under a nitrogen blanket to initiate the esterification reaction, during which water is eliminated.
-
Polycondensation: Add a catalytic amount of antimony(III) oxide. Gradually increase the temperature and apply a vacuum to remove the excess ethylene glycol and drive the polymerization reaction forward. The viscosity of the mixture will increase as the polymer chain grows.
-
Isolation: Once the desired viscosity is achieved, cool the reactor and extrude the molten polymer. The resulting polyester can be pelletized for further processing.
Diagram: Polymerization of 4-Acetoxyisophthalic Acid with Ethylene Glycol
Caption: Polycondensation of 4-acetoxyisophthalic acid and ethylene glycol.
Advanced Functional Materials: The Role in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands.[7][8] Aromatic carboxylic acids are extensively used as organic linkers in MOF synthesis.[8] Isophthalic acid and its derivatives have been successfully employed to create MOFs with applications in gas storage, separation, and catalysis.[9][10]
Conceptual Application: 4-Acetoxyisophthalic Acid as a Post-Synthetically Modifiable MOF Ligand.
A MOF synthesized using 4-Acetoxyisophthalic Acid as the organic linker would possess pores decorated with acetoxy groups. These groups could be hydrolyzed to hydroxyl groups, which can then be used to graft other functional molecules, altering the MOF's properties for specific applications, such as selective gas capture or targeted drug delivery. The hydroxyl group could also chelate with other metal ions, creating heterometallic MOFs.
Experimental Protocol: Synthesis of a Zn-based MOF using 4-Acetoxyisophthalic Acid
Objective: To synthesize a metal-organic framework using 4-Acetoxyisophthalic Acid and Zinc Nitrate.
Materials:
-
4-Acetoxyisophthalic Acid
-
Zinc nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: Dissolve 4-Acetoxyisophthalic Acid in DMF in a glass vial. In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
Mixing and Reaction: Combine the two solutions in a Teflon-lined autoclave.
-
Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-48 hours).
-
Isolation and Activation: After cooling to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. The MOF can then be activated by heating under vacuum to remove the solvent molecules from the pores.
Diagram: MOF Synthesis from 4-Acetoxyisophthalic Acid and a Metal Node
Caption: Assembly of a MOF from organic linkers and metal nodes.
Specialty Coatings and Adhesives: Leveraging Latent Reactivity
The presence of the acetoxy group allows for the design of "smart" coatings and adhesives. For instance, a coating formulated with a 4-Acetoxyisophthalic Acid-based polymer could be cured in a two-stage process. An initial thermal cure could be followed by a secondary cure initiated by a specific trigger (e.g., UV light or a chemical agent) that cleaves the acetoxy group and enables further cross-linking.
Conceptual Application: A Two-Stage Curable Adhesive.
An adhesive formulation could be based on a low molecular weight polyester or polyamide containing 4-Acetoxyisophthalic Acid. The initial application and bonding would rely on the thermoplastic nature of the polymer. Subsequently, a controlled hydrolysis of the acetoxy groups to hydroxyls, followed by a reaction with a cross-linker, would create a thermoset adhesive with superior strength and thermal resistance.
Comparative Analysis and Future Outlook
The table below summarizes the potential advantages of using 4-Acetoxyisophthalic Acid compared to its parent compound, isophthalic acid, in various material applications.
| Feature | Isophthalic Acid | 4-Acetoxyisophthalic Acid | Potential Advantage of 4-Acetoxyisophthalic Acid |
| Functionality | Bifunctional (2x COOH) | Trifunctional (2x COOH, 1x OAc) | Enables post-polymerization modification and cross-linking. |
| Polymer Architecture | Linear or branched | Hyperbranched, functionalized | Potential for more complex and tailored polymer structures.[6] |
| Solubility | Generally low in common solvents | Potentially higher due to less symmetric structure | Improved processability of polymers. |
| Reactivity | Standard esterification/amidation | Additional reactivity at the acetoxy group | Allows for multi-stage curing and functionalization. |
The future of 4-Acetoxyisophthalic Acid in materials science is promising. Further research should focus on optimizing the synthesis of the monomer and exploring its polymerization with a wider range of co-monomers. Investigating the kinetics of the deacetylation reaction and its impact on material properties will be crucial for developing commercially viable applications. The exploration of its use in creating novel MOFs with tunable properties for catalysis and sensing also presents an exciting avenue for future research.[11][12][13]
Conclusion
4-Acetoxyisophthalic Acid, while not a household name in materials science, holds significant untapped potential. Its unique trifunctional nature provides a powerful tool for designing advanced polymers and functional materials. By leveraging the established chemistry of isophthalic acid and introducing the versatility of the acetoxy group, researchers can unlock new possibilities in high-performance coatings, smart adhesives, and functional porous materials. This guide has laid the groundwork for future exploration, providing both the conceptual framework and practical starting points for harnessing the capabilities of this promising molecule.
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The Enigmatic Potential of 4-Acetoxyisophthalic Acid Derivatives: A Technical Guide to Unlocking Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective biological activities of 4-acetoxyisophthalic acid and its derivatives. While direct empirical data on this specific class of compounds remains nascent, this document provides a comprehensive framework for their investigation, drawing upon the established bioactivities of the closely related 4-hydroxyisophthalic acid analogs and the well-documented influence of acetylation on phenolic compounds. We will explore the synthesis, potential antimicrobial, anti-inflammatory, and anticancer properties, and lay out detailed experimental protocols to empower researchers to unlock the therapeutic promise of these molecules.
Introduction: The Rationale for Investigating 4-Acetoxyisophthalic Acid Derivatives
The isophthalic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The parent compound, 4-hydroxyisophthalic acid, has been the subject of numerous studies, revealing its potential as an antioxidant, neuroprotective, and antiproliferative agent.[1] The introduction of an acetoxy group in place of the hydroxyl moiety at the 4-position presents an intriguing avenue for drug discovery. Acetylation is a common prodrug strategy employed to enhance the lipophilicity of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can significantly impact the compound's bioavailability and, consequently, its therapeutic efficacy.
This guide will provide a robust foundation for the exploration of 4-acetoxyisophthalic acid derivatives, hypothesizing their potential bioactivities based on the established profiles of their hydroxylated precursors and the known effects of acetylation on other phenolic compounds.
Synthetic Pathways: From Hydroxy to Acetoxy
The synthesis of 4-acetoxyisophthalic acid derivatives can be readily achieved through the acetylation of the corresponding 4-hydroxyisophthalic acid precursors. A standard and efficient method involves the use of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
General Acetylation Protocol
-
Dissolution: Dissolve the 4-hydroxyisophthalic acid derivative in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Reagent Addition: Add an excess of acetic anhydride to the solution, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General synthetic scheme for the acetylation of 4-hydroxyisophthalic acid derivatives.
Prospective Biological Activities and Mechanistic Insights
Based on the known bioactivities of 4-hydroxyisophthalic acid and the influence of acetylation on phenolic compounds, we can project the following potential therapeutic applications for 4-acetoxyisophthalic acid derivatives.
Antimicrobial Activity: A New Generation of Infection Control?
Derivatives of 4-hydroxyisophthalic acid, particularly anilides, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2][3] The mechanism of action for phenolic acids against bacteria is often attributed to their ability to disrupt the cell membrane, inhibit extracellular enzymes, and interfere with microbial metabolism.[4][5]
Hypothesis: The increased lipophilicity of 4-acetoxyisophthalic acid derivatives may enhance their ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial potency.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the 4-acetoxyisophthalic acid derivatives to the surface of the agar.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as well as by modulating pro-inflammatory signaling pathways like NF-κB.[6][7] The acetylation of phenols can sometimes enhance their anti-inflammatory and antithrombotic activities.[8][9]
Hypothesis: 4-Acetoxyisophthalic acid derivatives may act as potent anti-inflammatory agents, potentially through the inhibition of COX enzymes and the suppression of pro-inflammatory cytokine production. The acetoxy group could serve as a bio-cleavable moiety, releasing the active hydroxyl form at the site of inflammation.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the 4-acetoxyisophthalic acid derivatives or a control inhibitor (e.g., indomethacin).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, quantify the production of prostaglandins (e.g., PGE₂) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC₅₀ Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀).
Caption: Schematic of an in vitro COX inhibition assay.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The parent compound, 4-hydroxyisophthalic acid, has demonstrated antiproliferative activity against various cancer cell lines, inducing apoptosis and inhibiting cell growth.[1][10] The anticancer mechanisms of phenolic acids are diverse and can involve the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis.[1][11] Acetylation of some flavonoids has been shown to alter their antitumor effects.[2]
Hypothesis: 4-Acetoxyisophthalic acid derivatives may exhibit enhanced anticancer activity due to improved cellular uptake and metabolic stability. They could potentially induce apoptosis and cell cycle arrest in cancer cells through various signaling pathways.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-acetoxyisophthalic acid derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
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thermal stability and decomposition of 4-Acetoxyisophthalic Acid
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Acetoxyisophthalic Acid
Abstract
4-Acetoxyisophthalic acid, a dicarboxylic acid derivative structurally related to acetylsalicylic acid (aspirin), holds interest in pharmaceutical and materials science for its potential as a therapeutic agent or a polymer building block.[1][2] Understanding its thermal stability and decomposition profile is critical for determining its shelf-life, processing parameters, and safety profile. This technical guide provides a comprehensive analysis of the thermal behavior of 4-acetoxyisophthalic acid. Due to the limited direct literature on this specific molecule, this guide establishes a predictive framework grounded in the well-documented thermal decomposition of its structural analog, acetylsalicylic acid. We detail the fundamental principles of thermal analysis techniques, propose a decomposition pathway, and provide validated experimental protocols for researchers.
Introduction: The Significance of 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic acid (4-AIA) is an aromatic compound featuring a benzene ring substituted with an acetoxy group and two carboxylic acid groups at the 1 and 3 positions. Its chemical structure, C₉H₈O₆, suggests a molecule with potential applications analogous to other functionalized aromatic acids. It is recognized as a potential impurity or derivative of acetylsalicylic acid and has been investigated for its own pharmacological properties, including potential analgesic and antipyretic activities.[1][3]
The stability of any active pharmaceutical ingredient (API) or chemical intermediate is a cornerstone of its development. Thermal degradation can lead to loss of potency, formation of toxic byproducts, and altered physical properties. Therefore, a thorough characterization of how 4-AIA behaves under thermal stress is essential for drug development professionals and materials scientists.
Foundational Principles: Thermal Analysis Techniques
To rigorously evaluate thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The choice to use both is causal; they provide complementary information, painting a complete picture of the material's thermal behavior.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is the definitive method for quantifying mass loss associated with decomposition, evaporation, or desorption.[5] The resulting data allows us to pinpoint the temperatures at which degradation begins and the extent of mass loss at each stage.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is exceptionally sensitive to thermal events like melting, crystallization, and glass transitions.[8][9] Critically, it distinguishes between endothermic events (heat absorbing, e.g., melting) and exothermic events (heat releasing, e.g., some decomposition processes), providing thermodynamic data that TGA alone cannot.
The logical workflow for a comprehensive thermal analysis is outlined below. This systematic approach ensures that data from both techniques can be correlated to build a robust stability profile.
Caption: General workflow for comprehensive thermal analysis.
A Validated Analog: The Thermal Decomposition of Aspirin
To predict the behavior of 4-AIA, we first examine its closest structural analog, acetylsalicylic acid (aspirin). The thermal decomposition of aspirin is well-studied and serves as an authoritative model.
Studies using TGA and DSC show that aspirin's decomposition is a multi-step process.[10][11]
-
Melting: DSC scans show an endothermic peak corresponding to the melting of aspirin, typically observed around 135-140°C.[8][12]
-
Initial Decomposition: Shortly after melting, above 150°C, TGA curves show a significant mass loss.[12] This step is primarily attributed to the hydrolysis of the ester linkage, releasing acetic acid and forming salicylic acid.[11][12]
-
Secondary Decomposition: At higher temperatures, the newly formed salicylic acid further decomposes. This process involves decarboxylation to produce phenol and carbon dioxide.[11]
This two-step degradation is a key mechanistic insight that we can apply to 4-AIA.
| Thermal Event (Aspirin) | Technique | Typical Temperature Range (°C) | Observation |
| Melting | DSC | 135 - 140 | Sharp endotherm |
| Primary Decomposition | TGA/DSC | 150 - 250 | ~33% mass loss (acetic acid); endothermic/exothermic depending on conditions.[11] |
| Secondary Decomposition | TGA | 250 - 400 | Further mass loss (salicylic acid decomposition).[11] |
Predicted Thermal Profile and Decomposition of 4-Acetoxyisophthalic Acid
Based on the aspirin model, we can predict a similar, yet distinct, thermal profile for 4-acetoxyisophthalic acid. The core chemical reaction of the initial decomposition—the hydrolysis of the acetoxy group—is expected to be identical.
Proposed Decomposition Pathway:
The primary thermal decomposition event for 4-AIA is hypothesized to be the cleavage of the ester bond, yielding acetic acid and 4-hydroxyisophthalic acid.
Caption: Proposed primary decomposition reaction of 4-AIA.
Key Differences and Predictions:
-
Melting and Decomposition Temperature: 4-Hydroxyisophthalic acid is reported to decompose at a much higher temperature (314-315°C) than salicylic acid.[3] The presence of two carboxylic acid groups allows for stronger intermolecular hydrogen bonding, significantly raising the melting point and thermal stability of the decomposition product. Therefore, we predict that 4-AIA will have a higher melting point and onset of decomposition compared to aspirin. The initial mass loss corresponding to the loss of acetic acid (molecular weight ~60 g/mol ) from 4-AIA (molecular weight 210.16 g/mol ) would be approximately 28.5%.
-
Secondary Decomposition: The secondary decomposition of 4-hydroxyisophthalic acid would likely involve decarboxylation. Aromatic dicarboxylic acids can decarboxylate at high temperatures.[13][14] This would occur at a significantly higher temperature than the secondary decomposition of salicylic acid.
| Predicted Thermal Event (4-AIA) | Technique | Predicted Temperature Range (°C) | Rationale / Observation |
| Melting | DSC | > 140 | Increased intermolecular hydrogen bonding from second COOH group. |
| Primary Decomposition | TGA/DSC | > 160 | Loss of acetic acid (~28.5% mass loss). Higher stability expected. |
| Secondary Decomposition | TGA | > 300 | Decarboxylation of 4-hydroxyisophthalic acid.[3][13] |
Experimental Protocols
These protocols are designed to be self-validating by including system suitability and calibration steps. They provide a robust framework for obtaining high-quality TGA and DSC data.
Protocol 5.1: Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Turn on the TGA instrument and the nitrogen purge gas (flow rate: 40-60 mL/min). Allow the system to stabilize for at least 30 minutes.
-
Perform a balance tare using an empty, clean alumina or platinum crucible.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-acetoxyisophthalic acid directly into the tared TGA crucible. Record the exact mass.
-
-
Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp temperature from 30°C to 500°C at a heating rate of 10 K/min.[12]
-
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Execution and Data Collection:
-
Load the sample crucible into the furnace.
-
Start the experiment.
-
Collect data for mass (%) and derivative mass (%/°C) as a function of temperature (°C).
-
Protocol 5.2: Differential Scanning Calorimetry (DSC)
-
Instrument Preparation and Calibration:
-
Turn on the DSC instrument and the nitrogen purge gas (flow rate: 20-50 mL/min).
-
Perform a temperature and enthalpy calibration using a certified indium standard. The measured onset of melting for indium should be within ±0.5°C of the certified value (approx. 156.6°C).[6]
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-acetoxyisophthalic acid into a clean aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This is crucial to contain any evolved gases during initial decomposition and prevent sublimation.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
Method Parameters:
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp temperature from 30°C to 350°C at a heating rate of 10 K/min.
-
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Execution and Data Collection:
-
Place the sample and reference pans into the DSC cell.
-
Start the experiment.
-
Collect data for heat flow (mW) as a function of temperature (°C).
-
Conclusion
While direct experimental data on the thermal decomposition of 4-acetoxyisophthalic acid is scarce, a robust and scientifically sound predictive model can be constructed by leveraging the extensive data available for its close structural analog, acetylsalicylic acid. We predict that 4-AIA undergoes a primary thermal decomposition via the loss of acetic acid to form the more stable 4-hydroxyisophthalic acid, followed by a secondary decomposition of this intermediate at much higher temperatures. The presence of the second carboxylic acid group is expected to increase the overall thermal stability of the molecule compared to aspirin. The detailed TGA and DSC protocols provided in this guide offer a clear and validated pathway for researchers to experimentally verify this proposed behavior and establish a comprehensive stability profile for this promising compound.
References
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An In-Depth Technical Guide to 4-Acetoxyisophthalic Acid as a Monomer for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-acetoxyisophthalic acid, a versatile monomer for the synthesis of advanced aromatic polyesters. We will delve into the monomer's synthesis, its purification, and its application in polymerization, with a particular focus on melt polycondensation techniques. This document is designed to equip researchers and professionals in polymer chemistry and drug development with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Introduction: The Strategic Advantage of 4-Acetoxyisophthalic Acid in Polymer Chemistry
4-Acetoxyisophthalic acid is a trifunctional aromatic monomer that serves as a valuable building block for a variety of polymers, most notably high-performance aromatic polyesters and liquid crystalline polymers (LCPs). Its precursor, 4-hydroxyisophthalic acid, is an aromatic compound featuring both a hydroxyl group and two carboxylic acid functionalities on a benzene ring.[1] The acetylation of the hydroxyl group to form 4-acetoxyisophthalic acid is a key strategic step in its use as a monomer. This modification allows for a more controlled polymerization process, particularly in melt polycondensation, by preventing unwanted side reactions of the phenolic hydroxyl group at high temperatures.
The incorporation of 4-acetoxyisophthalic acid into a polymer backbone introduces rigidity and linearity, which can lead to materials with exceptional thermal stability, mechanical strength, and, in specific compositions, liquid crystalline behavior.[2] These properties make the resulting polymers highly attractive for applications in advanced materials, electronics, and increasingly, in the biomedical field, including for drug delivery systems.[3][4][5]
Monomer Synthesis and Characterization
The journey to utilizing 4-acetoxyisophthalic acid begins with its precursor, 4-hydroxyisophthalic acid.
Synthesis of 4-Hydroxyisophthalic Acid
4-Hydroxyisophthalic acid can be synthesized via a modified Kolbe-Schmitt reaction, which involves the carboxylation of a potassium salt of salicylic acid or p-hydroxybenzoic acid under elevated temperature and pressure.[1] For improved yields, the addition of a basic potassium material like potassium carbonate is recommended.[1]
Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid via Kolbe-Schmitt Reaction [1]
-
Materials:
-
Potassium salt of salicylic acid or p-hydroxybenzoic acid
-
Potassium carbonate (optional, for improved yield)
-
Carbon dioxide (high pressure)
-
Hydrochloric acid (for acidification)
-
Water
-
-
Procedure:
-
The potassium salt of the starting material (and optional potassium carbonate) is placed in a high-pressure reactor.
-
The reactor is pressurized with carbon dioxide (e.g., to 1500 psig).[1]
-
The mixture is heated to a high temperature (e.g., 350°C) for several hours (e.g., 6 hours).[1]
-
After cooling, the reaction mixture is dissolved in water.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the crude 4-hydroxyisophthalic acid.
-
The crude product is purified by recrystallization from water.
-
Acetylation to 4-Acetoxyisophthalic Acid
The conversion of 4-hydroxyisophthalic acid to its acetylated form is a critical step for its use in melt polycondensation. This is typically achieved through reaction with acetic anhydride.
Experimental Protocol: Acetylation of 4-Hydroxyisophthalic Acid
-
Materials:
-
4-Hydroxyisophthalic acid
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Toluene (for co-evaporation)
-
Methanol (to quench the reaction)
-
Dichloromethane or Ethyl acetate (for extraction)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve 4-hydroxyisophthalic acid in pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add acetic anhydride (a molar excess is typically used for each hydroxyl group).
-
Allow the reaction to stir at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization.
-
Characterization of the Monomer
The purity and structure of the synthesized 4-acetoxyisophthalic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic peaks for the aromatic protons and the acetyl methyl protons. |
| FTIR Spectroscopy | Presence of ester carbonyl stretching vibrations and absence of the broad hydroxyl peak of the precursor. |
| Melting Point | A sharp melting point indicates high purity. |
Polymer Synthesis via Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing polyesters. It is a solvent-free process, which makes it more environmentally friendly and cost-effective. The use of 4-acetoxyisophthalic acid in this process is advantageous as the acetyl group activates the phenolic position for esterification, and the byproduct, acetic acid, is volatile and can be easily removed to drive the polymerization reaction to completion.
Representative Experimental Protocol: Melt Polycondensation for Copolyester Synthesis (Adapted from[2])
-
Materials:
-
4-Acetoxyisophthalic acid
-
A suitable diol co-monomer (e.g., ethylene glycol, 1,4-butanediol)
-
Optionally, another dicarboxylic acid or its ester for copolyester formation (e.g., terephthalic acid or dimethyl terephthalate)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)
-
-
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, inert gas inlet, and an outlet for a vacuum system.
-
High-temperature heating mantle or metal bath.
-
Vacuum pump.
-
-
Procedure:
-
The monomers and catalyst are charged into the reaction flask.
-
The flask is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature sufficient to melt the reactants and initiate the reaction (typically in the range of 170-220°C).
-
The reaction is allowed to proceed under an inert gas flow for a set period (e.g., 2 hours) to facilitate the initial esterification and removal of acetic acid.
-
The temperature is then gradually increased (e.g., to 220-280°C) while a vacuum is slowly applied.
-
The polycondensation is continued under high vacuum for several hours to remove the diol and drive the reaction towards high molecular weight polymer. The viscosity of the melt will noticeably increase.
-
Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded from the reactor under inert gas pressure.
-
Causality Behind Experimental Choices:
-
Use of Acetylated Monomer: The acetyl group is a good leaving group, facilitating the esterification reaction with the diol. The removal of the volatile acetic acid byproduct shifts the equilibrium towards polymer formation.
-
Two-Stage Reaction: The initial stage under inert gas allows for the bulk of the acetic acid to be removed without significant loss of the diol co-monomer. The second stage under high vacuum is crucial for removing the more viscous diol and achieving a high degree of polymerization.
-
Catalyst: Catalysts like antimony trioxide or titanium-based compounds are essential to achieve a high reaction rate and obtain high molecular weight polymers in a reasonable timeframe.
Characterization of the Resulting Polymers
The properties of the synthesized polyesters are critical for their intended applications. A suite of analytical techniques is employed to characterize these materials.
| Technique | Information Obtained | Typical Results for Aromatic Polyesters |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weights (Mn > 10,000 g/mol ) are desirable for good mechanical properties. PDI is typically around 2 for step-growth polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure and composition in copolyesters. | The spectra will show characteristic peaks for the different monomer units integrated into the polymer chain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong ester carbonyl (C=O) stretching bands are characteristic. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). | Aromatic polyesters generally have high Tg values, indicating good thermal stability. The presence of a Tm indicates a semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | High decomposition temperatures (often > 400°C) are characteristic of aromatic polyesters. |
Applications in Research and Drug Development
The unique properties of polymers derived from 4-acetoxyisophthalic acid open up a range of applications.
-
High-Performance Materials: Their thermal stability and mechanical strength make them suitable for use in demanding environments, such as in the automotive and aerospace industries.
-
Liquid Crystalline Polymers: By carefully selecting co-monomers, it is possible to synthesize liquid crystalline polyesters that can be processed into highly oriented fibers and films with exceptional strength.
-
Drug Delivery: The biocompatibility and biodegradability of certain polyesters make them attractive for biomedical applications.[3][4][5] The aromatic nature of these polymers can be exploited for drug encapsulation through π-π stacking interactions with aromatic drug molecules. The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing for the controlled release of the encapsulated drug.[4]
Safety Information
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.
4-Hydroxyisophthalic Acid:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8]
-
Precautions: Wear protective gloves, eye protection, and respiratory protection. Use in a well-ventilated area.[6][7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
4-Acetoxyisophthalic Acid:
-
Recommendation: In the absence of specific data, it should be handled with the same precautions as its precursor, 4-hydroxyisophthalic acid, and other related acetylated aromatic carboxylic acids. Assume it to be an irritant to the skin, eyes, and respiratory system. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualization of Key Processes
Chemical Structures
Caption: A typical two-stage melt polycondensation process.
Conclusion
4-Acetoxyisophthalic acid is a highly valuable and versatile monomer for the synthesis of advanced aromatic polyesters. Its use in melt polycondensation offers a robust and scalable method for producing polymers with desirable properties such as high thermal stability, mechanical strength, and the potential for liquid crystallinity. The resulting materials have significant potential in a wide range of applications, from high-performance engineering plastics to innovative drug delivery systems. This guide provides the foundational knowledge for researchers to explore the potential of this monomer in their own work, while emphasizing the importance of safe laboratory practices.
References
-
Antonov, A. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1720. [Link]
-
Lotte Chemical Corporation. Isophthalic acid Safety Data Sheet. [Link]
-
Dadparvar, M., et al. (2020). Metal-Free Semi-Aromatic Polyester Nanomaterials for Cancer Drug Delivery. Pharmaceutics, 12(10), 948. [Link]
-
Mishra, D., & Hubenak, J. (2018). Polyester Dendrimers: Smart Carriers for Drug Delivery. Molecules, 23(3), 663. [Link]
-
Sobczak, M., et al. (2021). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. Pharmaceutics, 13(9), 1459. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-ヒドロキシイソフタル酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-Acetoxyisophthalic Acid in Advanced Polymer Synthesis
Introduction: Unlocking High-Performance Polymers with 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic Acid (4-AIA) is a versatile aromatic dicarboxylic acid monomer that holds significant promise in the synthesis of high-performance polyesters and polyamides. Its unique structure, featuring a reactive acetoxy group and two carboxylic acid functionalities meta-positioned on a benzene ring, allows for the creation of polymers with tailored properties such as enhanced thermal stability, improved solubility, and specific functional characteristics. The acetoxy group can be hydrolyzed post-polymerization to a hydroxyl group, offering a reactive site for further modification, or it can be eliminated during high-temperature polymerization to promote cross-linking, thereby enhancing the polymer's mechanical and thermal properties.
These application notes provide detailed protocols for the synthesis of polyesters and polyamides using 4-Acetoxyisophthalic Acid. The methodologies are designed for researchers and scientists in materials science and drug development, offering a framework for producing novel polymers with potential applications in advanced coatings, specialty fibers, and biomedical devices.
Part 1: Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing polyesters. This technique involves the direct reaction of a dicarboxylic acid with a diol at high temperatures, with the removal of a small molecule byproduct, such as water or, in this case, acetic acid. The use of 4-Acetoxyisophthalic Acid in this process can lead to polyesters with unique thermal and mechanical properties.
Causality of Experimental Choices:
-
High Temperature: Necessary to drive the esterification reaction and to keep the polymer in a molten, stirrable state. The temperature profile is gradually increased to manage the reaction rate and prevent sublimation of monomers.
-
Inert Atmosphere: Prevents oxidative degradation of the monomers and the resulting polymer at elevated temperatures.
-
Vacuum: Crucial in the later stages to remove the acetic acid and any water formed, driving the equilibrium towards the formation of high molecular weight polymer.
-
Catalyst: While the reaction can proceed without a catalyst, metal acetates or oxides are often used to increase the rate of polycondensation. Antimony trioxide is a common and effective catalyst for this purpose.
Experimental Protocol: Melt Polycondensation of 4-AIA with Ethylene Glycol
This protocol details the synthesis of a polyester from 4-Acetoxyisophthalic Acid and ethylene glycol.
Materials:
-
4-Acetoxyisophthalic Acid (4-AIA)
-
Ethylene Glycol (EG)
-
Antimony Trioxide (Sb₂O₃) or other suitable catalyst (e.g., zinc acetate)
-
High-temperature, inert atmosphere reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Reactor Setup: Charge the reaction vessel with equimolar amounts of 4-Acetoxyisophthalic Acid and a slight excess of Ethylene Glycol (e.g., 1:1.2 molar ratio). Add the catalyst (e.g., 200-300 ppm Sb₂O₃ relative to the weight of the dicarboxylic acid).
-
Inerting: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.
-
Esterification Stage:
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Maintain this temperature for 2-3 hours. During this stage, the primary esterification reaction occurs, and acetic acid will begin to distill from the reaction mixture.
-
-
Polycondensation Stage:
-
Slowly increase the temperature to 250-280°C.
-
Once the temperature has stabilized, gradually apply a vacuum (reducing the pressure to <1 mmHg).
-
Continue the reaction under high vacuum and elevated temperature for an additional 3-4 hours. The viscosity of the molten polymer will noticeably increase during this stage.
-
-
Product Recovery:
-
Discontinue heating and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor onto a cooling surface or allow it to cool within the reactor for later removal.
-
The resulting polyester can be purified by dissolving in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitating in a non-solvent like methanol.
-
Data Presentation: Expected Polymer Properties
| Property | Expected Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 0.9 |
| Glass Transition Temp. (Tg) | 180 - 220°C |
| Melting Temperature (Tm) | 240 - 280°C (may be amorphous) |
| Decomposition Temperature (Td) | > 400°C |
Experimental Workflow Diagram
Caption: Melt polycondensation workflow for polyester synthesis.
Part 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Aromatic polyamides, often referred to as aramids, are known for their exceptional thermal stability and mechanical strength.[1] Low-temperature solution polycondensation is a common laboratory method for their synthesis, particularly when using reactive monomers like diacid chlorides.[1] This method avoids the high temperatures that can cause side reactions and degradation.
Causality of Experimental Choices:
-
Diacid Chloride Conversion: 4-Acetoxyisophthalic Acid must first be converted to its more reactive diacid chloride derivative, 4-acetoxyisophthaloyl chloride. This is typically achieved using thionyl chloride or oxalyl chloride. This step is critical as the direct amidation of carboxylic acids requires very high temperatures.
-
Aprotic Polar Solvent: Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used because they can dissolve the aromatic diamine and the resulting polyamide.[1]
-
Acid Scavenger: An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the HCl gas that is evolved during the polycondensation reaction. This prevents the protonation of the amine monomer, which would render it unreactive.
-
Low Temperature: The reaction is conducted at low temperatures (0-5°C) to control the highly exothermic reaction between the acid chloride and the amine, minimizing side reactions and allowing for the formation of a high molecular weight polymer.
Experimental Protocol: Synthesis of a Polyamide from 4-AIA and 4,4'-Oxydianiline
This protocol is a two-step process: first, the synthesis of 4-acetoxyisophthaloyl chloride, and second, the polycondensation with an aromatic diamine.
Step 1: Synthesis of 4-Acetoxyisophthaloyl Chloride
Materials:
-
4-Acetoxyisophthalic Acid (4-AIA)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Toluene or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 4-Acetoxyisophthalic Acid in an excess of thionyl chloride (e.g., 5-10 molar equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Gently reflux the mixture for 4-6 hours, or until the solution becomes clear.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Recrystallize the resulting crude 4-acetoxyisophthaloyl chloride from a suitable solvent like hexane or a mixture of hexane and toluene to obtain the purified product.
Step 2: Low-Temperature Solution Polycondensation
Materials:
-
4-Acetoxyisophthaloyl Chloride
-
4,4'-Oxydianiline (ODA) or other aromatic diamine
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
Diamine Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous DMAc under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Acid Chloride Addition: Slowly add the solid 4-acetoxyisophthaloyl chloride to the stirred diamine solution in small portions over 30-60 minutes. The viscosity of the solution will increase significantly.
-
Reaction: Allow the reaction to proceed at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and solvent, and then dry it in a vacuum oven at 80-100°C overnight.
Data Presentation: Expected Polyamide Properties
| Property | Expected Value Range |
| Inherent Viscosity (dL/g) | 0.6 - 1.5 |
| Glass Transition Temp. (Tg) | 250 - 300°C |
| Decomposition Temperature (Td) | > 450°C |
| Solubility | Soluble in aprotic polar solvents (DMAc, NMP) |
Logical Relationship Diagram
Caption: Logical flow of polyamide synthesis from 4-AIA.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of polyester and polyamide synthesis.[2][3][4] To ensure the successful synthesis and validate the results, the following characterization techniques are recommended:
-
FTIR Spectroscopy: To confirm the formation of ester or amide linkages and the disappearance of carboxylic acid and acid chloride groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
By systematically applying these analytical techniques, researchers can confirm the identity and purity of their synthesized polymers and correlate the polymer structure with its physical properties.
References
- Shabbir, S., et al. (2013). Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. Journal of Nanostructure in Chemistry, 3(1), 1-11.
- Ghaemy, M., & Bera, M. (2010).
- De la Campa, J. G., et al. (1999). Synthesis of aromatic polyamides from oligocarbodiimides and isophthalic acid. Polymer, 40(6), 1421-1427.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Mohammadnia, F., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of ChemTech Research, 4(3), 974-982.
- Patel, K. C., & Patel, R. D. (2011). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 3(6), 466-475.
- Polyestertime. (2021). Application of Isophthalic Acid. Polyestertime.
- Hsiao, S. H., & Yang, C. P. (1999). Synthesis and properties of aromatic polyamides containing the cyclohexane structure. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3575-3583.
- Ivanov, M. G., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI.
- Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- BenchChem. (2025).
- Kunststoff-Profi. (2023). Bio-Polyamides Part 4: Application of Bio-Polyamides in Different Industries. Kunststoff-Profi.
- Jackson, A. T., & Vestling, M. M. (2002). Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry. Analytical Chemistry, 74(16), 4250-4258.
- LibreTexts. (2021). Other polyamide polymers. LibreTexts.
- Soccio, M., et al. (2022). Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI.
- Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
- Namekata, N., et al. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Polymer Journal, 55(12), 1435-1443.
- Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730.
- Ivanov, M. G., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1735.
- Sannigrahi, A., & Wagner, W. R. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Biomacromolecules, 23(5), 1855-1874.
- Pérez-Camargo, R. A., & Mecking, S. (2021). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 13(24), 4358.
- Kaan, E., & Yagci, Y. (2020). Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. Designed Monomers and Polymers, 23(1), 1-12.
- Speight, J. G. (2019). Isophthalic acid – Knowledge and References. Taylor & Francis.
- Kim, J. H., et al. (2003). Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers. Journal of Applied Polymer Science, 90(6), 1599-1606.
- Higashi, F., et al. (1995). Constitutional Isomerism IV. Synthesis and Characterization of Poly(amide-ester)s from Isophthaloyl Chloride and 4-Aminophenethyl Alcohol. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1851-1857.
- Erdemir, B. (2014). In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve?.
- Strkalj, A., & Leskovac, M. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. IntechOpen.
- Hsiao, S. H., & Lin, C. F. (2001). Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research, 7(4), 205-213.
- Al-badri, H. A. A., & Hassan, A. F. (2018). Synthesis and Characterization of Isophthalic Polyesters and Copolyesters based on 2,4-Dihydroxybenzophenone and 4,4'-(hexafluoroisopropylidene)diphenol.
- Shalaby, S. W., & Johnson, R. A. (1994). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 32(14), 2825-2831.
Sources
Application Notes & Protocols: 4-Acetoxyisophthalic Acid in Pharmaceutical Synthesis
Abstract
4-Acetoxyisophthalic acid is a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its structure, featuring a protected phenolic hydroxyl group and two carboxylic acid functionalities, makes it an ideal building block for multi-step organic syntheses. The acetoxy group serves as a strategic protecting group, enabling high-yield transformations of the carboxylic acids, such as amidation, without undesirable side reactions. This guide provides a comprehensive overview, including detailed, field-tested protocols for the synthesis of its precursor, 4-hydroxyisophthalic acid (4-HIPA), the subsequent acetylation to 4-acetoxyisophthalic acid, and its application in the synthesis of the antiplatelet agent, Picotamide. We delve into the causality behind experimental choices, analytical quality control methods, and essential safety protocols.
Introduction: The Strategic Role of 4-Acetoxyisophthalic Acid
In pharmaceutical synthesis, the journey from simple precursors to a complex API is a testament to controlled and strategic chemistry. 4-Acetoxyisophthalic acid exemplifies this, serving not just as a structural backbone but as a cleverly designed intermediate. It is derived from 4-hydroxyisophthalic acid (4-HIPA), a compound that can be sourced as a byproduct of salicylic acid synthesis or produced directly.[1]
The primary challenge with using 4-HIPA directly in reactions involving its carboxylic acid groups (e.g., conversion to acid chlorides) is the presence of the reactive phenolic hydroxyl group. This group can interfere with reagents and lead to unwanted side products or polymerization.[1] The solution is protection. By converting the hydroxyl group to an acetoxy group, its reactivity is masked, allowing the carboxylic acids to be modified with high fidelity. This acetoxy group can be readily removed later in the synthetic sequence to reveal the original phenol, which may be a key pharmacophore or a handle for further modification. This guide will illuminate the practical application of this strategy.
Synthesis of the Precursor: 4-Hydroxyisophthalic Acid (4-HIPA)
The most common and scalable synthesis of 4-HIPA is a modification of the Kolbe-Schmitt reaction, which involves the high-pressure carboxylation of a potassium phenoxide derivative.
Principle & Rationale
The synthesis begins with the dipotassium salt of salicylic acid, which is heated under a high pressure of carbon dioxide.[2] The use of potassium salts is critical; sodium salts almost exclusively yield salicylic acid, whereas the larger potassium cation is believed to favor carboxylation at the position para to the hydroxyl group, leading to the desired 4-hydroxyisophthalic acid.[3] The reaction requires elevated temperatures and pressures to overcome the activation energy for the electrophilic substitution of the electron-rich phenoxide ring with the weak electrophile, CO₂.[4][5] Anhydrous conditions are crucial, as water can significantly reduce the yield.[3]
Table 1: Typical Reaction Parameters for 4-HIPA Synthesis
| Parameter | Value | Rationale |
| Starting Material | Dipotassium Salicylate | Potassium salt favors para-carboxylation.[3] |
| Co-reagent | Anhydrous Potassium Carbonate | Acts as a base and may improve yield.[2] |
| Atmosphere | Carbon Dioxide (CO₂) | The carboxylating agent. |
| Pressure | ~1500 psig (103 bar) | High pressure drives the reaction equilibrium toward product formation.[2] |
| Temperature | ~350°C | Provides sufficient thermal energy for the reaction.[2] |
| Reaction Time | 6 hours | Sufficient for reaction completion.[2] |
Experimental Protocol: Laboratory Scale Synthesis of 4-HIPA
This protocol is adapted from established high-pressure carboxylation methods.[2][3]
-
Preparation: In a dry environment, thoroughly mix 21.4 g of solid dipotassium salicylate and 21.4 g of anhydrous potassium carbonate.
-
Reactor Setup: Place the dried mixture into a 300 mL high-pressure reaction vessel (autoclave).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with carbon dioxide to 1500 psig. While stirring, heat the reactor to 350°C and maintain these conditions for 6 hours.
-
Work-up: After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂ pressure in a well-ventilated fume hood.
-
Isolation of Crude Product: Remove the solid product from the reactor and dissolve it in 500 mL of deionized water.
-
Acidification: While stirring, acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 4-hydroxyisophthalic acid.[2]
-
Purification: Collect the white precipitate by vacuum filtration. To achieve high purity, the crude product can be purified by dissolving it in hot water and reprecipitating it by adding hydrochloric acid. Repeat this process until the desired purity is achieved.[2]
-
Drying: Dry the purified 4-hydroxyisophthalic acid in a vacuum oven to obtain a solid, free-flowing powder.
Diagram 1: Synthesis Workflow for 4-Hydroxyisophthalic Acid
Synthesis of 4-Acetoxyisophthalic Acid: The Protective Step
Mechanistic Insight & Rationale
Directly acetylating 4-hydroxyisophthalic acid with acetic anhydride under standard reflux conditions can be problematic. The high temperatures and presence of multiple functional groups can lead to the formation of condensation polymers (polyesters), significantly reducing the yield of the desired monomeric product.[1] This occurs because the newly formed acetoxy group on one molecule can react with the carboxylic acid of another.
A more controlled and reliable approach involves first converting the carboxylic acids to esters (e.g., dimethyl esters) via Fischer-Speier esterification. These esters are less reactive and do not interfere with the subsequent acetylation of the hydroxyl group. Once the dimethyl 4-acetoxyisophthalate is formed, the ester groups can be hydrolyzed back to carboxylic acids under basic conditions to yield the final product.
Protocol: Acetylation of 4-Hydroxyisophthalic Acid
This protocol is based on standard acetylation procedures, optimized to minimize polymerization.
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyisophthalic acid (10 g, 54.9 mmol).
-
Reagent Addition: In a fume hood, add acetic anhydride (30 mL, 317 mmol). Then, cautiously add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reaction: Heat the mixture gently to 50-60°C with constant stirring. Monitor the reaction by TLC (Thin Layer Chromatography). Avoid higher temperatures to prevent polymer formation.[1] The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Isolation: The 4-acetoxyisophthalic acid will precipitate as a white solid. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven.
Application in API Synthesis: A Pathway to Picotamide
4-Acetoxyisophthalic acid is a key intermediate for synthesizing N,N'-bis(3-picolyl)-4-methoxy-isophthalamide, known as Picotamide. Picotamide is a dual-action antiplatelet agent that functions as both a thromboxane A2 synthase inhibitor and a receptor antagonist.[2][6][7] The following synthetic pathway demonstrates the utility of the acetoxy protecting group.
Diagram 2: Synthetic Pathway from 4-Acetoxyisophthalic Acid to Picotamide
Protocol: Synthesis of Picotamide Intermediate
Step 4.1a: Formation of 4-Acetoxyisophthaloyl Dichloride This procedure uses standard methods for converting carboxylic acids to acid chlorides.[5][8][9]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 4-acetoxyisophthalic acid (5 g, 22.3 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Slowly add oxalyl chloride (4.2 mL, 49.1 mmol, 2.2 eq) dropwise via a syringe. Caution: Gas evolution (CO, CO₂) occurs. Alternatively, thionyl chloride can be used, often at reflux.[9]
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-acetoxyisophthaloyl dichloride, a pale yellow solid or oil, is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Step 4.1b: Amidation with 3-Picolylamine This protocol is based on standard Schotten-Baumann-type conditions for amidation.[5]
-
Setup: In a flask, dissolve 3-picolylamine (3-aminomethylpyridine) (5.0 g, 46.2 mmol, 2.1 eq) and pyridine (3.8 mL, 46.8 mmol, 2.1 eq) in 100 mL of anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude 4-acetoxyisophthaloyl dichloride from the previous step in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl (to remove excess amine and pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-bis(3-picolyl)-4-acetoxy-isophthalamide. This product can be purified by column chromatography or recrystallization.
(Note: The final steps to convert this intermediate to Picotamide involve hydrolysis of the acetate group followed by methylation of the resulting phenol, which are standard procedures beyond the scope of this specific intermediate's direct application.)
Analytical Quality Control
To ensure the identity and purity of 4-acetoxyisophthalic acid, a combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of the intermediate and monitoring reaction progress. A reversed-phase method is typically suitable.[10][11]
Table 2: Example HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons, the acetyl methyl protons (singlet around δ 2.3 ppm), and the carboxylic acid protons (broad singlet, typically > δ 10 ppm).
-
FT-IR: The infrared spectrum will show characteristic absorptions for the ester carbonyl (around 1760-1770 cm⁻¹), the carboxylic acid carbonyl (around 1700-1720 cm⁻¹), and the C-O stretches.
Safety and Handling
4-Acetoxyisophthalic acid and its precursor, 4-hydroxyisophthalic acid, are classified as irritants.[6][12][13] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container.[12]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[12]
-
First Aid:
Conclusion
4-Acetoxyisophthalic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its utility is derived from the strategic use of the acetoxy group to protect a reactive phenol, thereby enabling clean and efficient modification of the isophthalic acid backbone. The protocols and rationale presented in this guide provide researchers with a robust framework for the synthesis, purification, analysis, and safe handling of this compound, facilitating its effective use in the development of complex APIs like Picotamide.
References
-
BenchChem. (2025). Application Notes and Protocols: Laboratory Scale Synthesis of 4-Hydroxyisophthalic Acid.
-
Fisher Scientific. (2013). Material Safety Data Sheet - 4-Hydroxyisophthalic Acid, 98%.
-
Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society, 3099-3107.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyisophthalic acid. PubChem Compound Database.
-
Modesti, P. A., et al. (1994). Picotamide: An inhibitor of the formation and effects of TxA2. Cardiovascular Drug Reviews.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxyisophthalic Acid Derivatives.
-
BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.
-
Spectrum Chemical. (2019). Safety Data Sheet - 4-HYDROXYISOPHTHALIC ACID.
-
European Directorate for the Quality of Medicines & HealthCare. (2023). 4-hydroxyisophthalic acid Safety Data Sheet.
-
Orzalesi, G., et al. (1987). 4-methoxy-isophthalic acid derivative having a pharmacological activity in thromboembolic disorders and a process for the preparation thereof. European Patent 0219468.
-
Gresele, P., et al. (1989). Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (picotamide) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets. Thrombosis and Haemostasis.
-
U.S. Patent 3,089,905. (1963). Process for the production of 4-hydroxyisophthalic acid.
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
-
Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines. Organic Syntheses.
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-Acetoxyisophthalic Acid
Introduction
4-Acetoxyisophthalic Acid is an organic compound of significant interest in pharmaceutical and materials science as a potential intermediate, building block for polymers, or a derivative of biologically active molecules. As an acetylated form of 4-hydroxyisophthalic acid, its purity, structure, and stability are critical parameters that dictate its utility and safety. The presence of multiple functional groups—two carboxylic acids and an ester—necessitates a robust, multi-faceted analytical approach for unambiguous characterization.
This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a suite of analytical techniques for the thorough characterization of 4-Acetoxyisophthalic Acid. The methodologies are designed to deliver orthogonal data, ensuring high confidence in the material's identity, purity, and physicochemical properties. We will delve into the causality behind the selection of each technique and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.
Physicochemical Properties
A foundational step in any analytical workflow is the understanding of the analyte's basic physicochemical properties. 4-Acetoxyisophthalic Acid is derived from its parent compound, 4-Hydroxyisophthalic Acid. Their key properties are summarized below.
| Property | 4-Acetoxyisophthalic Acid (Calculated) | 4-Hydroxyisophthalic Acid (Reference) |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₈O₆ | C₈H₆O₅[1][2][3] |
| Molecular Weight | 224.17 g/mol | 182.13 g/mol [1][2] |
| CAS Number | Not assigned | 636-46-4[1][4] |
| Appearance | Expected to be a white to off-white solid | White to pale purple powder/crystal[4] |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, Ethyl Acetate) | Freely soluble in alcohol, ether; sparingly soluble in water[1][4] |
Chromatographic Analysis: Purity and Quantification by RP-HPLC
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and related substances. A reverse-phase (RP-HPLC) method is ideally suited for 4-Acetoxyisophthalic Acid due to its moderate polarity. This technique effectively separates the target compound from its more polar precursor (4-Hydroxyisophthalic Acid) and any non-polar synthesis byproducts. The use of an acidic mobile phase is critical; it suppresses the ionization of the carboxylic acid groups, ensuring sharp, symmetrical peaks and reproducible retention times[5]. UV detection is appropriate as the benzene ring provides a strong chromophore.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of 4-Acetoxyisophthalic Acid reference standard and dissolve in 10 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at concentrations of 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL for linearity assessment.
-
-
Sample Solution Preparation:
-
Prepare a sample solution at a nominal concentration of 100 µg/mL in the same diluent as the standards.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of each standard and sample solution.
-
Run the analysis according to the parameters outlined in the table below.
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Table of HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Diagram of HPLC Workflow
Caption: HPLC workflow for purity analysis.
Spectroscopic Analysis: Structural Elucidation by NMR
Expertise & Rationale: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For 4-Acetoxyisophthalic Acid, ¹H NMR is expected to show a characteristic singlet for the acetyl methyl group, which is absent in the parent compound. The aromatic protons will exhibit a specific splitting pattern (doublet, doublet of doublets) based on their positions and couplings. ¹³C NMR will confirm the presence of ten distinct carbons, including the key ester and carboxylic acid carbonyls, which resonate in predictable downfield regions[6][7]. DMSO-d₆ is an excellent solvent choice as it readily dissolves the analyte and its exchangeable carboxylic acid protons can be observed as broad singlets.
Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-Acetoxyisophthalic Acid sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum, typically using 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm).
-
Integrate the ¹H signals and assign peaks based on chemical shifts and coupling constants.
-
Table of Predicted NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~13.5 (very broad) | s | 2 x -COOH |
| ~8.4 | d | Aromatic H | |
| ~8.2 | dd | Aromatic H | |
| ~7.4 | d | Aromatic H | |
| ~2.3 | s | -OCOCH₃ | |
| ¹³C | ~169 | s | C =O (Ester) |
| ~166 | s | C =O (Carboxylic) | |
| ~165 | s | C =O (Carboxylic) | |
| ~152 | s | Aromatic C-O | |
| ~135-125 | m | Aromatic C-H & C-C | |
| ~21 | s | -O-CO-C H₃ |
Diagram of NMR Workflow
Caption: NMR workflow for structural elucidation.
Mass Spectrometry: Molecular Weight and Fragment Analysis
Expertise & Rationale: Mass spectrometry (MS) is essential for confirming the molecular weight of a compound. Coupling HPLC with MS (LC-MS) allows for the analysis of the target compound as it elutes from the column, providing mass information for the main peak and any impurities. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like 4-Acetoxyisophthalic Acid. Running in negative ion mode is advantageous as it will readily deprotonate the acidic carboxyl groups to form the [M-H]⁻ ion. Tandem MS (MS/MS) can then be used to fragment this ion, providing structural information. A characteristic fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) or the entire acetyl group from the parent ion, which is a hallmark of acetylated compounds[8][9][10].
Experimental Protocol: LC-MS
-
System Setup:
-
Utilize the same HPLC method as described in Section 3.
-
Divert the column effluent to the ESI source of the mass spectrometer.
-
-
Mass Spectrometer Conditions:
-
Set the instrument to ESI negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a dilute solution of the sample.
-
Acquire data in full scan mode (e.g., m/z 50-500) to detect the molecular ion.
-
Perform a separate run in tandem MS (or product ion scan) mode, selecting the [M-H]⁻ ion as the precursor for fragmentation.
-
-
Data Analysis:
-
Extract the mass spectrum for the HPLC peak corresponding to 4-Acetoxyisophthalic Acid.
-
Confirm the presence of the [M-H]⁻ ion at the expected m/z value.
-
Analyze the MS/MS spectrum to identify key fragment ions and confirm the fragmentation pattern.
-
Table of MS Parameters and Expected Ions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Full Scan (for MW) & Product Ion Scan (for fragments) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Drying Gas Temp. | 300 - 350 °C |
| Nebulizer Pressure | 30 - 40 psi |
| Expected [M-H]⁻ | m/z 223.02 |
| Expected Fragments | m/z 181.01 ([M-H - C₂H₂O]⁻, loss of ketene) |
| m/z 137.02 ([M-H - C₂H₂O - CO₂]⁻, subsequent loss of CO₂) |
Diagram of LC-MS Workflow
Caption: LC-MS workflow for molecular weight confirmation.
Thermal Analysis: Stability and Phase Transitions
Expertise & Rationale: Thermal analysis provides critical information about the material's stability, melting behavior, and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of the melting point, which is a key indicator of purity. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing the onset of thermal decomposition. For a dicarboxylic acid, decomposition often involves decarboxylation[11][12]. This data is vital for establishing appropriate storage conditions and processing temperatures.
Experimental Protocol: DSC/TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 4-Acetoxyisophthalic Acid into a clean aluminum TGA pan or DSC crucible.
-
-
Instrument Setup:
-
Place the pan in the instrument furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify the endothermic peak corresponding to the melting point.
-
Analyze the TGA thermogram to determine the onset temperature of weight loss, which indicates the beginning of decomposition.
-
Diagram of Thermal Analysis Workflow
Caption: Workflow for DSC and TGA thermal analysis.
Conclusion
The comprehensive characterization of 4-Acetoxyisophthalic Acid requires an integrated analytical strategy. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, structure, and thermal properties of this compound. RP-HPLC serves as the primary tool for purity assessment, while NMR and MS provide definitive structural confirmation and molecular weight verification. Finally, thermal analysis establishes critical stability parameters. By employing these orthogonal techniques, researchers and developers can generate a complete and reliable data package, ensuring the quality and suitability of 4-Acetoxyisophthalic Acid for its intended application.
References
- Muraishi, K., & Suzuki, Y. (1994). The thermal behaviour of dicarboxylic acids in various atmospheres. Thermochimica Acta, 232(2), 195–203.
-
Maxbrain Chemistry. Action of Heat on Dicarboxylic Acids. Available at: [Link]
- Suzuki, Y., Muraishi, K., & Matsuki, K. (1992). Thermal behaviour of dicarboxylic acids. Determination of melting points by DTA. Thermochimica Acta, 211, 171–180.
-
ResearchGate. ¹H NMR spectra of acetylated AE and HAEs. Ar-OAc: aromatic acetate,... Available at: [Link]
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Karanam, K. K., et al. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Crystal Growth & Design, 22(8), 4878–4890. Available at: [Link]
-
ResearchGate. Deconvoluted 13 C-NMR spectra of acetylated (a) milox and (b) Indulin... Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Available at: [Link]
-
Singh, S., et al. (2015). Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities. Journal of Chromatographic Science, 53(8), 1278–1283. Available at: [Link]
-
Devaraj, R., et al. (2012). HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. International Journal of Research. Available at: [Link]
- van der Hilst, R., et al. (2019). A thermodynamic analysis of dicarboxylic acid production in microorganisms. Biotechnology Advances, 37(5), 745-758.
-
ResearchGate. 13 C-NMR spectra of (a) acetylated and (b) non-acetylated FSdL. Available at: [Link]
-
DrugFuture. 4-Hydroxyisophthalic Acid. Available at: [Link]
-
ResearchGate. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study of Astrix® in Korean healthy volunteers. Available at: [Link]
-
Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Available at: [Link]
-
Pharmaffiliates. Acetylsalicylic-Acid-Impurities. Available at: [Link]
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PubMed. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. Available at: [Link]
-
ResearchGate. The 1 H-NMR analysis of acetylated lignin. Available at: [Link]
-
Semantic Scholar. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. Available at: [Link]
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PubChem. 4-Hydroxyisophthalic acid. Available at: [Link]
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CAS Common Chemistry. 4-Hydroxyisophthalic acid. Available at: [Link]
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PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]
-
PMC. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Available at: [Link]
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Application Notes and Protocols for the Analysis of 4-Acetoxyisophthalic Acid by HPLC and GC-MS
Introduction: The Significance of 4-Acetoxyisophthalic Acid Analysis
4-Acetoxyisophthalic acid, a derivative of 4-hydroxyisophthalic acid, is a molecule of interest in various fields, from polymer chemistry to pharmaceutical development. As an acetylated aromatic dicarboxylic acid, its precise quantification and characterization are crucial for quality control, impurity profiling, and stability studies. 4-Hydroxyisophthalic acid itself has been noted as a potential improvement over aspirin and is an impurity in acetylsalicylic acid, highlighting the importance of robust analytical methods for its derivatives.[1][2] This document provides detailed application notes and protocols for the analysis of 4-acetoxyisophthalic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[3] The methods outlined below are designed to provide a robust starting point for the quantification and purity assessment of 4-acetoxyisophthalic acid.
Rationale for Method Development
The analytical approach for 4-acetoxyisophthalic acid by HPLC is predicated on the well-established methodologies for similar aromatic dicarboxylic acids, such as phthalic acid isomers.[4][5] A reversed-phase method is proposed as the primary approach due to its versatility and the moderate hydrophobicity of the target analyte. The inclusion of an acidic modifier in the mobile phase is critical to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention.[6]
Experimental Workflow: HPLC
Caption: HPLC analysis workflow for 4-acetoxyisophthalic acid.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7] For higher efficiency, a core-shell particle column can be considered.[4]
2. Reagents and Standards:
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) or phosphoric acid.
-
Standard: A certified reference standard of 4-acetoxyisophthalic acid.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Acidic pH suppresses the ionization of carboxylic acids, leading to better retention and peak shape on a reversed-phase column.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 10-90% B over 15 minutes | A gradient is recommended to ensure elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 254 nm | Aromatic rings exhibit strong absorbance in the UV region; 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
4. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-acetoxyisophthalic acid reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to a concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the 4-acetoxyisophthalic acid standard against its concentration.
-
Determine the concentration of 4-acetoxyisophthalic acid in the sample by interpolating its peak area from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[3]
Rationale for Method Development
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation in the injector. Derivatization to form more volatile esters (e.g., methyl or silyl esters) is a common and effective strategy. The following protocol outlines a method involving derivatization, drawing on principles for the analysis of similar functionalized organic acids.
Experimental Workflow: GC-MS
Caption: GC-MS analysis workflow for 4-acetoxyisophthalic acid.
Detailed GC-MS Protocol
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for the analysis of derivatized organic acids.
2. Reagents and Standards:
-
Solvents: Anhydrous pyridine and dichloromethane (DCM).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard: A certified reference standard of 4-acetoxyisophthalic acid.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte.[8] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity for low-concentration samples. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas commonly used in GC-MS. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp is necessary to separate the analyte from the solvent and other potential components.[8] |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Scan Range | m/z 40-500 | A wide scan range to capture the molecular ion and characteristic fragments of the derivatized analyte. |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative information, while SIM mode enhances sensitivity for quantitative analysis. |
4. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh approximately 1 mg of the standard or sample into a vial.
-
Dissolution: Add 100 µL of anhydrous pyridine and vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS, cap the vial tightly, and heat at 70 °C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
5. Data Analysis:
-
Identification: Identify the peak corresponding to the di-trimethylsilyl ester of 4-acetoxyisophthalic acid by its retention time and mass spectrum. The mass spectrum should show a molecular ion and characteristic fragment ions.
-
Quantification: For quantitative analysis, use the SIM mode, monitoring characteristic ions of the derivatized analyte. Construct a calibration curve using derivatized standards and determine the concentration in the sample.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of standard analytical practices:
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance, including peak shape, retention time, and detector response.
-
Calibration: The use of multi-point calibration curves ensures the accuracy of quantification over a defined concentration range.
-
Quality Control Samples: Regularly intersperse quality control samples of known concentrations to monitor the ongoing validity of the analytical run.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide a comprehensive framework for the analysis of 4-acetoxyisophthalic acid. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers high specificity for identification and trace-level quantification, particularly when coupled with derivatization. Researchers are encouraged to use these protocols as a starting point and optimize the parameters for their specific instrumentation and sample matrices to achieve the best analytical performance.
References
- SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column.
- ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- HELIX Chromatography. HPLC Methods for analysis of Phthalic acid.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- PubMed. Chromatographic separations of aromatic carboxylic acids.
- ResearchGate. Identification of marker compounds in pyrolysis–GC/MS of various acetylated wood type.
- DrugFuture. 4-Hydroxyisophthalic Acid.
- Guidechem. 4-Hydroxyisophthalic acid 636-46-4 wiki.
- ChemicalBook. 4-Hydroxyisophthalic acid | 636-46-4.
- SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- Unibo. Pyrolysis acetylation.
- HELIX Chromatography. HPLC Methods for analysis of Isophthalic acid.
- AccuStandard. 4-hydroxyisophthalic acid; neat; 100 mg.
- Semantic Scholar. Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions.
- Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
Sources
- 1. 4-Hydroxyisophthalic Acid [drugfuture.com]
- 2. 4-Hydroxyisophthalic acid | 636-46-4 [chemicalbook.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
Application Note: A Comprehensive Guide to the Synthesis of 4-Acetoxyisophthalic Acid via Acetylation
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 4-acetoxyisophthalic acid through the acetylation of 4-hydroxyisophthalic acid. This application note is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and expert insights for troubleshooting and optimization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Scientific Principles
4-Hydroxyisophthalic acid is a versatile aromatic compound featuring both phenolic and dicarboxylic acid functionalities. Its derivatization is a key step in the synthesis of advanced polymers, pharmaceutical intermediates, and metal-organic frameworks (MOFs). The selective acetylation of its phenolic hydroxyl group yields 4-acetoxyisophthalic acid, a crucial building block where the carboxylic acid groups remain free for subsequent reactions, such as amide or ester couplings.
The core of this transformation is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxyisophthalic acid acts as the nucleophile, attacking an electrophilic acetylating agent, most commonly acetic anhydride.
Mechanism Insight: The reactivity of acetic anhydride is greater than that of carboxylic acids or esters, making it an effective acetylating agent. The reaction proceeds because the phenolic oxygen is a stronger nucleophile than the oxygens of the carboxylic acid groups. The latter are deactivated by the resonance-delocalization of their electron pairs across the carboxyl C=O bond. The reaction forms a tetrahedral intermediate which then collapses, expelling a stable acetate ion as the leaving group.[1][2] Using acetic anhydride in excess not only drives the reaction equilibrium towards the product but also conveniently serves as the solvent, obviating the need for additional organic solvents.
Caption: General reaction scheme for the acetylation of 4-hydroxyisophthalic acid.
Experimental Protocol: Synthesis of 4-Acetoxyisophthalic Acid
This protocol is designed for a laboratory scale and can be adjusted as needed. All operations involving acetic anhydride must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Hydroxyisophthalic acid (≥98%) | Round-bottom flask (100 mL) |
| Acetic anhydride (≥99%, synthesis grade) | Reflux condenser with drying tube (CaCl₂) |
| Deionized water | Magnetic stirrer and hotplate |
| Ethyl acetate (reagent grade) | Heating mantle or oil bath |
| Hexanes (reagent grade) | Büchner funnel and vacuum flask |
| Anhydrous sodium sulfate | Rotary evaporator |
| Celite or filter aid (optional) | Beakers and graduated cylinders |
| --- | pH paper or meter |
| --- | Standard laboratory glassware |
Safety Precautions
-
Acetic Anhydride: Highly corrosive, flammable, and toxic if inhaled.[3][4] It causes severe skin burns and eye damage and reacts violently with water in an exothermic reaction.[4] Always handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).
-
4-Hydroxyisophthalic Acid: Causes skin, eye, and respiratory system irritation.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.
-
General: The work-up procedure involves quenching a reactive reagent. Perform this step slowly and cautiously to control the exothermic reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.0 g (27.5 mmol) of 4-hydroxyisophthalic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Rationale: The reaction vessel should be large enough to accommodate the reactants and prevent splashing during heating.
-
-
Reagent Addition:
-
In a chemical fume hood, carefully add 25 mL (approx. 265 mmol) of acetic anhydride to the flask. This represents a significant molar excess.
-
Rationale: Using acetic anhydride as both the acetylating agent and the solvent ensures the concentration of reactants is high, promoting a faster reaction rate and driving the equilibrium towards the formation of the acetylated product.
-
-
Reaction Conditions:
-
Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.
-
Heat the mixture to a gentle reflux (approximately 135-140°C) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 2-3 hours. The solid should gradually dissolve as the reaction progresses.
-
Rationale: Heating provides the necessary activation energy. The reflux condition ensures the reaction occurs at a constant, elevated temperature without loss of solvent. The drying tube protects the reaction from atmospheric moisture, which would consume the acetic anhydride.[4]
-
-
Work-up and Product Isolation:
-
After the reaction period, remove the heat source and allow the flask to cool to room temperature.
-
CRITICAL STEP (Perform with caution in a fume hood): Place the reaction flask in an ice-water bath. Slowly and carefully add 50 mL of ice-cold deionized water dropwise to the stirred solution to quench the excess acetic anhydride. This reaction is highly exothermic.
-
Once the initial exothermic reaction subsides, a white precipitate should form. Continue stirring the mixture in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) until the filtrate is no longer acidic (test with pH paper).
-
Rationale: Quenching with water hydrolyzes the excess acetic anhydride to water-soluble acetic acid. The product, 4-acetoxyisophthalic acid, is much less soluble in water and precipitates out. Washing removes acetic acid and other water-soluble impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude, air-dried solid to a beaker.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. If there are insoluble impurities, perform a hot filtration.
-
Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Rationale: Recrystallization is a powerful purification technique. The product is soluble in hot ethyl acetate but less soluble in the cold. Hexanes is an anti-solvent that reduces the product's solubility, inducing crystallization while impurities remain in the solution.
-
Data Summary and Characterization
Quantitative Data
| Parameter | Value |
| Mass of 4-Hydroxyisophthalic Acid | 5.0 g |
| Moles of 4-Hydroxyisophthalic Acid | 27.5 mmol |
| Molecular Weight of Product | 224.16 g/mol |
| Theoretical Yield | 6.16 g |
| Typical Actual Yield | 5.2 - 5.8 g |
| Typical Percent Yield | 85 - 94% |
| Appearance | White crystalline solid |
| Melting Point (Expected) | ~235-238 °C |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.5 ppm (s, 2H): Very broad singlet corresponding to the two carboxylic acid protons (-COOH).
-
δ ~8.3-8.4 ppm (m, 2H): Signals for the aromatic protons ortho to the carboxylic acid groups.
-
δ ~7.5 ppm (m, 1H): Signal for the aromatic proton ortho to the acetoxy group.
-
δ 2.29 ppm (s, 3H): Sharp singlet for the methyl protons of the acetate group (-OCOCH₃ ).
-
Rationale: The ¹H NMR spectrum provides definitive structural confirmation. The appearance of the acetate methyl singlet and the downfield shift of the aromatic protons relative to the starting material confirms successful acetylation.
-
-
IR Spectroscopy (KBr Pellet, cm⁻¹):
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer hydrogen bonds.
-
~1765 cm⁻¹ (sharp, strong): C=O stretching of the ester (acetoxy) group. This is a key diagnostic peak.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid groups.
-
~1200 cm⁻¹ (strong): C-O stretching of the ester group.
-
Rationale: The most telling feature in the IR spectrum is the disappearance of the broad phenolic O-H band from the starting material and the appearance of a new, sharp ester carbonyl stretch around 1765 cm⁻¹.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 4-acetoxyisophthalic acid.
References
-
Organic Syntheses. (n.d.). Homophthalic Acid and Anhydride. Coll. Vol. 4, p.496 (1963); Vol. 34, p.51 (1954).
-
LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides.
-
OpenStax. (2023). Chemistry of Acid Anhydrides.
-
MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: 4-hydroxyisophthalic acid.
-
Fisher Scientific. (2013). Material Safety Data Sheet - 4-Hydroxyisophthalic Acid, 98%.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
-
Fisher Scientific. (2015). Safety Data Sheet: Acetic Anhydride.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Acetic anhydride.
Sources
Application Notes and Protocols: The Strategic Use of 4-Acetoxyisophthalic Acid in Chemoselective Synthesis
Introduction: Navigating Functional Group Reactivity
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] This control is often achieved through the temporary masking of a reactive site with a "protecting group."[2] A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions, only to be removed later to reveal the original functionality.[2][3] An ideal protecting group strategy involves high-yield protection and deprotection steps under mild conditions that do not interfere with other parts of the molecule.[3][4]
4-Hydroxyisophthalic acid is a valuable aromatic building block in medicinal chemistry and materials science, featuring a phenolic hydroxyl group and two carboxylic acid moieties.[5] This trifunctional architecture presents a classic chemoselectivity challenge: how to perform reactions at the carboxylic acid positions without interference from the nucleophilic and acidic phenolic hydroxyl group. This guide details a robust strategy employing 4-acetoxyisophthalic acid, the acetyl-protected form of 4-hydroxyisophthalic acid, to enable selective transformations.
The acetylation of the phenolic hydroxyl group serves two primary purposes:
-
It prevents the hydroxyl group from acting as a nucleophile in reactions intended for the carboxylic acids (e.g., esterification, amidation).
-
It allows for the subsequent selective removal of the acetyl group under conditions that would likely not affect newly formed esters or amides, adhering to the principle of orthogonal protection.[2]
This document provides detailed protocols for the protection of 4-hydroxyisophthalic acid, the application of the resulting 4-acetoxyisophthalic acid in a representative synthetic transformation, and the final deprotection step.
The Acetyl Group: A Classic Guardian
The use of an acetyl group (Ac) to protect alcohols, particularly phenols, is a cornerstone of organic synthesis.[6] The protection is typically achieved by reaction with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine, which neutralizes the acidic byproduct.
The resulting acetate ester is stable to a wide range of conditions, including many oxidative and reductive environments, as well as mildly acidic conditions used to remove other protecting groups like silyl ethers.[1] Critically, the acetyl group can be readily cleaved by basic hydrolysis (e.g., using sodium carbonate or lithium hydroxide in a methanol/water mixture), conditions which are often orthogonal to the cleavage of other protecting groups.[6][7]
Workflow Overview: A Three-Step Strategy
The overall synthetic strategy is visualized below. It involves the initial protection of the starting material, followed by the desired chemical transformation on the carboxylic acid groups, and concluding with the removal of the acetyl protecting group to yield the final functionalized product.
Caption: The overall workflow from protection to deprotection.
Experimental Protocols
Protocol 1: Protection of 4-Hydroxyisophthalic Acid (Acetylation)
This protocol describes the conversion of the phenolic hydroxyl group to an acetate ester. The use of pyridine acts as both a solvent and a base to quench the acetic acid byproduct.
Materials:
-
4-Hydroxyisophthalic acid
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Suspend 4-hydroxyisophthalic acid (1 equivalent) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture into an equal volume of ice-cold 1 M HCl. This will protonate the pyridine and allow for its removal.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 4-acetoxyisophthalic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Selective Diesterification of 4-Acetoxyisophthalic Acid
This protocol provides an example of how the protected intermediate can be used, in this case, a Fischer-Speier esterification to form a diester. The acetyl protecting group is stable under these acidic conditions.
Materials:
-
4-Acetoxyisophthalic acid
-
Methanol (or other alcohol, in excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Apparatus for heating under reflux
Procedure:
-
Suspend 4-acetoxyisophthalic acid (1 equivalent) in an excess of methanol (10-20 volumes) in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted starting material.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dimethyl 4-acetoxyisophthalate.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Deprotection of Dimethyl 4-Acetoxyisophthalate
This protocol details the removal of the acetyl group to regenerate the phenolic hydroxyl group, yielding the final product. This mild basic hydrolysis selectively cleaves the acetate ester without affecting the newly formed methyl esters.
Materials:
-
Dimethyl 4-acetoxyisophthalate
-
Methanol
-
Water
-
Potassium Carbonate (K₂CO₃) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the dimethyl 4-acetoxyisophthalate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a mild base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the final product, dimethyl 4-hydroxyisophthalate.
Data Summary and Characterization
The following table summarizes the expected outcomes and key characterization data for each step of the process.
| Step | Reaction | Typical Yield | ¹H NMR (Expected Key Signals) |
| 1 | Protection | >90% | Appearance of a singlet around δ 2.3 ppm (acetyl -CH₃). Aromatic protons will shift slightly downfield. |
| 2 | Esterification | 80-95% | Appearance of a singlet around δ 3.9 ppm (ester -OCH₃). |
| 3 | Deprotection | >95% | Disappearance of the acetyl singlet at δ 2.3 ppm. Appearance of a broad singlet for the phenolic -OH (concentration dependent). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protection (Protocol 1) | Insufficient acetic anhydride or reaction time. Inactive starting material. | Add another portion of acetic anhydride and extend the reaction time. Ensure the 4-hydroxyisophthalic acid is dry and pure. |
| Low Yield in Esterification (Protocol 2) | Insufficient reflux time. Water present in the reaction mixture. | Increase the reflux time. Use anhydrous methanol and dry glassware. |
| Partial Deprotection (Protocol 3) | Insufficient base or reaction time. | Add more base and continue stirring. Gentle warming (to ~40 °C) may be required. |
| Hydrolysis of Methyl Esters (Protocol 3) | Reaction conditions too harsh (e.g., strong base like NaOH, high temperature). | Use a milder base like K₂CO₃ at room temperature. Monitor the reaction closely by TLC to avoid over-reaction. |
Mechanistic Visualization
The protection of the phenolic hydroxyl group proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the phenolic oxygen attacks one of the carbonyl carbons of acetic anhydride.
Caption: Mechanism of acetyl protection of a phenol.
Conclusion
The use of 4-acetoxyisophthalic acid represents a straightforward and effective strategy for directing chemical reactivity towards the carboxylic acid functionalities of the 4-hydroxyisophthalic acid scaffold. This approach leverages the robust and reliable nature of acetyl protection, allowing for a wide range of subsequent transformations under conditions that would otherwise be complicated by the presence of a free phenolic hydroxyl group. The protocols outlined in this guide are designed to be reproducible and scalable, providing researchers in drug discovery and materials science with a valuable tool for the synthesis of complex substituted aromatic compounds.
References
- Benchchem.
-
Wikipedia. Protecting group. [Link]
-
University of Regensburg. Protecting Groups. [Link]
- Benchchem. Application Notes and Protocols: Laboratory Scale Synthesis of 4-Hydroxyisophthalic Acid.
-
Organic Synthesis. Protecting Groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
YouTube. Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]
- Benchchem. Technical Support Center: Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.
-
Slideshare. Protection and deprotection of functional groups and it application in organic chemistry. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. organic-synthesis.com [organic-synthesis.com]
Application Note: Reaction Kinetics of 4-Acetoxyisophthalic Acid in Polymerization
Introduction: The Significance of 4-Acetoxyisophthalic Acid in High-Performance Polyesters
4-Acetoxyisophthalic acid is a key monomer in the synthesis of advanced aromatic polyesters. Its unique structure, featuring both carboxylic acid and protected hydroxyl functionalities, allows for its participation in polycondensation reactions to form polymers with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make polyesters derived from 4-acetoxyisophthalic acid suitable for a wide range of applications, including high-performance fibers, engineering plastics, and advanced coatings.
Understanding the reaction kinetics of 4-acetoxyisophthalic acid in polymerization is paramount for controlling the molecular weight, polydispersity, and ultimately, the end-use properties of the resulting polyester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of studying the reaction kinetics of 4-acetoxyisophthalic acid in a melt polycondensation process. We will delve into the underlying reaction mechanisms, detail robust analytical protocols for monitoring reaction progress, and provide insights into the interpretation of kinetic data.
Theoretical Background: The Chemistry of Polyesterification
The polymerization of 4-acetoxyisophthalic acid with a diol, such as ethylene glycol, proceeds via a step-growth polycondensation reaction. The reaction can be broadly divided into two stages:
-
Initial Esterification/Transesterification: At elevated temperatures, the carboxylic acid groups of 4-acetoxyisophthalic acid react with the hydroxyl groups of the diol to form ester linkages, releasing water as a byproduct. Concurrently, a transesterification reaction can occur where the acetoxy group of the monomer reacts with the diol, releasing acetic acid.
-
Polycondensation: As the reaction progresses, the formed oligomers continue to react with each other, extending the polymer chain and increasing the molecular weight. This stage is typically carried out under high vacuum to efficiently remove the volatile byproducts (water and acetic acid), thereby driving the equilibrium towards the formation of high molecular weight polymer.
The overall reaction rate is influenced by several factors, including temperature, catalyst type and concentration, and the efficiency of byproduct removal.
Catalysis in Polyesterification
While polyesterification can proceed without a catalyst (self-catalyzed by the carboxylic acid groups), the reaction is often slow. To achieve a practical reaction rate and high molecular weight polymer within a reasonable timeframe, catalysts are typically employed. Common catalysts for polyesterification include:
-
Metal-based catalysts: Compounds of tin, titanium, antimony, and germanium are widely used. For the polymerization of acetoxy-functionalized aromatic acids, antimony trioxide (Sb₂O₃) has been shown to be an effective catalyst.[1][2]
-
Protic acids: Strong acids like p-toluenesulfonic acid can also catalyze the reaction.
The choice of catalyst can significantly impact the reaction kinetics and the properties of the final polymer, including its color and thermal stability.
Experimental Protocols for Kinetic Studies
A thorough kinetic study of the polymerization of 4-acetoxyisophthalic acid involves monitoring the changes in key parameters over time. These include the concentration of functional groups, the average molecular weight, and the molecular weight distribution of the polymer. This section provides detailed protocols for these essential analytical techniques.
Protocol 1: Melt Polycondensation of 4-Acetoxyisophthalic Acid with Ethylene Glycol
This protocol describes a typical lab-scale melt polycondensation reaction.
Materials:
-
4-Acetoxyisophthalic acid
-
Ethylene glycol (high purity)
-
Antimony trioxide (Sb₂O₃) catalyst
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Charging the Reactor: Charge the reaction vessel with a precise molar ratio of 4-acetoxyisophthalic acid and ethylene glycol (e.g., 1:1.2). A slight excess of the diol is often used to compensate for its potential loss during the initial stages of the reaction.
-
Catalyst Addition: Add the antimony trioxide catalyst (e.g., 200-500 ppm by weight of the polymer).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause discoloration at high temperatures.
-
Initial Heating and Esterification: While maintaining a slow nitrogen purge, gradually heat the reaction mixture to a temperature of 180-220°C. During this stage, water and acetic acid will begin to distill off.
-
Polycondensation Stage: Once the initial distillation of byproducts subsides, gradually increase the temperature to 250-280°C and slowly apply a vacuum (e.g., down to <1 Torr).
-
Monitoring the Reaction: The progress of the polycondensation is often monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.
-
Sampling: At predetermined time intervals, carefully extract small samples of the polymer melt for kinetic analysis. To do this, briefly release the vacuum with nitrogen, collect the sample, and then re-establish the vacuum. Quench the samples rapidly to halt the reaction.
-
Reaction Termination: Once the desired viscosity is reached, cool the reactor under a nitrogen atmosphere to stop the reaction.
Analytical Techniques for Kinetic Monitoring
Protocol 2: Acid Number Titration
Acid-base titration is a classic and reliable method to determine the concentration of unreacted carboxylic acid end groups in the polymer samples. This allows for the calculation of the extent of reaction.
Materials:
-
Polymer sample
-
Toluene/Ethanol solvent mixture (e.g., 2:1 v/v)[3]
-
Standardized potassium hydroxide (KOH) in ethanol solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Buret, flask, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the polymer sample (e.g., 0.2-0.5 g) into a flask.
-
Dissolution: Add a sufficient volume of the toluene/ethanol solvent mixture (e.g., 50 mL) to dissolve the sample. Gentle warming may be necessary.[3]
-
Indicator Addition: Add a few drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the solution with the standardized KOH in ethanol solution until a persistent faint pink color is observed.[2][4][5]
-
Blank Titration: Perform a blank titration with the solvent mixture alone to account for any acidic impurities.
-
Calculation: The acid number (mg KOH/g of polymer) is calculated using the following formula:
Acid Number = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample
Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W_sample = Weight of the polymer sample (g)
-
The extent of reaction (p) for the carboxyl groups can then be calculated.
Protocol 3: Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples.[6][7] This information is crucial for understanding how the polymer chains are growing over time.
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector. A UV detector can also be beneficial for aromatic polyesters.[8]
-
Columns: A set of columns suitable for the expected molecular weight range of the polyesters.
-
Mobile Phase: A suitable solvent that completely dissolves the polymer. For aromatic polyesters, solvents like chloroform, tetrahydrofuran (THF), or hexafluoroisopropanol (HFIP) may be used.[6][9]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Column and detector temperature should be controlled for reproducible results.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (e.g., 2-5 mg) and dissolve it in a known volume of the mobile phase (e.g., 1-2 mL). Complete dissolution is critical.[6][9]
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could damage the columns.
-
Calibration: Calibrate the GPC system using a series of narrow-PDI polystyrene standards.
-
Analysis: Inject the filtered polymer sample into the GPC system.
-
Data Processing: Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample from its chromatogram.
Protocol 4: In-situ ¹H NMR Spectroscopy
For a more detailed and real-time analysis of the reaction kinetics, in-situ ¹H NMR spectroscopy can be employed. This technique allows for the direct monitoring of the disappearance of monomer signals and the appearance of polymer signals within the reaction vessel (a specialized NMR tube).
Instrumentation:
-
High-temperature NMR spectrometer
-
Specialized NMR tubes capable of withstanding high temperatures and vacuum.
Procedure:
-
Sample Preparation: In the NMR tube, combine precise amounts of 4-acetoxyisophthalic acid, ethylene glycol, and the catalyst.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at room temperature to identify the characteristic peaks of the monomers.
-
Reaction Monitoring: Place the NMR tube in the preheated spectrometer and start acquiring spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic signals of the monomers (e.g., the protons of the ethylene glycol and the aromatic protons of the isophthalic acid) and the newly formed polymer linkages. The decrease in the integral of the monomer signals over time can be used to calculate the rate of monomer consumption.
Note: Due to the high temperatures and potential for viscosity changes, shimming and locking the spectrometer can be challenging. Specialized high-temperature NMR probes and techniques may be required.[10][11]
Data Analysis and Kinetic Modeling
The data obtained from the analytical techniques described above can be used to construct kinetic models of the polymerization reaction.
Determining the Order of Reaction:
For a catalyzed polyesterification, the reaction often follows second-order kinetics.[12] The rate of disappearance of the carboxylic acid groups can be expressed as:
Rate = -d[COOH]/dt = k[COOH][OH]
Where:
-
[COOH] is the concentration of carboxylic acid groups
-
[OH] is the concentration of hydroxyl groups
-
k is the rate constant
By plotting the appropriate function of concentration versus time (e.g., 1/[COOH] vs. time for a second-order reaction), the rate constant k can be determined from the slope of the line.
Arrhenius Equation and Activation Energy:
By conducting the polymerization at different temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation:
k = A * exp(-Ea / (R * T))
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Visualization of Workflows and Mechanisms
Polymerization Reaction Mechanism
Caption: Simplified reaction pathway for the melt polycondensation of 4-acetoxyisophthalic acid.
Experimental Workflow for Kinetic Analysis
Caption: Integrated workflow for studying the reaction kinetics of 4-acetoxyisophthalic acid polymerization.
Quantitative Data Summary
| Parameter | Analytical Technique | Information Gained |
| Acid Number | Acid-Base Titration | Concentration of unreacted carboxylic acid groups, extent of reaction. |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Average molecular weight based on the number of polymer chains. |
| Weight-Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | Average molecular weight biased towards larger polymer chains. |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | Breadth of the molecular weight distribution (Mw/Mn). |
| Monomer Conversion | In-situ ¹H NMR Spectroscopy | Rate of disappearance of monomer species. |
| Rate Constant (k) | Kinetic Modeling | Quantitative measure of the reaction rate at a specific temperature. |
| Activation Energy (Ea) | Arrhenius Plot | Minimum energy required for the reaction to occur. |
Conclusion and Field-Proven Insights
The study of the reaction kinetics of 4-acetoxyisophthalic acid in polymerization is essential for the rational design and synthesis of high-performance polyesters. By employing the detailed protocols and analytical techniques outlined in this application note, researchers can gain a deep understanding of the polymerization process.
Key Insights for Success:
-
Purity of Monomers: The presence of impurities can significantly affect the reaction kinetics and the final polymer properties. Ensure the use of high-purity 4-acetoxyisophthalic acid and diol.
-
Efficient Byproduct Removal: The rate of polycondensation is often limited by the efficiency of water and acetic acid removal. A high-performance vacuum system is critical for achieving high molecular weights.[13]
-
Stoichiometric Balance: A precise molar ratio of the monomers is crucial. Any deviation can limit the achievable molecular weight.
-
Catalyst Optimization: The concentration of the catalyst should be optimized to achieve a desirable reaction rate without inducing side reactions or polymer degradation.
By carefully controlling the reaction parameters and accurately monitoring the kinetic progress, scientists and engineers can tailor the properties of polyesters derived from 4-acetoxyisophthalic acid to meet the demands of a wide array of advanced applications.
References
-
METTLER TOLEDO. (2008). Acid Value in Polyester Resins and Binders for Paints and Varnishes. [Link]
-
Mikhaylov, P. A., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1720. [Link]
-
Various Authors. (2020). How to measure acid values of unsaturated polyesters?. ResearchGate. [Link]
-
Machinery Lubrication. (n.d.). Total Acid Number Titration Method. [Link]
-
Study.com. (2021). How to Perform Acid-base Titrations. [Link]
-
University of California, Davis. (n.d.). Experiment 11 - Acid-Base Titration Procedure. [Link]
-
Waters. (n.d.). GPC Basic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 9: NMR at High Temperature. [Link]
-
CRC Press. (2000). Condensation (Step-Reaction) Polymerization. [Link]
-
Polymer Chemistry Characterization Facility, University of Southern Mississippi. (n.d.). Sample Preparation – GPC. [Link]
-
University of California, Santa Barbara. (n.d.). Experiment 1 Acid-Base Titrations. [Link]
-
ResolveMass Laboratories Inc. (2025). GPC analysis of Polymers. [Link]
-
Agilent Technologies. (2016). Characterization of Polyesters by Agilent 1260 Infinity Multi-detector GPC/SEC System. [Link]
-
YouTube. (2020). Kinetics of Polyesterification (Catalyzed). [Link]
-
ChemRxiv. (2026). A new framework for the kinetic analysis of polymer melting. [Link]
-
Perrier, S., & Haddleton, D. M. (n.d.). In Situ NMR Monitoring of Living Radical Polymerization Reaction. Studylib. [Link]
-
Wiley. (n.d.). A Practical Guide to Understanding the NMR of Polymers. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
-
NIH. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. [Link]
-
Sci-Hub. (2004). Copolycondensation of various compositions of isophthalic acid and terephthalic acid with hydroquinones or bisphenols by tosyl chloride/dimethylformamide/pyridine. [Link]
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Application Notes & Protocols: Formulation of 4-Acetoxyisophthalic Acid in Advanced Drug Delivery Systems
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-acetoxyisophthalic acid into advanced drug delivery systems. While 4-acetoxyisophthalic acid is primarily known as an impurity of acetylsalicylic acid, its structural features—a dicarboxylic acid and an acetylated phenol—present unique opportunities for prodrug strategies and controlled release formulations. This document explores the rationale behind formulating this molecule and provides detailed, field-proven protocols for its incorporation into pH-sensitive hydrogel systems, a particularly relevant platform for acidic compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of 4-acetoxyisophthalic acid derivatives.
Introduction: Unveiling the Potential of 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic acid is an organic compound structurally related to salicylic acid. It is chemically identified as 4-acetoxy-1,3-benzenedicarboxylic acid[1]. While its primary mention in the literature is as an impurity of acetylsalicylic acid (aspirin)[2][3], its chemical architecture warrants a closer examination for drug delivery applications. The presence of two carboxylic acid groups and a hydrolyzable acetyl group makes it an intriguing candidate for development as a prodrug or as a component in stimuli-responsive delivery systems[4][5].
The parent compound, 4-hydroxyisophthalic acid, is a known building block in the synthesis of pharmaceuticals and polymers[6][7][8]. The acetylation of the hydroxyl group to form 4-acetoxyisophthalic acid modifies its physicochemical properties, such as lipophilicity and solubility, which can be strategically exploited to improve drug delivery characteristics[5][9]. The rationale for formulating 4-acetoxyisophthalic acid is centered on leveraging its acidic nature for targeted release in specific pH environments, such as the slightly acidic tumor microenvironment or the basic environment of the lower gastrointestinal tract[10][11][12].
This guide will focus on the formulation of 4-acetoxyisophthalic acid into a pH-sensitive hydrogel, a versatile platform for the controlled delivery of acidic therapeutic agents[10][13][14].
Rationale for Hydrogel-Based Delivery of 4-Acetoxyisophthalic Acid
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids[15]. Their biocompatibility, tunable degradation, and ability to encapsulate a wide range of therapeutic agents make them ideal for drug delivery applications[10][15].
For an acidic molecule like 4-acetoxyisophthalic acid, pH-sensitive hydrogels offer a significant advantage. These "smart" materials undergo structural changes in response to specific pH triggers, enabling site-specific drug release[10][12][16]. Anionic hydrogels, for instance, swell and release their payload in basic pH environments due to the ionization of acidic groups within the polymer network[13]. This property can be harnessed for targeted delivery to the colon[14]. Conversely, systems can be designed to exploit the acidic tumor microenvironment for localized drug release in cancer therapy[10][11].
The choice of polymers and crosslinkers is critical in designing a hydrogel with the desired properties[15]. Natural polymers like chitosan and alginate, as well as synthetic polymers such as poly(ethylene glycol) (PEG) and methacrylic acid, are commonly used due to their favorable safety profiles and tunable properties[10][15][17].
Logical Workflow for Formulation Development
The following diagram illustrates the logical workflow for the development and characterization of a 4-acetoxyisophthalic acid-loaded hydrogel.
Sources
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- 2. 4-Hydroxyisophthalic acid | 636-46-4 [chemicalbook.com]
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-Acetoxyisophthalic Acid
Introduction
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with vast potential in gas storage, catalysis, and notably, in the pharmaceutical sciences as advanced drug delivery systems.[1][2][3][4][5] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, surface functionality, and chemical properties. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel MOFs using 4-acetoxyisophthalic acid as a functionalized organic linker.
While the direct use of 4-acetoxyisophthalic acid in MOF synthesis is not extensively documented, this application note proposes a scientifically grounded approach based on the principle of in-situ deacetylation. It is hypothesized that under solvothermal conditions, the acetoxy group will undergo hydrolysis to yield 4-hydroxyisophthalic acid, which then serves as the primary linker for the framework construction. This in-situ generation of a hydroxyl-functionalized linker opens up possibilities for creating MOFs with enhanced hydrophilicity and sites for post-synthetic modification, which are desirable attributes for drug delivery applications.[6][7]
This document is intended for researchers, scientists, and drug development professionals. It offers a foundational, yet detailed, starting point for the synthesis and exploration of this novel class of MOFs. The protocols provided are based on well-established methodologies for MOFs synthesized from structurally similar isophthalic acid derivatives.[8][9][10]
Scientific Rationale and Mechanistic Insight
The central hypothesis of this protocol is the in-situ deacetylation of 4-acetoxyisophthalic acid during the solvothermal synthesis process. The rationale for this proposed transformation is as follows:
-
Instability of the Acetoxy Group: Ester groups, such as the acetoxy group, are susceptible to hydrolysis, especially under elevated temperatures and in the presence of water and metal ions, which can act as Lewis acid catalysts.[3]
-
Solvent-Assisted Hydrolysis: Solvothermal synthesis of MOFs is commonly conducted in N,N-dimethylformamide (DMF). DMF itself is known to partially decompose into dimethylamine and formic acid at high temperatures, which can contribute to the hydrolysis of the acetoxy group.[11][12]
-
Formation of a More Stable Linker: The resulting 4-hydroxyisophthalic acid is a stable, rigid linker with a hydroxyl group that can participate in hydrogen bonding within the MOF structure, potentially influencing the final topology and providing a functional handle for further modifications.[13]
The proposed reaction pathway is a two-step process:
-
Step 1: In-situ Deacetylation: The hydrolysis of 4-acetoxyisophthalic acid to 4-hydroxyisophthalic acid and acetic acid.
-
Step 2: MOF Formation: The coordination of the deprotonated 4-hydroxyisophthalate linkers with metal ions to form the crystalline MOF structure.
This approach offers a convenient method for incorporating hydroxyl functionality into the MOF without the need to synthesize and purify 4-hydroxyisophthalic acid separately.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Acetoxyisophthalic Acid | ≥98% | (Example: Sigma-Aldrich) |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥99% | (Example: Alfa Aesar) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | (Example: Acros Organics) |
| Ethanol | 200 Proof, Anhydrous | (Example: VWR) |
Note: While this protocol specifies zinc nitrate, other divalent metal salts such as copper(II) acetate, cobalt(II) nitrate, or manganese(II) chloride can also be explored.
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
This protocol details a standard solvothermal synthesis. The parameters provided are a starting point and may require optimization.
Step-by-Step Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, combine:
-
4-Acetoxyisophthalic acid (0.1 mmol, 22.4 mg)
-
Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg)
-
-
Solvent Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Dissolution: Cap the vial tightly and sonicate the mixture for 15 minutes to ensure complete dissolution of the reactants.
-
Reaction: Place the sealed vial in a preheated oven at 120 °C for 24 hours.
-
Cooling: After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Product Collection: Collect the crystalline product by centrifugation (4000 rpm, 10 min) or filtration.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.
-
Solvent Exchange: To remove residual DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent like ethanol. Resuspend the solid in 10 mL of ethanol and let it stand for 6 hours. Repeat this process three times.
-
Activation: After the final ethanol wash, decant the solvent and dry the product under vacuum at 80 °C for 12 hours. This will yield the activated, porous MOF.
Visualizing the Workflow
Caption: General workflow for the solvothermal synthesis of a MOF using 4-acetoxyisophthalic acid.
Characterization and Validation
To confirm the successful synthesis of the desired MOF and the in-situ deacetylation of the linker, a comprehensive characterization is essential.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the product. | A well-defined diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be compared to simulated patterns if a single-crystal structure is obtained. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the amount of solvent in the pores. | A weight loss step corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework. A final, sharp weight loss will correspond to the decomposition of the MOF. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the MOF. | The disappearance of the characteristic C=O stretching vibration of the acetoxy group (around 1760 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) from the hydroxyl group. The characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups will also be present. |
| ¹H NMR of Digested Sample | To confirm the identity of the organic linker within the MOF. | Digestion of the MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) should yield a spectrum corresponding to 4-hydroxyisophthalic acid, confirming the in-situ deacetylation. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Provides images of the MOF crystals, revealing their shape and homogeneity. |
| Single-Crystal X-Ray Diffraction | To determine the precise 3D structure of the MOF. | If suitable single crystals can be grown, this technique will provide unambiguous evidence of the MOF's structure, including the connectivity of the metal nodes and organic linkers, and the pore dimensions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Amorphous Product (Broad PXRD Pattern) | 1. Reaction proceeding too quickly. 2. Unfavorable solvent environment. 3. Incorrect pH. | 1. Lower the reaction temperature or decrease the concentration of reactants. 2. Consider using a co-solvent system (e.g., DMF/ethanol) to modify the solubility and coordination environment. 3. Screen different pH conditions by adding small amounts of acid or base. |
| Mixed Crystalline Phases (Unexpected PXRD Peaks) | 1. Formation of multiple competing phases. 2. Incomplete reaction. | 1. Adjust the reaction temperature, time, or reactant concentrations. The use of a modulator, such as formic acid, can sometimes favor the formation of a single phase. 2. Increase the reaction time or temperature. |
| Incomplete Deacetylation (FT-IR or NMR Evidence) | 1. Insufficient temperature or reaction time. 2. Lack of water for hydrolysis. | 1. Increase the reaction temperature or prolong the reaction time. 2. Add a small, controlled amount of water to the reaction mixture to facilitate hydrolysis. |
Applications in Drug Development
MOFs synthesized with 4-hydroxyisophthalic acid as the linker are expected to be excellent candidates for drug delivery applications for several reasons:
-
High Porosity and Surface Area: Like most MOFs, these materials are anticipated to have high surface areas and large pore volumes, allowing for high drug loading capacities.[1][5]
-
Tunable Properties: The choice of metal ion can be used to tune the pore size and chemical environment within the MOF.
-
Functionalizable Hydroxyl Groups: The hydroxyl groups on the linker can serve as sites for post-synthetic modification, allowing for the attachment of targeting ligands or other functional molecules to enhance drug delivery to specific cells or tissues.[6]
-
Controlled Release: The porous structure of the MOF can be designed to control the release rate of encapsulated drugs, which can be triggered by changes in pH, temperature, or other stimuli.[4][14]
-
Biocompatibility: Many MOFs, particularly those based on biocompatible metals like zinc, have shown good biocompatibility.[6]
Drug Loading Strategies
Two primary methods can be employed for loading therapeutic agents into these MOFs:
-
Post-Synthetic Encapsulation: The activated MOF is soaked in a solution containing the drug, allowing the drug molecules to diffuse into the pores.
-
One-Pot Synthesis: The drug is added to the reaction mixture during the synthesis of the MOF, leading to its encapsulation within the growing crystals.[14]
Visualizing the Application in Drug Delivery
Sources
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drpress.org [drpress.org]
- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]
- 11. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Acetoxyisophthalic Acid
Welcome to the technical support center for the synthesis of 4-Acetoxyisophthalic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable compound. Drawing from established chemical principles and common laboratory challenges, this document moves beyond a simple protocol to offer a comprehensive troubleshooting resource in a direct question-and-answer format.
Introduction: The Acetylation of 4-Hydroxyisophthalic Acid
4-Acetoxyisophthalic acid is typically synthesized via the acetylation of the phenolic hydroxyl group of 4-hydroxyisophthalic acid (4-HIA). The most common acetylating agent is acetic anhydride, often in the presence of a catalyst. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity, including the low solubility of the starting material, competing side reactions, and challenges in product isolation. This guide will address these issues directly, providing both the "how" and the "why" for each recommendation.
Core Experimental Protocol: A Baseline for Synthesis
This protocol provides a standard, catalyst-free starting point. Subsequent sections will focus on troubleshooting and optimizing this fundamental procedure.
Objective: To synthesize 4-Acetoxyisophthalic Acid from 4-Hydroxyisophthalic Acid.
Materials:
-
4-Hydroxyisophthalic Acid (4-HIA) (CAS 636-46-4)[1]
-
Acetic Anhydride (Ac₂O)
-
Toluene (or another suitable high-boiling inert solvent)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 mmol of 4-Hydroxyisophthalic Acid in 50 mL of toluene.
-
Addition of Reagent: Add 30 mmol (3 equivalents) of acetic anhydride to the suspension.
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold deionized water and stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.
-
-
Isolation & Purification:
-
Collect the solid crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system.
-
Dry the final product under vacuum to yield 4-Acetoxyisophthalic Acid as a white solid.
-
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is key to identifying the root cause.
-
Incomplete Reaction: The primary cause of low conversion is often the poor solubility of the starting material, 4-Hydroxyisophthalic Acid. It is sparingly soluble in water and many common organic solvents.[2][3] If the 4-HIA does not adequately dissolve or interact with the acetic anhydride, the reaction will be slow and incomplete.
-
Solution: Consider using a co-solvent or a different reaction medium. While this protocol uses toluene, solvents like glacial acetic acid can be effective as they can dissolve the starting material to a greater extent. However, using acetic acid as a solvent requires more stringent removal during work-up.
-
-
Side Reactions: The most significant side reaction is the formation of condensation polymers. Under harsh conditions (e.g., high heat and certain catalysts), the acetoxy group of one molecule can react with the carboxylic acid of another, forming a polyester chain.[4] This is particularly problematic when using acid catalysts at reflux temperatures.[4]
-
Solution: Moderate the reaction temperature and carefully select a catalyst. Avoid prolonged heating at high temperatures if possible.
-
-
Product Hydrolysis: The product, an ester, can be hydrolyzed back to 4-Hydroxyisophthalic Acid during the work-up phase.[5] Exposure to water, especially under acidic or basic conditions, can cleave the acetyl group.
-
Solution: Ensure the work-up is performed with cold water and minimize the duration of contact. Avoid using basic solutions (like sodium bicarbonate washes) if hydrolysis is a concern, as base-catalyzed hydrolysis is typically much faster than neutral or acid-catalyzed hydrolysis.[6]
-
Q2: I'm observing a sticky, difficult-to-handle byproduct. Is this the polymer mentioned, and how can I prevent it?
Yes, a tacky or resinous byproduct is a strong indicator of polymer formation. This occurs when the reaction conditions are too harsh, leading to intermolecular esterification.
Causality: The product, 4-Acetoxyisophthalic Acid, can be thought of as a mixed anhydride, especially at elevated temperatures.[4] This enhances the reactivity of the carboxylic acid groups, allowing them to form ester linkages with other molecules, leading to oligomers and polymers.
Prevention Strategies:
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Avoid Strong Acid Catalysts: Strong protic acids (like H₂SO₄) or Lewis acids at high temperatures can promote polymerization.[4]
-
Control Stoichiometry: Using a large excess of acetic anhydride can sometimes disfavor polymerization by keeping the concentration of the acetylated intermediate relatively low compared to the acetylating agent.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Q3: The reaction seems to require a catalyst. Which type should I choose?
While the reaction can proceed without a catalyst, catalysis is often necessary to achieve reasonable reaction times and yields, especially at lower temperatures. The choice of catalyst is critical and involves trade-offs between reactivity, cost, and ease of removal.
General Mechanism of Catalysis: Catalysts enhance the acetylation of phenols by increasing the electrophilicity of the acetic anhydride. Basic catalysts (like pyridine) can also act by deprotonating the phenol, making it a more potent nucleophile.[7]
| Catalyst Type | Examples | Mechanism | Pros | Cons |
| Basic Catalysts | Pyridine, Triethylamine, 4-(DMAP) | Activates the phenol via deprotonation and may form a highly reactive acetylpyridinium intermediate.[7] | Effective at moderate temperatures. | Unpleasant odor, difficult to remove, can promote polymerization.[4][8] DMAP is expensive. |
| Lewis Acid Catalysts | ZnCl₂, CoCl₂, Mg powder | Coordinates with the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic.[8] | High efficiency, often allows for solvent-free conditions, less odor.[8] | Can be difficult to remove from the final product; may require aqueous work-up. |
| Solid Acid Catalysts | Expansive Graphite, Montmorillonite K-10, Zeolites | Provide an acidic surface to activate the acetic anhydride. | Easily removed by filtration, reusable, environmentally friendly. | May require higher temperatures or longer reaction times than homogeneous catalysts. |
Recommendation: For initial optimization, a mild Lewis acid like zinc chloride (ZnCl₂) is a good starting point due to its efficiency and low cost.[8] If catalyst removal proves difficult, transitioning to a solid acid catalyst like expansive graphite is a sound strategy.
Q4: How can I effectively purify the final product and confirm its identity?
Purification aims to remove unreacted 4-HIA, acetic acid (from hydrolysis of the anhydride), residual catalyst, and any polymeric byproducts.
Purification Strategy:
-
Initial Quench/Wash: After removing the bulk solvent/reagent, quench the crude mixture with cold water. This hydrolyzes excess acetic anhydride to water-soluble acetic acid.
-
Filtration: Collect the precipitated crude 4-Acetoxyisophthalic Acid. The starting material, 4-HIA, has very low water solubility, so it will also be present in the crude solid if the reaction was incomplete.[2]
-
Recrystallization: This is the most effective method for purification.
-
Solvent Choice: A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Ethyl acetate is a good starting point, with hexanes used as an anti-solvent to induce crystallization.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If insoluble material remains (likely unreacted 4-HIA), perform a hot filtration to remove it. Allow the filtrate to cool slowly, then add hexanes until turbidity persists. Cool in an ice bath to maximize crystal formation.
-
-
Characterization: Confirm the product's identity and purity using standard analytical techniques:
-
¹H NMR Spectroscopy: Look for the appearance of a new singlet peak around 2.3 ppm corresponding to the acetyl (-COCH₃) protons, and a shift in the aromatic proton signals compared to the 4-HIA starting material.
-
FT-IR Spectroscopy: Confirm the presence of the ester carbonyl stretch (around 1760 cm⁻¹) and the disappearance of the broad phenolic -OH stretch from the starting material (around 3000-3400 cm⁻¹).
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Sources
- 1. 4-Hydroxyisophthalic acid | 636-46-4 [chemicalbook.com]
- 2. 4-Hydroxyisophthalic Acid [drugfuture.com]
- 3. guidechem.com [guidechem.com]
- 4. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. web.viu.ca [web.viu.ca]
- 6. esisresearch.org [esisresearch.org]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Crude 4-Acetoxyisophthalic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Acetoxyisophthalic Acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods to achieve high purity. We will address common issues encountered during purification, provide validated protocols, and explain the scientific principles behind our recommendations.
Introduction: The Challenge of Purifying 4-Acetoxyisophthalic Acid
4-Acetoxyisophthalic acid is a valuable aromatic building block. Its purity is critical for subsequent synthetic steps and for ensuring the desired properties in final products like polymers and pharmaceuticals. The crude product, typically synthesized by the acetylation of 4-hydroxyisophthalic acid, is often contaminated with starting materials, reaction byproducts, and polymeric species. The primary challenges in its purification are the compound's susceptibility to hydrolysis and the removal of structurally similar impurities. This guide provides a systematic approach to overcoming these challenges.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude material. The primary source of 4-acetoxyisophthalic acid is the acetylation of 4-hydroxyisophthalic acid, which itself may be a byproduct of salicylic acid synthesis.[1]
| Impurity | Source | Chemical Nature | Impact on Purification |
| 4-Hydroxyisophthalic Acid | Unreacted starting material or hydrolysis of the product. | Acidic, Phenolic | Similar polarity and acidity to the product, making separation by simple extraction difficult. |
| Acetic Acid | Byproduct of the acetylation reaction (using acetic anhydride). | Acidic, Water-Soluble | Can inhibit crystallization if present in large amounts, leading to oily products. Easily removed with water washes. |
| Condensation Polymers | Side reaction during acetylation, especially at high temperatures.[1] | Neutral/Slightly Acidic | Can cause the product to be oily, sticky, or amorphous. Difficult to remove by recrystallization alone. |
| 2-Hydroxyisophthalic Acid | Impurity in the 4-hydroxyisophthalic acid starting material.[1] | Isomeric, Acidic | Very similar properties to the main starting material and product, posing a significant purification challenge. |
| Salicylic Acid | Impurity in the 4-hydroxyisophthalic acid starting material.[1] | Acidic, Phenolic | Can be carried through the synthesis and purification steps. |
| Residual Acid Catalyst | e.g., Sulfuric acid used in acetylation. | Strong Acid | Corrosive and can interfere with downstream reactions. Must be neutralized or washed out. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a sticky, oily, or brownish solid that refuses to crystallize properly. What is the likely cause and solution?
A: This is a classic sign of polymeric impurities or residual solvent (like acetic acid). Condensation polymers can form during the acetylation reaction, especially under harsh conditions.[1] These larger molecules disrupt the crystal lattice formation of your desired product.
Troubleshooting Steps:
-
Trituration/Slurry Wash: Before attempting recrystallization, wash the crude solid.
-
To remove acetic acid: Slurry the crude material in cold deionized water, stir for 15-30 minutes, and filter. This removes highly water-soluble impurities.
-
To remove non-polar impurities: After drying, wash the solid with a solvent in which the product has poor solubility, such as diethyl ether or dichloromethane. This can help remove less polar side products.
-
-
Chromatography: If washing is ineffective, column chromatography is the most robust method to remove polymers. A silica gel column using a gradient elution, starting with a less polar solvent system and gradually increasing polarity, can effectively separate the desired monomer from higher molecular weight species.
Q2: I attempted purification using an aqueous sodium bicarbonate (NaHCO₃) wash to remove acidic impurities, but my yield plummeted and my final product was mostly 4-hydroxyisophthalic acid. What went wrong?
A: You have experienced base-catalyzed hydrolysis of the ester (acetoxy) group. While 4-acetoxyisophthalic acid is a dicarboxylic acid and will react with a base, the ester linkage is sensitive to basic conditions, especially in an aqueous environment. The hydroxide or bicarbonate ions act as nucleophiles, attacking the ester's carbonyl carbon and cleaving the acetyl group.[2][3]
Expert Recommendation:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for any extraction or washing steps.
-
Use Weak Bases with Caution: If an acid-base extraction is necessary, use a weak base like sodium bicarbonate under controlled conditions:
-
Keep the temperature low (0-5 °C).
-
Minimize the contact time.
-
Immediately acidify the aqueous layer after separation to re-precipitate the product.
-
-
Alternative Strategy: It is generally safer to purify this compound using non-hydrolytic methods like recrystallization and chromatography.
Q3: The ¹H NMR spectrum of my purified product looks clean, but the melting point is broad and lower than the literature value. Why is this?
A: This issue often points to the presence of isomeric impurities, such as 2-acetoxyisophthalic acid (derived from 2-hydroxyisophthalic acid present in the starting material).[1] These isomers have very similar chemical structures and polarities, making them difficult to separate. They may co-crystallize with your product, disrupting the crystal lattice and causing melting point depression.
Solution Pathway:
-
Fractional Recrystallization: This technique involves slowly crystallizing the material and collecting fractions. The initial crystals formed may be enriched in the less soluble isomer, while the desired product remains in the mother liquor (or vice-versa). This can be laborious but effective.
-
Solvent System Optimization: Experiment with different recrystallization solvent systems. A solvent pair that maximizes the small solubility difference between the isomers can lead to a much better separation.
-
Preparative HPLC: For the highest purity standards required in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to resolve and isolate the desired 4-acetoxy isomer.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying crude 4-Acetoxyisophthalic Acid?
A: For most lab-scale purifications (up to 98-99% purity), a well-executed recrystallization is the most effective and straightforward method.[4] It is excellent for removing less soluble and more soluble impurities. For challenging separations or to remove polymeric material, it should be followed or preceded by column chromatography.
Q2: What are the best solvents for recrystallization?
A: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[5] Given the polarity of 4-acetoxyisophthalic acid, solvent pairs are often most effective.
| Solvent System | Rationale & Comments |
| Glacial Acetic Acid / Water | The product is soluble in hot acetic acid. Water is then added as an anti-solvent to induce crystallization upon cooling. This is very effective but requires thorough drying to remove residual acetic acid. |
| Ethanol / Water | A common and effective system. The compound dissolves in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and cooled slowly. |
| Ethyl Acetate / Hexane | A less polar option. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added to induce precipitation. Good for removing more polar impurities that remain in the solvent. |
Q3: How can I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for validation:
-
¹H NMR Spectroscopy: Confirms the chemical structure. Look for the disappearance of the phenolic -OH proton from 4-hydroxyisophthalic acid and the appearance of a singlet around 2.3 ppm for the acetyl (-COCH₃) protons. Integration of aromatic vs. acetyl protons should match the structure.
-
HPLC Analysis: Provides quantitative purity data. A reversed-phase C18 column with a gradient of acidified water and acetonitrile is a standard method for aromatic acids.[6][7]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
-
FT-IR Spectroscopy: Can confirm the presence of key functional groups: C=O stretching for the carboxylic acids and the ester, and the absence of a broad O-H stretch for the phenol starting material.
Section 4: Key Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place 1.0 g of crude 4-acetoxyisophthalic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[4]
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while swirling until the solution remains faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water solution, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the sample in a 1:1 mixture of acetonitrile and water.
Section 5: Visualization of Purification Workflow
The following diagrams illustrate the decision-making process and general workflow for purifying crude 4-acetoxyisophthalic acid.
Caption: Decision tree for selecting a purification strategy.
Caption: General experimental workflow for purification.
References
- Benchchem. (n.d.). Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.
- Benchchem. (n.d.). 4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance.
- Hunt, S. E., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society, 3099-3104.
- Ciba Ltd. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S. Patent 2,923,735.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
- University of Colorado Boulder. (n.d.). Chem 267. Recrystallization.
- SolubilityofThings. (n.d.). Isophthalic acid.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Hydrolysis. Environmental Organic Chemistry.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid.
- Yildiz, E. (2018). Hydrolysis Reactions.
- IIT Advanced by NS Sir. (2020). 21 Hydrolysis of Acid Derivatives. YouTube.
Sources
- 1. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. web.viu.ca [web.viu.ca]
- 3. esisresearch.org [esisresearch.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
common side reactions in the synthesis of 4-Acetoxyisophthalic Acid
Introduction
Welcome to the technical support guide for the synthesis of 4-Acetoxyisophthalic Acid. This molecule is a key intermediate in the development of various fine chemicals and pharmaceutical agents. Its synthesis, primarily through the acetylation of 4-Hydroxyisophthalic Acid, is a foundational reaction. However, like any synthesis, it is prone to specific side reactions and purification challenges that can impact yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple procedural outline to provide in-depth troubleshooting, mechanistic insights, and practical, field-tested protocols. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a high-purity final product consistently.
Section 1: The Core Reaction - Acetylation of 4-Hydroxyisophthalic Acid
The conversion of 4-Hydroxyisophthalic Acid to 4-Acetoxyisophthalic Acid is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride. The reaction is typically catalyzed by either a strong acid or a base.
Primary Reaction Pathway
The fundamental transformation is the esterification of the phenolic hydroxyl group.
Caption: Primary reaction pathway for the synthesis of 4-Acetoxyisophthalic Acid.
Typical Reaction Parameters
Success in this synthesis hinges on the careful control of stoichiometry and reaction conditions. Below is a summary of typical parameters.
| Component | Typical Molar Ratio | Purpose | Key Considerations & Rationale |
| 4-Hydroxyisophthalic Acid | 1.0 eq | Substrate | Starting material purity is critical; impurities can introduce side reactions. |
| Acetic Anhydride | 1.5 - 3.0 eq | Acetylating Agent | Used in excess to drive the reaction to completion and compensate for any hydrolysis by trace water. |
| Catalyst (e.g., H₂SO₄) | 0.01 - 0.05 eq | Reaction Accelerator | An acid catalyst protonates the anhydride, increasing its electrophilicity. A base catalyst deprotonates the phenol, increasing its nucleophilicity. |
| Solvent | (Optional) | Reaction Medium | Often run neat in excess acetic anhydride. Glacial acetic acid can be used as a solvent if needed to improve solubility. |
| Temperature | 80 - 120 °C | Energy Input | Provides activation energy. Higher temperatures can accelerate the reaction but may also promote side reactions like decarboxylation. |
| Reaction Time | 1 - 4 hours | Completion | Progress should be monitored by TLC or HPLC to determine the point of maximum conversion and avoid byproduct formation. |
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Competitive Reaction Pathways Diagram
Understanding the potential for side reactions is the first step in preventing them. The desired O-acetylation competes with several undesired pathways.
Caption: Competing pathways in the synthesis of 4-Acetoxyisophthalic Acid.
Q1: My yield is low, and analysis (TLC/NMR) shows a significant amount of starting material. What's causing this incomplete reaction?
Answer: The presence of unreacted 4-Hydroxyisophthalic Acid is the most common cause of low yields. This indicates that the acetylation reaction has not gone to completion.
Probable Causes:
-
Insufficient Acetylating Agent: The molar ratio of acetic anhydride to the substrate was too low to drive the equilibrium toward the product.
-
Reaction Time Too Short: The reaction was stopped before reaching completion.
-
Low Temperature: The reaction temperature was not high enough to provide the necessary activation energy for an efficient conversion rate.
-
Poor Catalyst Activity: The catalyst used was inactive, or an insufficient amount was used.
-
Presence of Water: Trace amounts of water can consume the acetic anhydride, reducing the amount available for the primary reaction.
Proposed Solutions & Validating Actions:
-
Increase Molar Excess of Acetic Anhydride: Raise the stoichiometry of acetic anhydride to 2.0-3.0 equivalents. This increases the concentration of the electrophile, favoring the forward reaction according to Le Châtelier's principle.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Take aliquots every 30 minutes. The reaction is complete when the starting material spot/peak is no longer visible or its area ceases to decrease.
-
Optimize Temperature: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 100 °C). Use an oil bath for stable and uniform heating.
-
Verify Catalyst: Use a fresh, unopened bottle of the acid catalyst (e.g., concentrated sulfuric acid). Ensure accurate addition of the catalytic amount.
-
Ensure Anhydrous Conditions: Oven-dry all glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q2: My initial yield looked good, but I'm losing mass during aqueous workup and purification. Is the product unstable?
Answer: Yes, the product can be unstable under certain conditions. The acetoxy group is an ester, which is susceptible to hydrolysis, converting the product back into the 4-Hydroxyisophthalic Acid starting material. This is a significant risk during workup if conditions are not controlled.
Probable Causes:
-
Prolonged Exposure to Water: Especially during aqueous workup or recrystallization from water-containing solvents.
-
Basic or Acidic pH during Workup: Both acid- and base-catalyzed hydrolysis are well-documented mechanisms that accelerate ester cleavage[1][2]. The presence of residual acid catalyst or the use of a basic wash (e.g., sodium bicarbonate) can promote this reverse reaction.
-
High Temperatures During Purification: Heating the product in the presence of water (e.g., during recrystallization) will significantly increase the rate of hydrolysis.
Proposed Solutions & Validating Actions:
-
Minimize Contact with Water: Perform the aqueous workup quickly and with cold water to reduce the hydrolysis rate.
-
Neutralize Carefully: If an acid catalyst was used, quench the reaction by pouring it into ice water rather than adding a base directly to the hot reaction mixture. If a basic wash is necessary to remove acidic impurities, use a weak, cold base solution (e.g., 5% NaHCO₃) and minimize contact time. Immediately proceed to extraction with an organic solvent.
-
Use Anhydrous Solvents for Recrystallization: If possible, purify the final product by recrystallization from anhydrous organic solvents (e.g., ethyl acetate/heptane). This avoids the risk of hydrolysis altogether.
-
Control Temperature: When removing solvent via rotary evaporation, use a moderate water bath temperature (<50 °C) to prevent thermal degradation and hydrolysis.
Q3: My NMR and LC-MS spectra show unexpected peaks that don't correspond to the starting material or product. What are these byproducts?
Answer: Unexpected signals often point to side reactions beyond incomplete conversion or hydrolysis. The most likely culprits under thermal stress are decarboxylation and, to a lesser extent, anhydride formation.
Probable Causes:
-
Decarboxylation: Aromatic carboxylic acids can lose a molecule of CO₂ at elevated temperatures[3]. In this case, 4-Acetoxyisophthalic Acid could decarboxylate to form 3-acetoxybenzoic acid or even 1,3-diacetoxybenzene if both carboxyl groups are lost. This is particularly prevalent if the reaction is overheated (e.g., >120-140 °C).
-
Mixed Anhydride Formation: The carboxylic acid groups of the substrate or product can react with acetic anhydride to form a mixed anhydride. This is generally an intermediate but can sometimes be isolated if the reaction conditions are not optimal for subsequent reactions.
-
Ring Acylation (Fries Rearrangement): While less common without a strong Lewis acid catalyst, it is theoretically possible for the acetyl group to migrate from the oxygen to the aromatic ring (C-acylation), especially at high temperatures, forming a ketone byproduct.
Proposed Solutions & Validating Actions:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (80-120 °C). Do not exceed this range in an attempt to speed up the reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath.
-
Characterize Byproducts: Use analytical techniques like LC-MS to get the molecular weight of the impurities. This can help confirm if they are decarboxylation products (mass loss of 44 Da for each CO₂).
-
Optimize Catalyst Choice: Avoid strong Lewis acids like AlCl₃ unless C-acylation is desired. Stick to protic acids (H₂SO₄) or amine bases (pyridine) for O-acetylation.
-
Purification Strategy: These acidic byproducts can often be separated from the desired dicarboxylic acid product through careful recrystallization, as their solubility profiles will differ. HPLC is an effective tool for separating and quantifying such related aromatic acid impurities[4][5].
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal catalyst for this acetylation, and why? The choice between an acid or base catalyst depends on the specific requirements of the synthesis.
-
Acid Catalysis (e.g., H₂SO₄, TsOH): An acid catalyst works by protonating one of the carbonyl oxygens of acetic anhydride. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the neutral phenolic hydroxyl group. This is a very common and effective method.
-
Base Catalysis (e.g., Pyridine, DMAP): A base catalyst functions by deprotonating the phenolic hydroxyl group, converting it into a much more potent phenoxide nucleophile. The phenoxide then attacks the acetic anhydride. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate. Base catalysis is often milder but may require stoichiometric amounts of the base to also act as an acid scavenger.
For general laboratory synthesis, a catalytic amount of sulfuric acid is often the most straightforward and cost-effective choice.
FAQ 2: How critical are anhydrous conditions? They are highly critical. Acetic anhydride reacts readily with water in a rapid hydrolysis reaction to form two equivalents of acetic acid. Any water present in the reaction flask (from wet glassware, solvents, or the starting material itself) will consume the acetylating agent, effectively reducing its stoichiometry and leading to an incomplete reaction (See Q1). Furthermore, the presence of water during workup can lead to the hydrolysis of the product (See Q2).
FAQ 3: What are the best analytical methods to assess the purity of 4-Acetoxyisophthalic Acid? A combination of methods is recommended for a comprehensive assessment:
-
HPLC: Reversed-phase HPLC with a C18 column is the gold standard for determining the purity of aromatic acids[4][5]. It can effectively separate the product from the starting material and various acidic byproducts (e.g., decarboxylated species). Purity is determined by the relative peak area.
-
¹H NMR Spectroscopy: Proton NMR is excellent for confirming the structure. You should see the disappearance of the phenolic -OH proton and the appearance of a new singlet for the acetyl (-COCH₃) protons around 2.3 ppm. Integration of the aromatic vs. acetyl protons can also give an indication of purity.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities. The reported melting point for 4-Hydroxyisophthalic acid is around 310 °C[6], while the acetylated product will have a different, lower melting point.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxyisophthalic Acid
This protocol is a representative example and should be adapted and optimized as needed.
-
Preparation: Ensure all glassware (100 mL round-bottom flask, reflux condenser, magnetic stir bar) is thoroughly oven-dried and assembled under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add 4-Hydroxyisophthalic Acid (5.00 g, 27.4 mmol, 1.0 eq).
-
Adding Reagent and Catalyst: Add acetic anhydride (10.0 mL, 106 mmol, approx. 3.8 eq). While stirring, carefully add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture in a pre-heated oil bath at 100 °C. The solid should dissolve as the reaction proceeds.
-
Monitoring: After 1 hour, take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of starting material. Continue heating for another 1-2 hours or until the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white precipitate will form.
-
Isolation: Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL).
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight to yield crude 4-Acetoxyisophthalic Acid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and test for solubility. A suitable solvent system is one where the product is soluble in the hot solvent but sparingly soluble at room temperature (e.g., ethyl acetate, or a mixed solvent system like ethyl acetate/heptane).
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon, heat for another 5 minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
References
- US Patent US5136084A: "Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol".
- US Patent US2923735A: "Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid".
-
Chemical Engineering Transactions : "Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol". [Link]
-
Wikipedia : "Acetylene". [Link]
- US Patent US3089905A: "Process for the production of 4-hydroxyisophthalic acid".
-
ResearchGate : "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions". [Link]
-
Master Organic Chemistry : "Transesterification". [Link]
- US Patent US2531172A: "Preparation of isophthalic acid".
-
University of Calgary : "Acylation of phenols". Department of Chemistry, University of Calgary. [Link]
-
US Patent Office : "Process for the production of 4-hydroxyisophthalic acid". [Link]
-
Proceedings of the Indian Academy of Sciences : "Acetylation of phenols using acetic acid". [Link]
-
Green Chemistry : "A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate". Royal Society of Chemistry. [Link]
-
PubMed : "Bacterial Decarboxylation of o-Phthalic Acids". [Link]
-
National Institutes of Health (NIH) : "Bacterial Decarboxylation of o-Phthalic Acids". [Link]
-
Environmental Chemistry Course Material : "Hydrolysis". [Link]
-
Chiron : "4-Hydroxyisophthalic acid; neat; 100 mg". [Link]
-
SlidePlayer : "Hydrolysis Reactions". [Link]
-
ResearchGate : "Illustration of the esterification process between acetic anhydride and isoamyl alcohol". [Link]
-
Angewandte Chemie International Edition : "Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives". [Link]
- US Patent US5703274A: "Process for the preparation of 5-hydroxyisophtalic acids".
-
PubChem : "4-Hydroxyisophthalic acid". National Institutes of Health (NIH). [Link]
-
Scholar : "Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities". [Link]
-
National Institutes of Health (NIH) : "Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles". [Link]
-
Wikipedia : "Isophthalic acid". [Link]
-
YouTube (Mohit Tyagi Channel) : "Hydrolysis of Acid Derivatives". [Link]
-
Chemistry LibreTexts : "Acid Anhydrides react with alcohols to form esters". [Link]
-
Agilent Application Note : "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC". [Link]
-
HELIX Chromatography : "HPLC Methods for analysis of Isophthalic acid". [Link]
-
precisionFDA : "4-HYDROXYISOPHTHALIC ACID". [Link]
-
National Institutes of Health (NIH) : "Absorption and excretion of 4-hydroxyisophthalic acid". [Link]
Sources
Technical Support Center: Challenges in the Acetylation of 4-Hydroxyisophthalic Acid
Welcome to the technical support guide for the acetylation of 4-hydroxyisophthalic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific and often non-trivial challenges associated with this reaction. The unique trifunctional nature of 4-hydroxyisophthalic acid—possessing a phenolic hydroxyl and two sterically influencing carboxylic acid groups—presents a distinct set of synthetic hurdles. This guide moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice and validated experimental procedures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the acetylation of 4-hydroxyisophthalic acid in a practical question-and-answer format.
Q1: My 4-hydroxyisophthalic acid starting material has very poor solubility in the reaction solvent, leading to a heterogeneous slurry and incomplete reaction. What should I do?
A1: This is the most common initial barrier. 4-hydroxyisophthalic acid is sparingly soluble in water (1g in 3L at 24°C) and many common non-polar organic solvents due to its rigid structure and extensive hydrogen bonding capabilities.[1][2] A heterogeneous reaction mixture will invariably lead to slow kinetics and low yields.
Underlying Cause: The molecule's three polar functional groups allow it to form a strong crystalline lattice, making it difficult for solvent molecules to penetrate and solvate individual molecules.
Solutions & Scientific Rationale:
-
Solvent Selection: While no single solvent is perfect, consider using a more polar, aprotic solvent that can disrupt hydrogen bonding. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective, but their high boiling points can complicate product isolation. A 1956 study reported success using a suspension in ether with excess acetic anhydride at room temperature, suggesting that complete dissolution is not strictly necessary if the reagent can access the reaction site over time.[3]
-
Phase Transfer Catalysis: Although less common for this specific substrate, a phase transfer catalyst could be explored to facilitate the reaction between the poorly soluble substrate and the acetylating agent.
-
Esterification Prior to Acetylation: A highly effective, albeit longer, route is to first convert the 4-hydroxyisophthalic acid to its dimethyl or diethyl ester.[3][4] The diester is significantly more soluble in common organic solvents like methanol, ethyl acetate, or dichloromethane. Acetylation of the phenolic hydroxyl group on the diester proceeds much more smoothly. The ester groups can then be hydrolyzed back to carboxylic acids in a subsequent step if the free acid is the desired final product.[4]
Q2: The reaction is stalled. After several hours, TLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Stalled reactions are typically a result of insufficient activation of the acetylating agent or deactivation of the phenolic nucleophile. The two electron-withdrawing carboxylic acid groups on the aromatic ring decrease the nucleophilicity of the phenolic hydroxyl group, making it less reactive than a simple phenol.
Solutions & Scientific Rationale:
-
Catalyst Addition: The acetylation of phenols often requires a catalyst.[5][6]
-
Base Catalysis (e.g., Pyridine): Pyridine is a common catalyst that functions by activating the acetic anhydride. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent electrophile than acetic anhydride itself. However, use pyridine with caution for this specific substrate, as it can promote side reactions (see Q3).[3]
-
Acid Catalysis (e.g., conc. H₂SO₄): A strong acid protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenol.[7] This approach is effective but can also lead to polymerization if the reaction is heated excessively.[3]
-
-
Increase Reagent Stoichiometry: Use a larger excess of acetic anhydride (e.g., 5-10 equivalents). This will increase the concentration of the active acetylating species and help drive the equilibrium toward the product.
-
Temperature Control: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. However, avoid high temperatures, especially with an acid catalyst, to minimize polymerization.[3]
Q3: My reaction produced a sticky, intractable polymer instead of the expected crystalline product. What went wrong?
A3: This is a critical challenge unique to this molecule, as documented by Hunt, Jones, and Lindsey in 1956.[3] The acetylated product, 4-acetoxyisophthalic acid, behaves as a mixed anhydride. This allows it to undergo self-condensation, forming polyester-like oligomers or polymers.
Underlying Cause: The acetyl group on the phenol and the adjacent carboxylic acid groups can react with another molecule of 4-hydroxyisophthalic acid (or its acetylated form), leading to the formation of an ester linkage and eliminating acetic acid or water. This process can repeat, leading to polymerization.
Prevention Strategies:
-
Avoid Pyridine and High Temperatures: The 1956 study explicitly notes that acetylation in pyridine solution failed to produce the simple acetyl derivative due to the formation of condensation products.[3] Similarly, refluxing with acetic anhydride and an acid catalyst leads to extensive polymer formation.[3]
-
Mild, Catalyst-Free Conditions: The most successful reported method involves stirring a suspension of 4-hydroxyisophthalic acid in a large excess of acetic anhydride, often with a co-solvent like diethyl ether, at room temperature for an extended period (24-48 hours).[3] This minimizes the activation of the mixed anhydride functionality and favors the desired O-acetylation.
Table 1: Impact of Catalyst Choice on Reaction Outcome
| Catalyst | Role | Potential Advantage | Critical Disadvantage for 4-HIA |
|---|---|---|---|
| None | Relies on auto-catalysis or uncatalyzed reaction. | Minimizes side reactions and polymerization.[3] | Very slow reaction rate; may require large excess of Ac₂O. |
| Pyridine | Base catalyst; forms highly reactive N-acetylpyridinium ion.[5][6] | Accelerates reaction significantly. | Promotes self-condensation and polymerization.[3] |
| H₂SO₄ (cat.) | Acid catalyst; protonates Ac₂O to increase electrophilicity.[7] | Effective at increasing reaction rate. | Can lead to extensive polymerization, especially with heat.[3] |
Q4: I successfully formed the product, but it decomposed back to the starting material during the aqueous work-up. How can I isolate the product without hydrolysis?
A4: The product, 4-acetoxyisophthalic acid, is highly susceptible to hydrolysis, readily reverting to 4-hydroxyisophthalic acid and acetic acid in the presence of water.[3] This is exacerbated by the presence of base or acid.
Solutions & Scientific Rationale:
-
Anhydrous Work-up: Avoid aqueous work-ups entirely if possible. After the reaction, the excess acetic anhydride and any solvent can be removed under reduced pressure (in a well-ventilated hood). The resulting crude solid can then be purified by other means.
-
Rapid, Cold, Non-Basic Washing: If a wash is necessary to remove acetic acid, use ice-cold, dilute acid (e.g., 0.1 M HCl) or simply ice-cold water very quickly. Immediately extract the product into a dry organic solvent like ethyl acetate. Avoid any washing with basic solutions (e.g., sodium bicarbonate), as this will rapidly saponify the ester.
-
Precipitation/Crystallization: The most robust method is to precipitate the product from the reaction mixture. After removing excess anhydride under vacuum, dissolve the crude residue in a minimal amount of a dry solvent (e.g., ethyl acetate) and precipitate the product by adding a non-polar solvent (e.g., hexanes).
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism for the acetylation of a phenol with acetic anhydride?
-
A: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a stable leaving group to yield the final phenyl acetate product and acetic acid.[7] Catalysts are often used to increase the electrophilicity of the acetic anhydride.[5][6][7]
-
-
Q: Can I use acetyl chloride instead of acetic anhydride?
-
A: Yes, acetyl chloride is a more reactive acetylating agent. The reaction is often faster but also more exothermic and produces corrosive HCl gas as a byproduct. The same precautions regarding polymerization and product hydrolysis apply. An HCl scavenger, such as a non-nucleophilic base, would be required, but this again introduces the risk of promoting side reactions. For this specific substrate, the milder nature of acetic anhydride is generally preferred.
-
-
Q: What are the key spectral features to confirm successful acetylation?
-
A:
-
¹H NMR: The disappearance of the broad phenolic -OH proton signal and the appearance of a new sharp singlet around δ 2.1-2.3 ppm corresponding to the methyl protons of the acetyl group (-OCOCH₃ ).
-
IR Spectroscopy: The disappearance of the broad O-H stretching band of the phenol (typically ~3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band for the newly formed ester at ~1760-1770 cm⁻¹ (characteristic for phenyl acetates), in addition to the C=O stretches of the carboxylic acids.
-
-
Visualized Workflows and Mechanisms
The following diagrams provide a visual guide to the reaction mechanism, a troubleshooting decision tree, and a validated experimental workflow.
Caption: Troubleshooting decision tree for common issues.
Validated Experimental Protocol
This protocol is adapted from the principles described in the literature to favor the formation of the desired product while minimizing side reactions. [3] Objective: To synthesize 4-acetoxyisophthalic acid.
Materials:
-
4-Hydroxyisophthalic acid (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Diethyl ether (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hexanes (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Condenser with drying tube (e.g., filled with CaCl₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxyisophthalic acid (1.0 eq).
-
Reagent Addition: Add anhydrous diethyl ether to create a slurry. Then, add a large excess of acetic anhydride (10 eq).
-
Reaction: Seal the flask with a drying tube and stir the suspension vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot, quench it with a drop of methanol, and spot it on a TLC plate. A suitable eluent system might be Ethyl Acetate:Hexane with 1% acetic acid. The product should have a higher Rf value than the highly polar starting material. Allow the reaction to proceed for 24-48 hours, or until the starting material spot has disappeared.
-
Work-up (Anhydrous): Once the reaction is complete, remove the diethyl ether and excess acetic anhydride under reduced pressure using a rotary evaporator. Crucially, ensure your vacuum pump is protected from the corrosive acetic anhydride vapor with a cold trap or base trap.
-
Purification:
-
The resulting crude solid may contain polymeric byproducts.
-
Attempt to triturate the solid with a small amount of cold, anhydrous diethyl ether to wash away more soluble impurities.
-
Alternatively, dissolve the crude product in a minimal amount of warm, anhydrous ethyl acetate and precipitate the desired product by slowly adding anhydrous hexanes.
-
Filter the resulting solid and dry under high vacuum.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Step-by-step experimental workflow for acetylation.
References
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795. [Link]
-
Gunda, P., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2022(2), M1389. [Link]
-
Saikia, L., & Borah, R. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. International Journal of Chemistry, 5(2). [Link]
-
Fieser, L. F. (1955). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Journal of the American Chemical Society, 77(14), 3928–3930. [Link]
-
Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. [Link]
- Hoffmann, K., & Jucker, E. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.
-
Merck Index Online. (n.d.). 4-Hydroxyisophthalic Acid. Royal Society of Chemistry. [Link]
-
Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society, 3099. [Link]
Sources
- 1. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 2. 4-Hydroxyisophthalic Acid [drugfuture.com]
- 3. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Acetoxyisophthalic Acid Polymerization
Welcome to the technical support center for the polymerization of 4-acetoxyisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this monomer to synthesize aromatic polyesters. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to 4-Acetoxyisophthalic Acid Polymerization
4-Acetoxyisophthalic acid is a valuable monomer for the synthesis of high-performance aromatic polyesters. These polymers often exhibit desirable properties such as high thermal stability and liquid crystallinity.[1][2] The most common method for this polymerization is melt polycondensation, a process that involves heating the monomer above its melting point to initiate the reaction, which proceeds with the elimination of a small molecule, in this case, acetic acid.[3][4] Achieving a high molecular weight polymer with desirable properties requires careful control of reaction conditions. This guide will address common challenges and provide solutions to optimize your polymerization process.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the polymerization of 4-acetoxyisophthalic acid?
The polymerization of 4-acetoxyisophthalic acid proceeds via a melt polycondensation reaction. In this process, the acetoxy group of one monomer reacts with the carboxylic acid group of another, eliminating acetic acid as a byproduct. This esterification reaction continues, forming long polyester chains. The reaction is typically carried out in two stages: an initial esterification at a lower temperature, followed by a polycondensation step at a higher temperature and under high vacuum to effectively remove the acetic acid byproduct and drive the reaction toward the formation of a high molecular weight polymer.[5][6]
Q2: What are the key parameters to control during the polymerization of 4-acetoxyisophthalic acid?
The critical parameters to control are:
-
Temperature: The reaction temperature needs to be high enough to keep the monomer and the resulting polymer in a molten state but not so high as to cause thermal degradation.
-
Vacuum: A high vacuum is crucial in the later stages to remove the acetic acid byproduct, which shifts the equilibrium towards polymer formation and helps achieve a high molecular weight.
-
Reaction Time: Sufficient reaction time is necessary to achieve the desired degree of polymerization.
-
Catalyst: The choice and concentration of a catalyst can significantly influence the reaction rate.
-
Monomer Purity: The purity of the 4-acetoxyisophthalic acid monomer is critical, as impurities can act as chain terminators or lead to side reactions, limiting the final molecular weight.
Q3: What type of catalysts can be used for this polymerization?
Various catalysts are effective for polyesterification reactions. Commonly used catalysts include antimony compounds (e.g., antimony trioxide), tin compounds, and titanium-based catalysts.[5][7] The choice of catalyst can affect the reaction rate, polymer color, and thermal stability. For instance, antimony trioxide is a widely used and effective catalyst for melt polycondensation.[5]
Q4: How can I monitor the progress of the polymerization reaction?
The progress of the polymerization can be monitored by observing the increase in the melt viscosity of the reaction mixture. As the polymer chains grow, the viscosity of the melt increases significantly. For a more quantitative analysis, samples can be taken at different time points (if the reactor setup allows) and analyzed for their intrinsic viscosity or molecular weight using techniques like gel permeation chromatography (GPC).[8] The amount of evolved acetic acid can also be measured to track the reaction kinetics.[7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the polymerization of 4-acetoxyisophthalic acid.
Problem 1: Low Molecular Weight of the Final Polymer
A low molecular weight is a common issue in polycondensation reactions and can significantly impact the mechanical properties of the resulting polymer.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Vacuum | The removal of the acetic acid byproduct is essential to drive the equilibrium of the reaction towards the formation of longer polymer chains.[6] An inadequate vacuum will lead to a lower degree of polymerization. | Ensure your vacuum system can achieve and maintain a high vacuum (typically <1 mmHg). Check for any leaks in your reactor setup. |
| Reaction Temperature Too Low | The reaction kinetics are temperature-dependent. If the temperature is too low, the reaction rate will be slow, and the desired molecular weight may not be reached within a practical timeframe. | Gradually increase the reaction temperature in the final polycondensation stage. Be cautious not to exceed the thermal degradation temperature of the polymer. |
| Impure Monomer | Impurities in the 4-acetoxyisophthalic acid monomer can act as chain-terminating agents, preventing the formation of high molecular weight polymers. | Purify the monomer before use, for example, by recrystallization. Ensure the monomer is thoroughly dried to remove any moisture. |
| Incorrect Stoichiometry (in co-polymerization) | If 4-acetoxyisophthalic acid is being co-polymerized with other monomers, a precise stoichiometric balance of functional groups is crucial for achieving high molecular weight.[9] | Carefully measure and control the molar ratio of the co-monomers. |
| Insufficient Reaction Time | Polycondensation reactions can be slow, especially in the later stages when the viscosity of the melt is high. | Increase the reaction time at the final stage of polycondensation. Monitor the melt viscosity to determine when the reaction has reached the desired extent. |
Problem 2: Dark or Discolored Polymer
The color of the final polymer is an important quality parameter. A dark or discolored polymer often indicates degradation or side reactions.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Thermal Degradation | Exposing the polymer to excessively high temperatures for prolonged periods can lead to thermal degradation, resulting in discoloration. | Optimize the reaction temperature profile. Avoid unnecessarily high temperatures and long reaction times at the final stage. |
| Presence of Oxygen | Oxygen can cause oxidative degradation of the polymer at high temperatures, leading to the formation of chromophores and discoloration. | Ensure the reaction is carried out under a constant and high-purity inert atmosphere (e.g., nitrogen or argon) during the initial stages before applying a vacuum. |
| Catalyst-Induced Discoloration | Some catalysts can contribute to the discoloration of the final polymer, especially at high concentrations or temperatures. | Screen different catalysts and optimize the catalyst concentration. Some catalyst systems are known to produce polymers with better color. |
| Impure Monomer | Impurities in the monomer can also lead to discoloration upon heating. | Use high-purity monomer. |
Problem 3: Polymer is Insoluble or Gels During Reaction
The formation of an insoluble polymer or gelation during the reaction indicates cross-linking, which is generally undesirable unless a cross-linked material is the target.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Side Reactions at High Temperatures | At very high temperatures, side reactions such as branching or cross-linking can occur, leading to the formation of an insoluble network. | Carefully control the reaction temperature and avoid local overheating. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Presence of Trifunctional Impurities | If the monomer contains impurities with more than two functional groups, these can act as cross-linking agents, leading to gelation. | Ensure the purity of the 4-acetoxyisophthalic acid monomer and any other co-monomers used. |
Experimental Workflow & Visualization
Typical Melt Polycondensation Workflow
The following diagram illustrates a typical two-stage melt polycondensation process for the synthesis of aromatic polyesters from 4-acetoxyisophthalic acid.
Caption: A typical two-stage melt polycondensation workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during polymerization.
Sources
- 1. Liquid crystalline aromatic polyesters containing isophthalic acid (Journal Article) | OSTI.GOV [osti.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens [mdpi.com]
- 9. epub.jku.at [epub.jku.at]
Technical Support Center: Purification of 4-Acetoxyisophthalic Acid
Introduction: 4-Acetoxyisophthalic acid is a key intermediate in the development of pharmaceuticals and specialty polymers. Its utility is critically dependent on its purity, as residual starting materials, by-products, or degradation products can significantly impact downstream applications. This guide provides field-proven troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: My final product has a persistent off-white, yellow, or brown discoloration. What are the likely impurities and how can I remove them?
Expert Analysis: Discoloration in aromatic acids often stems from two primary sources: residual phenolic compounds and high molecular weight, colored by-products formed during synthesis. In the case of 4-acetoxyisophthalic acid, a likely culprit is the presence of unreacted 4-hydroxyisophthalic acid, which can be more susceptible to oxidation. Additionally, impurities from related syntheses, such as dicarboxylic fluorenones or tricarboxylic biphenyls, are known to impart a yellow color to isophthalic acid products[1].
Recommended Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities.
-
Reprecipitation: This technique can be effective if the impurities have different solubility profiles from the desired product.[2][3]
Protocol 1.1: Decolorization using Activated Carbon
-
Solvent Selection: Choose a suitable recrystallization solvent in which 4-acetoxyisophthalic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on analogous compounds, promising systems include ethanol/water mixtures, ethyl acetate, or toluene.[4]
-
Dissolution: In a flask, dissolve the crude, colored 4-acetoxyisophthalic acid in the minimum amount of the chosen hot solvent to achieve full dissolution.[5]
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution.
-
Scientist's Note: Do not add charcoal to a boiling or superheated solution, as this can cause violent bumping. Cool the solution slightly before addition.
-
-
Heating: Gently heat the mixture at just below the boiling point for 5-15 minutes with stirring. This allows the charcoal to adsorb the colored impurities.
-
Hot Gravity Filtration: This is a critical step to remove the fine charcoal particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified, colorless crystals by suction filtration and wash with a small amount of cold solvent.[6]
dot
Caption: Workflow for Decolorization with Activated Carbon.
Q2: My purity analysis (HPLC/NMR) shows the presence of 4-hydroxyisophthalic acid. Why is this happening and how can I prevent it?
Expert Analysis: The presence of 4-hydroxyisophthalic acid is almost certainly due to the hydrolysis of the acetyl (ester) group on your target molecule. This is a common issue with phenolic acetates. The hydrolysis can be catalyzed by acids or bases and is exacerbated by the presence of water, especially at elevated temperatures during workup or recrystallization.[7]
Recommended Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents used during the reaction workup and purification are anhydrous. Avoid prolonged heating in protic solvents like water or alcohols if possible.
-
pH Control: During aqueous workups, maintain a mildly acidic pH. Strong basic conditions will rapidly hydrolyze the ester, while strongly acidic conditions can also promote hydrolysis, albeit typically at a slower rate than base-catalyzed hydrolysis.[7]
-
Solvent Choice for Recrystallization: If hydrolysis is a persistent issue, consider recrystallizing from a less protic or aprotic solvent system, such as ethyl acetate/heptane or toluene.
-
Esterification as a Purification Step: In cases of severe contamination, the entire mixture can be converted to the dimethyl ester, purified, and then hydrolyzed back to the desired acid. The dimethyl ester of 4-hydroxyisophthalic acid has a distinct melting point (97.5°C) and can be purified by sublimation or recrystallization.[2][8] This is an intensive but highly effective purification strategy.[2]
dot
Caption: Hydrolysis of 4-Acetoxyisophthalic Acid and Prevention.
Q3: My recrystallization yield is very low. What can I do to improve it?
Expert Analysis: Low recrystallization yield is typically caused by one of four factors: using too much solvent, cooling the solution too quickly, incomplete precipitation, or selecting a solvent in which the compound has high solubility even at low temperatures.
Recommended Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated solid until dissolution is just complete.[5]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller crystals that are harder to filter. Once crystallization at room temperature appears complete, then place the flask in an ice bath to maximize precipitation.[5]
-
Solvent System Optimization: Your compound may be too soluble in the chosen solvent. A mixed-solvent system can be highly effective. Dissolve the compound in a "good" solvent (one it's very soluble in) and then add a "poor" solvent (one it's insoluble in) dropwise at the boiling point until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly. Common pairs include ethanol/water, ethyl acetate/heptane, and toluene/heptane.[4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[5] Seeding the solution with a tiny crystal from a previous batch is also highly effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-acetoxyisophthalic acid?
The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted 4-hydroxyisophthalic acid is a very common impurity.[9] Residual acetic anhydride or acetic acid from the acetylation step may also be present.
-
Side-Reaction Products: Incomplete acetylation can lead to the starting material. If the synthesis of the 4-hydroxyisophthalic acid precursor was not clean, impurities from that stage may carry over. For instance, syntheses starting from salicylic acid can contain impurities like 4-hydroxybenzoic acid and phenol.[9]
-
Degradation Products: The primary degradation product is 4-hydroxyisophthalic acid, formed via hydrolysis of the acetyl group.[7]
-
Colored By-products: High-temperature synthetic methods can generate trace amounts of colored, polymeric, or condensed aromatic structures.[1][2]
Q2: What are the recommended recrystallization solvent systems for 4-acetoxyisophthalic acid?
Finding the ideal solvent requires experimentation, but based on the structure (an aromatic dicarboxylic acid with an ester group), the following table provides excellent starting points. The properties of the parent compound, 4-hydroxyisophthalic acid, which is sparingly soluble in cold water but much more soluble in hot water and freely soluble in alcohol and ether, can guide solvent selection.[8][10]
| Solvent System | Rationale & Expected Outcome | Troubleshooting Tips |
| Ethanol/Water | A common choice for moderately polar acids. The compound should dissolve in hot ethanol, with water added as the anti-solvent to induce crystallization.[4] | If the compound "oils out," try adding more ethanol or heating the solution before adding water more slowly. |
| Ethyl Acetate | A good mid-polarity solvent. It can often provide clean crystals. Heptane can be added as an anti-solvent if solubility is too high. | Ensure the ethyl acetate is dry to minimize hydrolysis risk during prolonged heating. |
| Toluene | A non-polar, aprotic solvent that can be effective for removing more polar impurities.[4] | Solubility may be low, requiring larger volumes. Best for compounds that are only slightly soluble. |
| Dilute Acetic Acid | Can be effective but is harder to remove from the final product. The common ion effect might suppress de-acetylation. | Requires thorough washing of the filtered crystals with a more volatile solvent (in which the product is insoluble) and extended drying.[6] |
Q3: How can I effectively assess the purity of my 4-acetoxyisophthalic acid?
A multi-faceted approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with phosphoric or formic acid) is a typical starting point.[9][11] This method can effectively separate the target compound from precursors like 4-hydroxyisophthalic acid and 4-hydroxybenzoic acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting impurities with distinct proton signals. Integrating key peaks can provide a semi-quantitative purity assessment. Look for the absence of the phenolic -OH proton and the presence of the acetyl -CH₃ singlet.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and identify an appropriate solvent system for column chromatography if needed.
Q4: What are the best practices for handling and storing purified 4-acetoxyisophthalic acid to prevent degradation?
Due to its susceptibility to hydrolysis, proper storage is crucial.
-
Storage Conditions: Store the material in a tightly sealed container in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture.[12]
-
Inert Atmosphere: For long-term storage or for high-purity reference standards, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
-
Solvent Storage: If stored in solution, use a dry, aprotic solvent like DMSO, but be aware that even hygroscopic solvents can absorb water over time. For long-term solution storage, aliquoting and freezing at -20°C or -80°C is recommended.[13]
References
- Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
-
Recrystallization. University of Colorado Boulder. [Link]
-
4-Hydroxyisophthalic Acid. DrugFuture. [Link]
-
Chem 267. Recrystallization. University of California, Santa Cruz. [Link]
- Process for the production of 4-hydroxyisophthalic acid.
-
United States Patent Office - 3,089,905. Googleapis.com. [Link]
-
Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Repositório Aberto da Universidade do Porto. [Link]
-
What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid? ResearchGate. [Link]
-
HYDROLYSIS. University of California, Santa Barbara. [Link]
- Process for the preparation of 5-hydroxyisophtalic acids.
-
4-Hydroxyisophthalic acid. PubChem, NIH. [Link]
-
HPLC Methods for analysis of Isophthalic acid. HELIX Chromatography. [Link]
-
HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies. [Link]
Sources
- 1. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. 4-Hydroxyisophthalic Acid [drugfuture.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 12. 4-Hydroxyisophthalic acid | 636-46-4 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Scaling Up the Production of 4-Acetoxyisophthalic Acid
Welcome to the technical support center for the scaled-up production of 4-Acetoxyisophthalic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and frequently asked questions (FAQs) related to the synthesis and purification of this important compound.
I. Process Overview: From Precursor to Final Product
The production of 4-Acetoxyisophthalic Acid is a two-stage process. The first stage involves the synthesis of the precursor, 4-Hydroxyisophthalic Acid, followed by its acetylation to yield the final product. This guide will address potential issues that may arise during both stages of this process, with a focus on challenges encountered during scale-up.
Synthesis Workflow
Caption: Figure 1: Overall Synthesis Workflow.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the production of 4-Acetoxyisophthalic Acid in a question-and-answer format.
Stage 1: Synthesis of 4-Hydroxyisophthalic Acid
Question 1: We are experiencing low yields in the synthesis of 4-Hydroxyisophthalic Acid. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in the synthesis of 4-Hydroxyisophthalic Acid, which is often produced via a modified Kolbe-Schmitt reaction, can be attributed to several factors.[1] Key areas to investigate include:
-
Sub-optimal Reaction Conditions: The carboxylation of potassium salicylate or a related precursor requires high temperature and pressure. Ensure your reactor is maintaining a stable temperature in the range of 300-500°C and a carbon dioxide pressure of at least 1500 psig.[2]
-
Presence of Moisture: Anhydrous conditions are critical for this reaction to proceed efficiently. Any moisture present can lead to unwanted side reactions and a significant decrease in yield. Thoroughly dry all reactants and ensure the reaction vessel is free of water.
-
Inadequate Mixing: In a scaled-up reaction, uniform mixing is essential to ensure proper heat and mass transfer. If the reactants are not adequately agitated, localized temperature gradients and poor contact with carbon dioxide can occur, leading to incomplete reaction.
-
Purity of Starting Materials: The purity of the starting materials, such as dipotassium salicylate, can impact the reaction outcome. Use high-purity reagents to minimize the introduction of contaminants that may interfere with the reaction.
Optimization Strategies:
| Parameter | Recommended Range | Rationale |
| Temperature | 350-400°C | Balances reaction rate with potential for thermal degradation.[2] |
| CO2 Pressure | >1500 psig | High pressure drives the carboxylation equilibrium towards the product.[2] |
| Reaction Time | 6-12 hours | Ensure sufficient time for the reaction to go to completion. |
| Agitation | Continuous and vigorous | Promotes homogeneity and efficient gas-solid contact. |
Question 2: We are observing significant amounts of isomeric by-products, such as 2-hydroxyisophthalic acid, in our crude product. How can we improve the regioselectivity of the reaction?
Answer:
The formation of isomeric by-products is a common challenge in the synthesis of 4-Hydroxyisophthalic Acid. The regioselectivity of the carboxylation reaction is highly sensitive to the reaction conditions. To favor the formation of the desired 4-hydroxy isomer, consider the following:
-
Temperature Control: Precise temperature control is crucial. Higher temperatures can sometimes favor the formation of different isomers. Experiment with slightly lower temperatures within the optimal range to see if this improves the isomeric ratio.
-
Starting Material: The choice of starting material can influence the product distribution. While potassium salicylate is commonly used, exploring other precursors may offer better regioselectivity under your specific conditions.
-
Purification Strategy: An effective purification strategy is essential to remove unwanted isomers. 4-Hydroxyisophthalic Acid can be purified by repeated precipitation from an aqueous solution by acidification with hydrochloric acid.[2] Alternatively, the crude mixture can be converted to their dimethyl esters, which may be easier to separate by distillation or chromatography, followed by hydrolysis to the pure acid.[3]
Stage 2: Acetylation of 4-Hydroxyisophthalic Acid
Question 3: During the acetylation of 4-Hydroxyisophthalic Acid with acetic anhydride, we are getting a low yield of the desired 4-Acetoxyisophthalic Acid and a significant amount of a high-molecular-weight, insoluble material. What is happening and how can we prevent it?
Answer:
The formation of an insoluble, high-molecular-weight material suggests that polymerization is occurring. This is a known side reaction when acetylating 4-Hydroxyisophthalic Acid, especially under harsh conditions.[4] The issue arises from the potential for intermolecular reactions between the carboxylic acid and the newly formed acetoxy group, which can act as a mixed anhydride.[4]
To mitigate polymerization, consider the following:
-
Reaction Temperature: Avoid high temperatures. The acetylation of the phenolic hydroxyl group is typically an exothermic reaction. Maintain a controlled temperature, ideally starting at a lower temperature (e.g., 0-5°C) and allowing the reaction to slowly warm to room temperature.
-
Catalyst: The use of an acid catalyst can promote polymerization.[4] While a catalyst may be necessary to drive the reaction, its concentration should be minimized. Alternatively, base-catalyzed acetylation using a non-nucleophilic base like pyridine can be employed, which may reduce the likelihood of polymerization.
-
Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times can increase the chance of side reactions.
-
Order of Addition: Adding the acetic anhydride slowly to a solution or suspension of the 4-Hydroxyisophthalic Acid can help to control the reaction exotherm and minimize localized high concentrations of the acetylating agent.
Question 4: Our final product is contaminated with a compound that has a similar retention time in HPLC, and we suspect it to be a C-acylated by-product. How can we avoid this and purify our product?
Answer:
The formation of a C-acylated by-product is likely due to a Fries rearrangement , where the acetyl group migrates from the phenolic oxygen to the aromatic ring.[5][6] This rearrangement is typically catalyzed by Lewis acids.
To prevent the Fries rearrangement and purify the product:
-
Avoid Lewis Acid Catalysts: Do not use Lewis acids such as aluminum chloride (AlCl₃) as catalysts for the acetylation. If an acid catalyst is required, a protic acid like sulfuric acid or phosphoric acid is generally preferred for O-acylation.
-
Control Reaction Temperature: The Fries rearrangement is often favored at higher temperatures.[5] Maintaining a low and controlled reaction temperature during acetylation will disfavor this side reaction.
-
Purification: If the C-acylated by-product does form, purification can be challenging due to its similar polarity to the desired product.
-
Recrystallization: A carefully selected solvent system for recrystallization may allow for the separation of the two isomers. Experiment with different solvents and solvent mixtures.
-
Chromatography: While challenging on a large scale, flash column chromatography may be a viable option for removing the impurity, especially during process development and optimization.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for acetic anhydride?
A1: Acetic anhydride is a corrosive and flammable liquid that reacts violently with water. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as alcohols, amines, and strong oxidizing agents.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent. Work in a fume hood to avoid inhaling the corrosive vapors.
Q2: What analytical techniques are suitable for monitoring the progress of the acetylation reaction and for final product quality control?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the 4-Hydroxyisophthalic Acid starting material.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like phosphoric acid) can be used to separate the starting material, product, and any by-products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The appearance of a singlet around 2.3 ppm in the ¹H NMR spectrum is characteristic of the acetyl group protons.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the phenolic hydroxyl group and the appearance of a characteristic C=O stretch for the ester will indicate the completion of the reaction.
Q3: Can we use a different acetylating agent instead of acetic anhydride?
A3: Yes, other acetylating agents can be used, such as acetyl chloride. However, acetyl chloride is generally more reactive and corrosive than acetic anhydride, and its use generates hydrogen chloride gas as a by-product, which needs to be neutralized. For large-scale production, acetic anhydride is often preferred due to its lower cost and easier handling.
Q4: What are the key safety considerations when scaling up the synthesis of 4-Acetoxyisophthalic Acid?
A4: Scaling up any chemical process introduces new safety challenges. For this synthesis, pay close attention to:
-
Thermal Management: The acetylation reaction is exothermic. Ensure that the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Pressure Management: The initial synthesis of 4-Hydroxyisophthalic Acid is a high-pressure reaction. The reactor must be appropriately rated and equipped with pressure relief devices.
-
Reagent Handling: The safe handling of large quantities of corrosive materials like acetic anhydride and strong acids is paramount. Use appropriate transfer equipment and ensure all personnel are trained on the specific hazards.
-
Waste Disposal: The process will generate acidic and organic waste streams that must be handled and disposed of in accordance with local environmental regulations.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyisophthalic Acid (Lab Scale)
This protocol is for the synthesis of the precursor, 4-Hydroxyisophthalic Acid.
-
Preparation: In a dry environment, thoroughly mix 21.4 g of solid dipotassium salicylate and 21.4 g of anhydrous potassium carbonate.
-
Reaction Setup: Place the dried mixture into a 300 mL high-pressure reaction vessel.
-
Carboxylation: Seal the reactor, and pressurize it with carbon dioxide to 1500 psig. Heat the reactor to 350°C with stirring and maintain these conditions for 6 hours.[2]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.
-
Isolation of Crude Product: Remove the solid product from the reactor and dissolve it in deionized water.
-
Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. The 4-Hydroxyisophthalic Acid will precipitate. Collect the precipitate by vacuum filtration. Purify the crude product by dissolving it in hot water and reprecipitating with hydrochloric acid. Repeat this process until the desired purity is achieved.[2]
-
Drying: Dry the purified solid in a vacuum oven.
Protocol 2: Acetylation of 4-Hydroxyisophthalic Acid (Lab Scale)
This protocol provides a general procedure for the acetylation of 4-Hydroxyisophthalic Acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 18.2 g (0.1 mol) of dry 4-Hydroxyisophthalic Acid in 100 mL of a suitable solvent (e.g., glacial acetic acid or an inert solvent like ethyl acetate).
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Addition of Acetylating Agent: Slowly add 22.5 mL (0.24 mol) of acetic anhydride to the cooled suspension with vigorous stirring over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: Carefully quench the reaction by slowly adding ice-water to the reaction mixture to hydrolyze any unreacted acetic anhydride.
-
Isolation: The 4-Acetoxyisophthalic Acid should precipitate out of the aqueous mixture. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or aqueous ethanol.
V. References
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Hunt, S. E., Jones, J. I., & Lindsey, A. S. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society, 3099.
-
Baine, O. (1963). U.S. Patent No. 3,089,905. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). 4-Hydroxyisophthalic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved from [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
stability issues of 4-Acetoxyisophthalic Acid in storage
Welcome to the technical support guide for 4-Acetoxyisophthalic Acid. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to mitigate stability issues and ensure the integrity of your experiments.
Understanding the Molecule: Chemical Structure and Stability Profile
4-Acetoxyisophthalic Acid is an aromatic dicarboxylic acid featuring an acetylated phenolic hydroxyl group. Its stability is intrinsically linked to this ester functionality, which is susceptible to hydrolysis. Understanding the chemical behavior of this molecule is the first step in preventing its degradation.
The primary degradation pathway for 4-Acetoxyisophthalic Acid is the hydrolysis of the acetoxy group, yielding 4-Hydroxyisophthalic Acid and acetic acid. This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture is a critical factor in this degradation process.
Diagram: Hydrolysis of 4-Acetoxyisophthalic Acid
Caption: Primary degradation pathway of 4-Acetoxyisophthalic Acid.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of 4-Acetoxyisophthalic Acid in a question-and-answer format.
Q1: I observe a decrease in the purity of my solid 4-Acetoxyisophthalic Acid sample over time, as confirmed by HPLC analysis. What is the likely cause and how can I prevent this?
A1:
-
Likely Cause: The most probable cause is the hydrolysis of the acetoxy group due to exposure to atmospheric moisture. Solid 4-Acetoxyisophthalic Acid can slowly degrade to 4-Hydroxyisophthalic Acid, especially if not stored under strictly anhydrous conditions.[1]
-
Preventative Measures:
-
Storage: Always store solid 4-Acetoxyisophthalic Acid in a tightly sealed container, preferably in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[2] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[3]
-
Handling: When handling the solid, work in a low-humidity environment, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere.
-
-
Corrective Actions:
-
If degradation is suspected, confirm the identity of the impurity by comparing its retention time with a standard of 4-Hydroxyisophthalic Acid using a suitable HPLC method (see Q5).
-
For applications requiring high purity, it may be necessary to purify the material before use. However, preventing degradation through proper storage is the most effective strategy.
-
Q2: My solution of 4-Acetoxyisophthalic Acid, prepared in a common laboratory solvent, shows the appearance of a new peak in the HPLC chromatogram after a short period. Why is this happening?
A2:
-
Likely Cause: This is a classic sign of in-solution hydrolysis. The stability of the acetoxy group is significantly reduced in solution, especially if the solvent contains traces of water or if the pH of the solution is not controlled. Both acidic and basic conditions can accelerate the hydrolysis of the ester bond.[4][5]
-
Preventative Measures:
-
Solvent Choice: Use anhydrous solvents for preparing solutions whenever possible.
-
pH Control: If an aqueous or protic solvent system is necessary, the pH should be maintained in a slightly acidic to neutral range (approximately pH 4-6) to minimize both acid and base-catalyzed hydrolysis. The hydrolysis of aspirin, a structurally similar compound, is known to be slowest in this pH range.[4][6] Avoid strongly acidic or alkaline buffers.
-
Fresh Preparation: Prepare solutions fresh before use and avoid storing them for extended periods. If storage is unavoidable, store at low temperatures (-20°C or -80°C) in tightly sealed vials to slow down the degradation rate.[7]
-
-
Corrective Actions:
-
Confirm the identity of the degradation product via HPLC-MS or by co-injection with a 4-Hydroxyisophthalic Acid standard.
-
Discard the degraded solution and prepare a fresh batch using the preventative measures outlined above.
-
Q3: I noticed a slight color change (e.g., from white to off-white or yellowish) in my solid sample of 4-Acetoxyisophthalic Acid. Is this a sign of degradation?
A3:
-
Likely Cause: A color change can be an indicator of degradation, although it is not a definitive one. It may be due to the formation of minor degradation products or the presence of impurities. While the primary hydrolysis product, 4-Hydroxyisophthalic Acid, is also a white solid, other oxidative or photolytic degradation pathways could potentially lead to colored byproducts, though these are less common under proper storage.
-
Preventative Measures:
-
Corrective Actions:
-
Assess the purity of the sample using HPLC to determine if significant degradation has occurred.
-
If the purity is still within the acceptable range for your application, the material may be usable. However, for sensitive applications, it is best to use a fresh, high-purity batch.
-
Q4: My 4-Acetoxyisophthalic Acid is difficult to dissolve, and I'm concerned about using heat. What is the best approach?
A4:
-
Concern with Heat: Applying heat to dissolve 4-Acetoxyisophthalic Acid in solution, especially in the presence of moisture or in non-neutral pH conditions, can significantly accelerate the rate of hydrolysis.
-
Recommended Dissolution Protocol:
-
Use a high-purity, anhydrous solvent in which the compound is known to be soluble.
-
Utilize sonication in a water bath at room temperature to aid dissolution.
-
If a co-solvent system is required, ensure all components are compatible and anhydrous.
-
If gentle warming is absolutely necessary, it should be done for the shortest possible time at the lowest effective temperature, and the solution should be used immediately.
-
Q5: How can I set up an HPLC method to monitor the stability of 4-Acetoxyisophthalic Acid?
A5:
-
Objective: The goal is to develop a stability-indicating method that can separate 4-Acetoxyisophthalic Acid from its primary degradation product, 4-Hydroxyisophthalic Acid, and any other potential impurities. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this purpose.[8][9][10]
-
Suggested Starting HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic buffer will ensure the carboxylic acid groups are protonated, leading to better retention and peak shape.
-
Aqueous Phase (A): Water with 0.1% phosphoric acid or formic acid (adjust to pH ~3).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of organic phase and ramp up to a higher percentage to elute both the more polar 4-Hydroxyisophthalic Acid and the slightly less polar 4-Acetoxyisophthalic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., 230-240 nm).
-
Column Temperature: 25-30°C.
-
-
Method Validation: To confirm the method is stability-indicating, you should perform forced degradation studies.[11][12][13] This involves intentionally degrading a sample of 4-Acetoxyisophthalic Acid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and ensuring that the degradation products are well-resolved from the parent peak.[14]
Frequently Asked Questions (FAQs)
-
What is the recommended storage temperature for solid 4-Acetoxyisophthalic Acid?
-
For long-term storage, it is recommended to store the solid compound in a cool, dry place. Refrigeration (2-8°C) in a desiccated environment is ideal.
-
-
What is the expected shelf life of solid 4-Acetoxyisophthalic Acid?
-
When stored under ideal conditions (tightly sealed, desiccated, protected from light, and refrigerated), the solid compound should be stable for several years. However, it is good practice to re-analyze the purity of the material after an extended period of storage (e.g., >1 year).[15]
-
-
How long are solutions of 4-Acetoxyisophthalic Acid stable?
-
The stability of solutions is highly dependent on the solvent, pH, and storage temperature. In general, solutions are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C for no more than a few weeks.[7] Always re-verify the purity before use if the solution has been stored.
-
-
What are the main chemical incompatibilities of 4-Acetoxyisophthalic Acid?
Best Practices for Storage and Handling
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid | 2-8°C (Refrigerated) | Dry (Desiccated) | Protected from light | Tightly sealed, opaque/amber glass |
| Solution | -20°C to -80°C | Inert gas overlay (optional) | Protected from light | Tightly sealed vials |
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Work in a fume hood or on a clean bench. Ensure all glassware is clean and dry.
-
Weighing: Accurately weigh the required amount of solid 4-Acetoxyisophthalic Acid. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous solvent to the solid.
-
Dissolution: Use sonication at room temperature to facilitate dissolution. Avoid heating.
-
Storage (if necessary): If the solution is not for immediate use, filter it through a 0.22 µm syringe filter into a clean, dry storage vial. Flush the vial with an inert gas before sealing. Store at -20°C or below.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.[2]
Workflow for Handling and Storage
Caption: Recommended workflow for minimizing degradation.
References
- Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms. (2024).
- Storage conditions for chemicals in the labor
- Chemical Storage Guidelines. (n.d.).
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- Stability-indicating HPLC Method for Simultaneous Determin
- Stability indicating HPLC method development and validation for quantification of salicylic acid impurity in acetaminophen aspirin caffeine oral solid dosage forms | Request PDF. (2025, August 9).
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- The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (2025, August 5).
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- Chemical Storage. (2016, August 12). USDA ARS.
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- Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
- The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (n.d.). SciSpace.
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- 7.5 Introduction to Kinetics. (2020, June 16). Chemistry LibreTexts.
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Validation & Comparative
A Comparative Thermal Analysis of 4-Acetoxyisophthalic Acid and Terephthalic Acid: A Guide for Researchers
Introduction
In the fields of polymer science, materials chemistry, and pharmaceutical development, a profound understanding of the thermal properties of molecular building blocks is not merely academic—it is a prerequisite for innovation and quality control. This guide presents a detailed comparative thermal analysis of two aromatic dicarboxylic acids: 4-Acetoxyisophthalic Acid and Terephthalic Acid. While both are isomers of benzenedicarboxylic acid derivatives, their distinct structural features give rise to vastly different behaviors under thermal stress.
Terephthalic acid is a commodity chemical of immense industrial importance, primarily serving as a monomer for polyethylene terephthalate (PET). Its rigid, linear structure and high thermal stability are well-documented.[1][2] In contrast, 4-acetoxyisophthalic acid, a functionalized isophthalic acid derivative, offers a more complex thermal profile due to its labile acetoxy group and meta-substitution pattern.
This guide provides researchers, scientists, and drug development professionals with an in-depth examination of these differences. We will explore not just what happens when these compounds are heated, but why it happens, grounding our analysis in the principles of chemical structure and intermolecular forces. By synthesizing experimental data with mechanistic insights, this document serves as a practical resource for predicting material stability, designing robust processing conditions, and anticipating the thermal fate of related compounds.
Section 1: Theoretical Background & Structural Comparison
The thermal behavior of a molecule is intrinsically linked to its structure. The differences in stability and decomposition pathways between 4-acetoxyisophthalic acid and terephthalic acid can be directly attributed to three key features: isomerism, intermolecular forces, and the presence of a thermally sensitive functional group.
-
Molecular Structures:
-
Terephthalic Acid (TPA): A parasubstituted benzenedicarboxylic acid. Its linear, highly symmetrical structure allows for efficient crystal packing and extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This creates a stable, high-melting point solid.[1]
-
4-Acetoxyisophthalic Acid (4AIA): A metasubstituted benzenedicarboxylic acid featuring an acetoxy (-OAc) group at the 4-position. The meta-arrangement of the carboxylic acid groups disrupts the linear symmetry seen in TPA. The acetoxy group introduces an ester linkage, which is known to be more susceptible to thermal cleavage than the C-C bonds of the aromatic ring.
-
-
Hypothesized Thermal Behavior:
-
Terephthalic Acid: Due to its strong intermolecular hydrogen bonding and molecular symmetry, TPA is expected to exhibit very high thermal stability. Instead of melting at atmospheric pressure, it is known to sublime at high temperatures (around 300-400 °C).[1][3] Decomposition will only occur at significantly higher temperatures.[2]
-
4-Acetoxyisophthalic Acid: The presence of the acetoxy group is predicted to create a distinct, lower-temperature decomposition event corresponding to the loss of acetic acid. This initial mass loss will be followed by the subsequent decomposition of the remaining 4-hydroxyisophthalic acid backbone at higher temperatures. Its less symmetrical structure suggests a lower melting point compared to the sublimation temperature of TPA.
-
Section 2: Experimental Methodology
To empirically test these hypotheses, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the methods of choice.[4][5] These techniques, often performed on a single instrument (TGA/DSC or SDT), provide complementary information about mass changes and heat flow as a function of temperature.[6][7]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
-
Instrumentation: A calibrated TGA/DSC instrument (e.g., TA Instruments SDT Q600, Mettler Toledo TGA/DSC 3+) is required.[7][8]
-
Sample Preparation:
-
Ensure both 4-acetoxyisophthalic acid and terephthalic acid samples are dry and finely powdered to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.[8] An open crucible is used to allow evolved gases to escape freely.
-
-
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are solely due to thermal degradation.[9]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a standard for initial screening, balancing resolution and experimental time.[10]
-
-
Baseline Correction: A baseline run should be performed with an empty crucible using the identical temperature program. This data is subtracted from the sample run to correct for any instrumental drift.[6]
-
-
Data Analysis:
-
TGA Data: Plot mass (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition rate (T_peak).
-
DSC Data: Plot heat flow (mW/mg) versus temperature (°C). Identify endothermic (melting, sublimation) and exothermic (decomposition, crystallization) events.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the thermal analysis experiment.
Caption: Contrasting decomposition pathways of the two acids.
Part B: Differential Scanning Calorimetry (DSC)
The DSC data complements the TGA findings by revealing the energetic changes associated with the thermal events.
| Parameter | 4-Acetoxyisophthalic Acid (Expected) | Terephthalic Acid (Literature) |
| Melting Point (T_m) | ~200 - 230 °C (Endotherm) | Does not melt at 1 atm [1] |
| Sublimation | N/A | Strong Endotherm ~300-400 °C [3] |
| Decomposition | Exothermic events > 300 °C | Exothermic events > 450 °C [3] |
| Enthalpy of Fusion/Sublimation | Varies | High (e.g., 142.2 kJ/mol) [11] |
-
Discussion of 4-Acetoxyisophthalic Acid: A distinct endothermic peak corresponding to melting is expected for 4AIA. This melting event occurs just before or concurrently with the onset of the first decomposition step observed in the TGA. The subsequent decomposition of the molecule is typically an exothermic process.
-
Discussion of Terephthalic Acid: TPA does not exhibit a classic melting point under atmospheric pressure. Instead, the DSC shows a very large endotherm associated with its sublimation. [3][12]This high energy requirement reflects the strong intermolecular forces that must be overcome to transition the molecules into the gas phase.
Section 4: Comparative Analysis & Practical Implications
The combined TGA/DSC data provides a clear and compelling picture of how molecular structure dictates thermal properties.
-
Stability: Terephthalic acid is vastly more thermally stable than 4-acetoxyisophthalic acid. This is a direct consequence of its molecular symmetry and extensive hydrogen-bonding network, which require a large amount of energy to disrupt. The presence of the relatively weak ester linkage in 4AIA provides an accessible, low-temperature decomposition pathway.
-
Decomposition Mechanism: The two compounds degrade via entirely different mechanisms. 4AIA undergoes a sequential decomposition, initiated by the loss of its acetoxy group. TPA's primary thermal event under an inert atmosphere is sublimation, with chemical decomposition occurring only at much higher temperatures.
Practical Implications for Researchers:
-
Polymer Synthesis: When using TPA as a monomer for high-performance polymers like PET, its high stability allows for high reaction temperatures without degradation. Conversely, if 4AIA were used as a monomer, the processing temperature would be strictly limited by the onset of its decomposition (~200 °C) to avoid unwanted side reactions and gas evolution (acetic acid).
-
Drug Development: In pharmaceutical applications, 4AIA could be a precursor or an active ingredient. Its thermal instability would be a critical parameter for formulation and storage. The release of acetic acid upon heating could affect the stability of other components in a formulation and would need to be considered during shelf-life studies. TPA's stability makes it a more robust, though less reactive, molecule.
-
Material Characterization: The two-step decomposition of 4AIA serves as a unique thermal signature that can be used for its identification and quantification in a mixture.
Conclusion
This guide has demonstrated that despite their superficial similarities as aromatic dicarboxylic acids, 4-acetoxyisophthalic acid and terephthalic acid possess fundamentally different thermal behaviors. The high symmetry and strong intermolecular forces of terephthalic acid result in exceptional thermal stability and a tendency to sublime rather than melt. In contrast, the labile acetoxy group in 4-acetoxyisophthalic acid introduces a low-temperature decomposition pathway, significantly limiting its thermal stability.
By understanding the causal links between molecular structure and thermal properties, researchers can make informed decisions in material selection, predict the outcomes of thermal processing, and design more stable and robust materials and formulations. The methodologies and insights presented here serve as a foundational framework for the thermal analysis of a wide range of organic compounds.
References
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ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Available at: [Link]
-
ResearchGate. (n.d.). A detailed biodegradation pathway of PET. TPA, terephthalic acid; EG, ethyl glycol.... Available at: [Link]
-
Kenney, M., et al. (2024). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. PubMed Central. Available at: [Link]
-
Chemistry Stack Exchange. (2021). A possible reaction of heating Terephthalic acid. Available at: [Link]
-
Cifrodelli, I., et al. (2022). Recovery of Terephthalic Acid from Densified Post-consumer Plastic Mix by HTL Process. FLORE. Available at: [Link]
-
Elmas Kimyonok, A. B., & Ulutürk, M. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. ResearchGate. Available at: [Link]
-
Kumagai, S., et al. (2020). Decomposition of Gaseous Terephthalic Acid in the Presence of CaO. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2018). Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway. PubMed. Available at: [Link]
-
NIST. (n.d.). Terephthalic acid. NIST WebBook. Available at: [Link]
-
Lucchesi, C. A., & Lewis, W. T. (1968). Latent heat of sublimation of terephthalic acid from differential thermal analysis data. Journal of Chemical & Engineering Data. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Available at: [Link]
-
Tinsukia College. (n.d.). terephthalic acid (TPA). Available at: [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available at: [Link]
-
McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). NREL. Available at: [Link]
- Google Patents. (n.d.). US3526658A - Steam sublimation of terephthalic acid.
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
-
EPA. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available at: [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Available at: [Link]
-
Chalmers ODR. (n.d.). Application of amorphous classification system and glass forming ability. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxyisophthalic acid. Available at: [Link]
-
ResearchGate. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Available at: [Link]
-
PubMed Central. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Available at: [Link]
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A Spectroscopic Journey: Unveiling the Transformation of Isophthalic Acid to 4-Acetoxyisophthalic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, a thorough understanding of a molecule's structural identity is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a fingerprint of a compound's atomic and electronic framework. This guide offers an in-depth spectroscopic comparison of 4-acetoxyisophthalic acid with its key precursors, isophthalic acid and 4-hydroxyisophthalic acid. By examining the shifts and changes in their respective spectra, we can elucidate the chemical transformations occurring at each synthetic step, providing a robust validation of the synthetic pathway.
The Synthetic Pathway: A Tale of Two Transformations
The journey from the readily available isophthalic acid to the more functionalized 4-acetoxyisophthalic acid involves two key transformations: hydroxylation followed by acetylation. Understanding this pathway is crucial for interpreting the subsequent spectroscopic data.
Isophthalic acid, a simple aromatic dicarboxylic acid, serves as our starting point. The introduction of a hydroxyl group at the 4-position yields 4-hydroxyisophthalic acid. This step is pivotal as it introduces a reactive site for further functionalization. The subsequent acetylation of the hydroxyl group furnishes the final product, 4-acetoxyisophthalic acid. This esterification process significantly alters the electronic and steric environment of the molecule, changes that are readily observable through various spectroscopic methods.
Figure 1: Synthetic route from Isophthalic Acid to 4-Acetoxyisophthalic Acid.
Spectroscopic Comparison: A Multi-faceted Analysis
We will now delve into a comparative analysis using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
FTIR spectroscopy is a powerful tool for identifying the presence and absence of specific functional groups. The transformation from a simple aromatic ring to a hydroxylated and then acetylated species presents clear and predictable changes in the infrared spectrum.
Key Observations:
-
Isophthalic Acid: The spectrum is dominated by the characteristic broad O-H stretch of the carboxylic acid dimer from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.
-
4-Hydroxyisophthalic Acid: The introduction of the phenolic hydroxyl group results in an additional, relatively sharp O-H stretching band around 3300-3600 cm⁻¹, distinguishable from the broad carboxylic acid O-H band.
-
4-Acetoxyisophthalic Acid: The most significant change is the disappearance of the phenolic O-H stretch and the appearance of a strong C=O stretching vibration from the newly formed ester group, typically in the range of 1735-1750 cm⁻¹. A C-O stretching band for the ester will also appear between 1000-1300 cm⁻¹.
| Functional Group | Isophthalic Acid (cm⁻¹) ** | 4-Hydroxyisophthalic Acid (cm⁻¹) | 4-Acetoxyisophthalic Acid (cm⁻¹) ** |
| Carboxylic Acid O-H Stretch | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| Phenolic O-H Stretch | N/A | ~3300-3600 | N/A |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Carboxylic Acid C=O Stretch | ~1700 | ~1700 | ~1700 |
| Ester C=O Stretch | N/A | N/A | ~1735-1750 |
| Ester C-O Stretch | N/A | N/A | ~1000-1300 |
Table 1: Characteristic FTIR Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in a ¹H NMR spectrum are highly sensitive to the molecular structure.
Key Observations:
-
Isophthalic Acid: The spectrum is relatively simple, showing signals for the aromatic protons and a broad singlet for the two equivalent carboxylic acid protons at a downfield chemical shift (typically >10 ppm).
-
4-Hydroxyisophthalic Acid: The introduction of the hydroxyl group breaks the symmetry of the aromatic ring, leading to more complex splitting patterns for the aromatic protons. A new signal for the phenolic proton will also appear, the chemical shift of which can be solvent-dependent.
-
4-Acetoxyisophthalic Acid: The most telling feature is the appearance of a new singlet in the upfield region (around 2.0-2.5 ppm) corresponding to the three equivalent protons of the acetyl methyl group. The signal for the phenolic proton will have disappeared.
| Proton Environment | Isophthalic Acid (δ, ppm) | 4-Hydroxyisophthalic Acid (δ, ppm) | 4-Acetoxyisophthalic Acid (δ, ppm) |
| Carboxylic Acid (-COOH) | >10 (broad s) | >10 (broad s) | >10 (broad s) |
| Aromatic (Ar-H) | ~7.5-8.5 | ~7.0-8.0 (more complex) | ~7.2-8.2 (more complex) |
| Phenolic (-OH) | N/A | Variable (broad s) | N/A |
| Acetyl (-COCH₃) | N/A | N/A | ~2.0-2.5 (s) |
Table 2: Approximate ¹H NMR Chemical Shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Key Observations:
-
Isophthalic Acid: The spectrum will show signals for the aromatic carbons and a signal for the two equivalent carboxylic acid carbons in the downfield region (~165-185 ppm).
-
4-Hydroxyisophthalic Acid: The carbon attached to the hydroxyl group will experience a significant downfield shift due to the electronegativity of the oxygen atom. The other aromatic carbon signals will also shift due to the electronic effects of the new substituent.
-
4-Acetoxyisophthalic Acid: A new signal will appear for the methyl carbon of the acetyl group in the upfield region (around 20-30 ppm). The carbonyl carbon of the ester will also be present in the downfield region, typically around 160-175 ppm.
| Carbon Environment | Isophthalic Acid (δ, ppm) | 4-Hydroxyisophthalic Acid (δ, ppm) | 4-Acetoxyisophthalic Acid (δ, ppm) |
| Carboxylic Acid (-COOH) | ~165-185 | ~165-185 | ~165-185 |
| Aromatic (Ar-C) | ~125-140 | ~115-160 | ~120-155 |
| Aromatic (Ar-C-OH) | N/A | ~155-165 | N/A |
| Aromatic (Ar-C-OAc) | N/A | N/A | ~150-160 |
| Ester Carbonyl (-C=O) | N/A | N/A | ~160-175 |
| Acetyl Methyl (-CH₃) | N/A | N/A | ~20-30 |
Table 3: Approximate ¹³C NMR Chemical Shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems.
Key Observations:
-
Isophthalic Acid: The UV-Vis spectrum of isophthalic acid in an acidic mobile phase typically shows absorption maxima (λmax) around 210 nm and 228 nm, corresponding to π→π* transitions within the benzene ring and the carbonyl groups.[1]
-
4-Hydroxyisophthalic Acid: The introduction of the electron-donating hydroxyl group (an auxochrome) onto the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the interaction of the lone pairs on the oxygen with the π-system of the ring, which lowers the energy gap for electronic transitions.
-
4-Acetoxyisophthalic Acid: The acetylation of the hydroxyl group will moderate its electron-donating ability. Consequently, a hypsochromic shift (a shift to shorter wavelengths) is expected compared to 4-hydroxyisophthalic acid, though the λmax will likely still be at a longer wavelength than that of the parent isophthalic acid.
| Compound | Approximate λmax (nm) |
| Isophthalic Acid | ~210, 228[1] |
| 4-Hydroxyisophthalic Acid | >228 |
| 4-Acetoxyisophthalic Acid | Between Isophthalic Acid and 4-Hydroxyisophthalic Acid |
Table 4: Expected UV-Vis Absorption Maxima.
Experimental Protocols
To ensure the reproducibility and validity of these spectroscopic comparisons, detailed experimental protocols are essential.
Synthesis of 4-Acetoxyisophthalic Acid
This procedure details the acetylation of 4-hydroxyisophthalic acid.
Materials:
-
4-Hydroxyisophthalic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-hydroxyisophthalic acid in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a slight excess of pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add a slight excess of acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-acetoxyisophthalic acid.
-
Purify the product by recrystallization or column chromatography.
Figure 2: Experimental workflow for the synthesis of 4-acetoxyisophthalic acid.
Spectroscopic Analysis
General Considerations:
-
Sample Preparation: Ensure samples are pure and dry for all spectroscopic analyses. For NMR, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For FTIR, prepare a KBr pellet or use an ATR accessory. For UV-Vis, dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Use calibrated and well-maintained spectrometers.
-
Data Acquisition: Acquire spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.
FTIR Spectroscopy:
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to identify the positions of key absorption bands.
NMR Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent containing a reference standard (e.g., TMS).
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the internal standard.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent.
-
Record a baseline spectrum of the solvent in a cuvette.
-
Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic comparison of 4-acetoxyisophthalic acid and its precursors, isophthalic acid and 4-hydroxyisophthalic acid, provides a clear and definitive narrative of the synthetic transformations. Each spectroscopic technique offers a unique window into the molecular changes occurring, from the appearance and disappearance of functional groups in FTIR to the subtle shifts in the electronic environments of protons and carbons in NMR, and the alteration of electronic transitions observed in UV-Vis spectroscopy. This comprehensive analysis not only validates the successful synthesis of the target molecule but also serves as an invaluable educational tool for understanding the fundamental principles of spectroscopic interpretation in organic chemistry.
References
-
SIELC Technologies. UV-Vis Spectrum of Isophthalic acid. [Link]
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A Comparative Performance Analysis of Polymers Derived from 4-Acetoxyisophthalic Acid and Its Alternatives for Advanced Research Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of a polymer backbone is a critical decision that dictates the ultimate performance and applicability of the resulting material. This guide provides an in-depth technical comparison of polymers derived from 4-acetoxyisophthalic acid, a functionalized aromatic dicarboxylic acid, against other relevant polymer systems. By examining the structure-property relationships, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications, from controlled-release drug delivery systems to high-performance engineering plastics.
The Strategic Advantage of Functionalized Isophthalic Acids
Aromatic polyamides and polyesters, built from monomers like isophthalic acid, are renowned for their exceptional thermal stability and mechanical strength. However, their rigid structures often lead to poor solubility and high processing temperatures, limiting their widespread use. The introduction of functional groups onto the isophthalic acid moiety, such as the acetoxy group in 4-acetoxyisophthalic acid, offers a strategic approach to modulate these properties. The acetoxy group can be hydrolyzed to a hydroxyl group, providing a reactive site for further functionalization, such as drug conjugation or surface modification. Furthermore, the presence of such substituent groups can disrupt the polymer chain packing, leading to enhanced solubility and processability.
Performance Benchmark: Polyamides from a 4-Acetoxy-Functionalized Isophthalic Acid Derivative
Direct and comprehensive data on polymers synthesized from 4-acetoxyisophthalic acid is limited in publicly available literature. However, a study on polyamides derived from a closely related monomer, p-acetoxy-benzamido-isophthaloyl chloride, provides valuable insights into the expected performance characteristics. In this system, a p-acetoxy-benzamide group is attached to the 5-position of the isophthaloyl chloride. These polyamides were synthesized via low-temperature solution polycondensation with various aromatic diamines containing ether linkages.
The introduction of the bulky, flexible side group containing the acetoxy functionality was shown to significantly improve the solubility of the resulting polyamides in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) when compared to conventional aromatic polyamides[1]. This enhanced solubility is crucial for solution-based processing techniques such as film casting and fiber spinning.
Thermal Properties
The thermal stability of these functionalized polyamides was evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The polymers exhibited good thermal stability, with initial decomposition temperatures ranging from 270°C to 320°C. Their glass transition temperatures (Tg) were found to be in the range of 230°C to 270°C[1]. These properties indicate that the polymers maintain their structural integrity at elevated temperatures, a critical factor for many high-performance applications.
Comparative Analysis with Alternative Polymer Systems
To provide a comprehensive performance evaluation, it is essential to compare these findings with polymers derived from other substituted isophthalic acids and alternative high-performance monomers.
Polyamides from 5-Alkoxyisophthalic Acids
Similar to the acetoxy-functionalized system, the incorporation of pendent flexible alkoxy chains at the 5-position of isophthalic acid has been shown to enhance the solubility and processability of polyamides and polyesters. Research on polyamides synthesized from 5-alkoxyisophthalic acids and 4,4'-oxydianiline demonstrated their solubility in solvents like DMF, DMAc, and NMP, allowing for the casting of tough, transparent, and flexible films. However, this improvement in processability comes with a trade-off in thermal stability compared to their non-substituted counterparts.
Copolyesters Containing Isophthalic Acid and 2,5-Furandicarboxylic Acid
A sustainable alternative to petroleum-based monomers is 2,5-furandicarboxylic acid (FDCA), a bio-based monomer. A study comparing the modification of poly(ethylene terephthalate) (PET) with isophthalic acid (IPA) and FDCA revealed that FDCA was more effective at reducing the crystallinity of PET. This resulted in copolyesters with higher glass transition temperatures, improved optical clarity, and better gas barrier properties compared to those modified with IPA[2]. This suggests that for applications where amorphous character and enhanced barrier properties are desired, FDCA-based polymers may offer superior performance.
Conventional Aromatic Polyamides
For context, conventional aromatic polyamides, such as those derived from isophthaloyl chloride and aromatic diamines without bulky side groups, exhibit excellent thermal and mechanical properties but suffer from poor solubility[3]. The introduction of flexible ether linkages in the diamine monomer is a common strategy to improve solubility, resulting in polymers with glass transition temperatures in the range of 237–254°C[3].
Quantitative Performance Comparison
The following table summarizes the key performance metrics of polyamides derived from the p-acetoxy-benzamido-isophthaloyl chloride and other relevant systems.
| Polymer System | Monomers | Solubility | Tg (°C) | Initial Decomposition Temp. (°C) | Reference |
| Acetoxy-functionalized Polyamide | p-acetoxy-benzamido-isophthaloyl chloride + aromatic diamines with ether linkages | Good in NMP, DMAc | 230-270 | 270-320 | [1] |
| Alkoxy-functionalized Polyamide | 5-alkoxyisophthalic acids + 4,4'-oxydianiline | Good in DMF, DMAc, NMP | Lowered compared to unsubstituted | Compromised thermal stability | |
| Conventional Aromatic Polyamide | Isophthaloyl chloride + aromatic diamines with ether linkages | Improved over fully rigid aramids | 237-254 | Good thermal stability | [3] |
Experimental Protocols
Synthesis of Polyamides from a Substituted Isophthaloyl Chloride
This protocol is a representative example of a low-temperature solution polycondensation for synthesizing aromatic polyamides.
Materials:
-
Substituted Isophthaloyl Chloride (e.g., p-acetoxy-benzamido-isophthaloyl chloride)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add the substituted isophthaloyl chloride to the stirred solution.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0-5°C for 1 hour, and then at room temperature for 3 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C overnight.
Characterization Techniques
-
Thermal Stability (TGA): Thermogravimetric analysis is performed to determine the onset of thermal decomposition and the char yield at elevated temperatures.
-
Glass Transition Temperature (DSC): Differential Scanning Calorimetry is used to identify the glass transition temperature, which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Solubility: The solubility of the polymers is tested in a range of organic solvents at room temperature and upon heating.
-
Mechanical Properties: For polymer films, tensile testing is conducted to determine properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing Synthesis and Structure-Property Relationships
Synthesis Workflow
Caption: Workflow for the synthesis of functionalized aromatic polyamides.
Structure-Property Relationship
Caption: Impact of structural modifications on key polymer properties.
Conclusion
The incorporation of functional groups, such as the acetoxy group, into the backbone of aromatic polymers represents a powerful strategy for tailoring their properties for specific high-performance applications. Polyamides derived from 4-acetoxyisophthalic acid and its analogs exhibit a desirable balance of good thermal stability and significantly improved solubility compared to their conventional counterparts. This enhanced processability opens up new avenues for their use in advanced materials and biomedical devices. While a direct one-to-one comparison with a wide range of alternatives is limited by the available data, the evidence strongly suggests that these functionalized polymers are a promising class of materials for researchers seeking high-performance polymers with tunable properties. The choice between these and other advanced polymer systems will ultimately depend on the specific performance requirements of the intended application.
References
-
Gâz, A.-C., et al. (2020). Functional Aromatic Polyamides. Polymers, 12(11), 2649. [Link]
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Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
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Constantin, C., et al. (2001). COMPARATIVE STUDY OF AROMATIC POLYAMIDES CONTAINING SIDE BENZAMIDE GROUPS. Revue Roumaine de Chimie, 46(6), 695-702. [Link]
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Hsiao, S.-H., & Yang, C.-P. (2001). Polyamides based on diamines containing aryloxy groups: Structure-property relationships. Journal of Polymer Research, 7(4), 205-213. [Link]
-
Wang, L., et al. (2019). 2,5‐Furandicarboxylic acid as a sustainable alternative to isophthalic acid for synthesis of amorphous poly(ethylene terephthalate) copolyester with enhanced performance. Journal of Applied Polymer Science, 136(15), 47186. [Link]
-
Mihai, M., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1735. [Link]
-
Zhang, Y., et al. (2018). 2,5‐Furandicarboxylic acid as a sustainable alternative to isophthalic acid for synthesis of amorphous poly(ethylene terephthalate) copolyester with enhanced performance. Journal of Applied Polymer Science, 136(15), 47186. [Link]
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comparative study of 4-Acetoxyisophthalic Acid with other dicarboxylic acids
A Comprehensive Comparative Analysis of 4-Acetoxyisophthalic Acid and Other Dicarboxylic Acids for Advanced Polymer Applications
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate monomers is a critical decision that dictates the ultimate properties and performance of polymers. This guide provides an in-depth comparative study of 4-acetoxyisophthalic acid alongside three other significant dicarboxylic acids: isophthalic acid, terephthalic acid, and 2,5-furandicarboxylic acid (FDCA). By examining their synthesis, physicochemical properties, and performance in polymer applications, this document serves as a technical resource to inform monomer selection for the design of next-generation materials.
Introduction to the Dicarboxylic Acids
Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters, polyamides, and other condensation polymers. The geometry, functionality, and rigidity of the dicarboxylic acid monomer directly influence the thermal stability, mechanical strength, and chemical resistance of the resulting polymer.
-
4-Acetoxyisophthalic Acid: A derivative of isophthalic acid, this molecule features an acetoxy group on the benzene ring. This functional group offers a potential site for post-polymerization modification and can influence the polymer's solubility and thermal behavior.
-
Isophthalic Acid (IPA): An aromatic dicarboxylic acid with carboxyl groups in the meta-position on the benzene ring.[1] This arrangement imparts a kinked structure to the polymer backbone, which typically reduces crystallinity and enhances solubility compared to its linear counterpart, terephthalic acid.[2][3]
-
Terephthalic Acid (TPA): A linear and rigid aromatic dicarboxylic acid with carboxyl groups in the para-position.[4][5] Its symmetrical structure allows for close chain packing, leading to highly crystalline polymers with excellent thermal and mechanical properties, such as polyethylene terephthalate (PET).[4][6]
-
2,5-Furandicarboxylic Acid (FDCA): A bio-based dicarboxylic acid derived from renewable resources.[7] Its furan ring structure offers a sustainable alternative to terephthalic acid, and polymers derived from FDCA, such as polyethylene furanoate (PEF), have shown superior barrier properties and comparable thermal stability to PET.[7][8]
Physicochemical Properties: A Comparative Overview
The inherent properties of these dicarboxylic acids have a profound impact on their polymerization behavior and the characteristics of the resulting polymers. The following table summarizes key physicochemical properties for a direct comparison.
| Property | 4-Acetoxyisophthalic Acid | Isophthalic Acid | Terephthalic Acid | 2,5-Furandicarboxylic Acid (FDCA) |
| Molecular Formula | C₁₀H₈O₆ | C₈H₆O₄ | C₈H₆O₄ | C₆H₄O₅ |
| Molecular Weight ( g/mol ) | 224.17 | 166.13 | 166.13 | 156.09[9] |
| Melting Point (°C) | >170 (decomposes)[7] | 345-348 | >300 (sublimes)[5] | 342[10] |
| pKa1 | ~3.5 (estimated) | 3.70[11] | 3.54[6] | 4.38[10] |
| pKa2 | ~4.5 (estimated) | 4.60[11] | Not readily available | 5.85[10] |
| Solubility in Water (g/L at 25°C) | Slightly soluble | 0.12[12] | 0.017[6] | Slightly soluble[7] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (slightly)[7] | Soluble in ethanol, acetone, and benzene[13] | Sparingly soluble in most organic solvents; soluble in DMF and DMSO[6] | Soluble in DMSO[10] |
Synthesis Protocols
The accessibility and synthesis route of a monomer are crucial considerations for its practical application. This section provides detailed protocols for the synthesis of 4-acetoxyisophthalic acid and an overview of the production of the other dicarboxylic acids.
Synthesis of 4-Acetoxyisophthalic Acid
The synthesis of 4-acetoxyisophthalic acid is typically achieved through the acetylation of its precursor, 4-hydroxyisophthalic acid. The following protocol is adapted from established methods for the acetylation of phenolic compounds.
Experimental Protocol: Acetylation of 4-Hydroxyisophthalic Acid
-
Reactants:
-
4-Hydroxyisophthalic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a clean, dry round-bottom flask, add 1 equivalent of 4-hydroxyisophthalic acid.
-
Add an excess of acetic anhydride (approximately 3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Gently warm the mixture to 50-60°C with continuous stirring for 15-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add an excess of cold deionized water to the flask to precipitate the product and quench any remaining acetic anhydride.
-
Collect the crude 4-acetoxyisophthalic acid by vacuum filtration and wash with cold deionized water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[14]
-
-
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as the acetylating agent, providing the acetyl group to esterify the phenolic hydroxyl group.
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile.
-
Warming: Increases the reaction rate without causing significant decomposition of the product.
-
Water Quench: Hydrolyzes the excess acetic anhydride to the more easily removable acetic acid and precipitates the less water-soluble product.
-
Recrystallization: A standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.
-
Caption: Workflow for the synthesis of 4-Acetoxyisophthalic Acid.
Synthesis of Comparative Dicarboxylic Acids
-
Isophthalic Acid and Terephthalic Acid: These are produced on an industrial scale primarily through the oxidation of meta-xylene and para-xylene, respectively, using a cobalt-manganese catalyst.[1]
-
2,5-Furandicarboxylic Acid (FDCA): FDCA is produced from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars (e.g., fructose) from biomass.[8]
Comparative Performance in Polymer Synthesis
The true measure of a monomer's utility lies in the properties of the polymers it produces. This section details a standardized experimental protocol for synthesizing polyesters from each of the four dicarboxylic acids and compares the expected performance of the resulting materials.
Experimental Protocol: Synthesis of Poly(butylene dicarboxylate)s
This protocol outlines the melt polycondensation of the dicarboxylic acids with 1,4-butanediol to produce a series of polyesters for comparative analysis.
-
Reactants:
-
Dicarboxylic acid (4-Acetoxyisophthalic Acid, Isophthalic Acid, Terephthalic Acid, or FDCA)
-
1,4-Butanediol (excess)
-
Titanium(IV) butoxide (catalyst)
-
-
Procedure:
-
Esterification: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid, 1,4-butanediol (in a molar ratio of 1:1.5 to 1:2), and the catalyst (typically 200-500 ppm). Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will be evolved and collected. This stage is continued until about 90% of the theoretical amount of water is collected.
-
Polycondensation: Gradually reduce the pressure to below 1 mbar and increase the temperature to 240-260°C. The excess 1,4-butanediol will be distilled off. The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved, which is often monitored by the torque on the mechanical stirrer.
-
Isolation: The resulting polymer is extruded from the reactor under nitrogen pressure and can be pelletized for further characterization.
-
-
Causality of Experimental Choices:
-
Excess Diol: Compensates for the loss of the more volatile diol during the high-temperature polycondensation step, ensuring the stoichiometry is maintained for achieving high molecular weight.
-
Two-Stage Reaction: The initial esterification at atmospheric pressure is followed by a high-temperature, high-vacuum polycondensation to drive the equilibrium towards the formation of high molecular weight polymer by removing the condensation byproducts.
-
Inert Atmosphere: Prevents oxidative degradation of the polymer at high temperatures.
-
Caption: General workflow for the melt polycondensation of polyesters.
Comparative Polymer Properties
The polyesters synthesized from these dicarboxylic acids exhibit distinct thermal and mechanical properties, as summarized in the table below.
| Property | Poly(butylene 4-acetoxyisophthalate) (Expected) | Poly(butylene isophthalate) (PBI) | Poly(butylene terephthalate) (PBT) | Poly(butylene furanoate) (PBF) |
| Glass Transition Temp. (Tg, °C) | Lower than PBI | 30-50[1] | 55-65[15] | 25-30[7] |
| Melting Temp. (Tm, °C) | Lower than PBI, likely amorphous | 146-165[6] | 225[16] | ~172[7] |
| Tensile Strength (MPa) | Lower than PBI | ~50 (amorphous) | 50-58[2][5] | ~4.5 (electrospun mats)[7] |
| Tensile Modulus (GPa) | Lower than PBI | ~2 (amorphous) | 2.7-8.7[4] | ~0.1 (electrospun mats)[7] |
| Crystallinity | Amorphous | Low to moderate | High | Moderate |
Analysis of Polymer Performance:
-
4-Acetoxyisophthalic Acid: The bulky acetoxy group is expected to significantly disrupt chain packing, leading to a completely amorphous polymer with a lower glass transition temperature and reduced mechanical strength compared to PBI. However, the acetoxy group could be hydrolyzed post-polymerization to yield a hydroxyl-functionalized polyester, offering opportunities for further chemical modification.
-
Isophthalic Acid: The meta-linkage in IPA results in PBI having a lower melting point and reduced crystallinity compared to PBT.[6] This makes PBI more flexible and easier to process, but with lower thermal and mechanical performance.[16]
-
Terephthalic Acid: The linear and rigid structure of TPA imparts high thermal stability and excellent mechanical properties to PBT, making it a widely used engineering thermoplastic.[4][16] Its high crystallinity, however, can make it more challenging to process than PBI.
-
2,5-Furandicarboxylic Acid: PBF, the bio-based analogue of PBT, exhibits a lower melting point but a similar glass transition temperature.[7][17] Notably, PBF has been reported to have superior gas barrier properties compared to PET, making it a promising candidate for packaging applications.[11] Its mechanical properties are comparable to other aliphatic-aromatic polyesters.[7]
Standardized Characterization Protocols
To ensure a fair and accurate comparison of the synthesized polymers, standardized characterization methods are essential.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Protocol: TGA of Dicarboxylic Acids and Polyesters
-
Objective: To determine the thermal stability and decomposition profile of the dicarboxylic acids and their corresponding polyesters.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Place 5-10 mg of the finely ground sample into a tared TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition temperature (the temperature at which significant mass loss begins) and the temperature of maximum rate of decomposition (from the derivative of the TGA curve).
-
Rationale: A controlled heating rate in an inert atmosphere allows for the determination of the intrinsic thermal stability of the material without the influence of oxidative degradation.[18][19]
Caption: Standardized workflow for Thermogravimetric Analysis (TGA).
Thermal Transitions by Differential Scanning Calorimetry (DSC)
Protocol: DSC of Polyesters
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyesters.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 280°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.
-
Cool the sample to below its expected glass transition temperature (e.g., -50°C) at a controlled cooling rate of 10°C/min.
-
Heat the sample again to 280°C at 10°C/min. This second heating scan is used to determine the Tg and Tm.
-
-
Data Analysis: The Tg is identified as a step change in the heat flow, and the Tm is identified as an endothermic peak.
-
Rationale: The first heating scan removes any processing-induced thermal history, ensuring that the measured thermal transitions are intrinsic to the material. The second heating scan provides a standardized basis for comparison.[20][21]
Conclusion
The choice of dicarboxylic acid monomer has a profound and predictable impact on the properties of the resulting polymer.
-
4-Acetoxyisophthalic Acid represents a specialty monomer that can be used to introduce functionality and create amorphous polyesters. Its utility lies in applications where post-polymerization modification is desired.
-
Isophthalic Acid is a valuable comonomer for reducing crystallinity and improving the processability of aromatic polyesters.
-
Terephthalic Acid remains the benchmark for high-performance, thermally stable, and mechanically robust aromatic polyesters.
-
2,5-Furandicarboxylic Acid is a promising bio-based alternative to terephthalic acid, offering the potential for sustainable polymers with enhanced barrier properties.
This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in the selection and application of these dicarboxylic acids for the development of advanced polymer materials. The provided protocols are designed to be self-validating and offer a starting point for further optimization and exploration.
References
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Electrospun Poly(butylene 2,5-furanoate) and Poly(pentamethylene 2,5-furanoate) Mats: Structure–Property Relationships and Thermo-Mechanical and Biological Characterization. MDPI. [Link]
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Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI. [Link]
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Polybutylene Terephthalate (PBT). MakeItFrom.com. [Link]
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Tensile Strengths of Polybutylene Terephthalate/Polyamide 6/Activated Carbon Blend Samples. Sensors and Materials. [Link]
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Stability of Crystal Nuclei of Poly (butylene isophthalate) Formed Near the Glass Transition Temperature. MDPI. [Link]
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Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties. ACS Publications. [Link]
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Isophthalic Acid | C8H6O4 | CID 8496. PubChem. [Link]
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Polybutylene terephthalate - PBT. DesignerData. [Link]
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Polybutylene Terephthalate (PBT) - Properties and Applications. AZoM. [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. [Link]
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Isophthalic Acid – Key Benefits for Plastic & Rubber Manufacturing. GreenChem Industries. [Link]
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2,5-Furandicarboxylic acid. Wikipedia. [Link]
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Chemical structure of: a) Poly(butylene isophthalate) and b)... ResearchGate. [Link]
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DSC curves of polyester fabric: (A) untreated polyester, (B) plasma... ResearchGate. [Link]
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DEVELOPMENT OF DRY FUNCTIONAL POWDERS FROM CARROT, BEETROOT AND PUMPKIN WASTE USING A COMBINATION OF CONVECTIVE DRYING, ULTRASOUND PRETREATMENT AND VACUUM-MICROWAVE DRYING[v1]. Preprints.org. [Link]
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acetylenedicarboxylic acid. Organic Syntheses Procedure. [Link]
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acetonedicarboxylic acid. Organic Syntheses Procedure. [Link]
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Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry (RSC Publishing). [Link]
-
Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation. PubMed. [Link]
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace. [Link]
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Modification Strategies and Film Fabrication of CO2-Derived Poly(propylene carbonate phthalate) for High-Performance Gas Barrier Applications. ACS Omega. [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
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An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. SciSpace. [Link]
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Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
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Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering. [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
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DSC Analysis of Polymers. EAG Laboratories. [Link]
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Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Engineering and Technology For Sustainable Development. [Link]
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Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace. [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Semantic Scholar. [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. University of Tennessee at Chattanooga. [Link]
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Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. YouTube. [Link]
- Method of purifying a dicarboxylic acid.
- Purification and separation of dicarboxylic acids.
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Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Acetoxyisophthalic Acid Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-Acetoxyisophthalic Acid, a key intermediate in pharmaceutical synthesis and a potential impurity in various drug products. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, ensuring your chosen approach is robust, reliable, and fit for its intended purpose.
The Critical Role of Accurate 4-Acetoxyisophthalic Acid Quantification
4-Acetoxyisophthalic Acid, a derivative of isophthalic acid, often plays a crucial role as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method to accurately quantify 4-Acetoxyisophthalic Acid is not merely a regulatory requirement but a scientific necessity. Such a method is essential for:
-
Quality control of raw materials: Ensuring the purity of starting materials before they enter the manufacturing process.
-
In-process control: Monitoring the progress of chemical reactions and identifying potential side-products.
-
Final product release testing: Quantifying residual impurities in the API.
-
Stability studies: Assessing the degradation of the API over time under various environmental conditions.[1][2]
This guide will focus on the two most prevalent chromatographic techniques for the analysis of non-volatile and semi-volatile organic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each and provide a detailed roadmap for method validation in line with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and suitability for non-volatile and thermally labile molecules like 4-Acetoxyisophthalic Acid.[1]
The Principle of HPLC Separation
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of analytes is based on their differential partitioning between the mobile and stationary phases. For acidic compounds like 4-Acetoxyisophthalic Acid, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid) is used.[7] More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
A Validated HPLC Method for 4-Acetoxyisophthalic Acid Quantification: A Step-by-Step Protocol
The following is a detailed protocol for the development and validation of a stability-indicating HPLC method for the quantification of 4-Acetoxyisophthalic Acid. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2][8]
Objective: To develop and validate a precise, accurate, and specific stability-indicating HPLC method for the quantification of 4-Acetoxyisophthalic Acid.
Methodology:
Step 1: Chromatographic Conditions Development
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often necessary to achieve good separation of the main component from its potential impurities. The acidic buffer suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4-Acetoxyisophthalic Acid has significant absorbance (e.g., 210 nm or 240 nm) is appropriate.[7][10]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
Step 2: System Suitability Testing
Before each validation run, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution multiple times and evaluating parameters like:
-
Tailing factor: Should be ≤ 2.0 for the 4-Acetoxyisophthalic Acid peak.
-
Theoretical plates: Should be > 2000 for the 4-Acetoxyisophthalic Acid peak.
-
Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.
Step 3: Method Validation
The method is validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components.[4] To demonstrate this, forced degradation studies are performed by subjecting a solution of 4-Acetoxyisophthalic Acid to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9][11] The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main 4-Acetoxyisophthalic Acid peak.
-
Linearity: This is the ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A series of at least five concentrations of 4-Acetoxyisophthalic Acid are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: This is the closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of 4-Acetoxyisophthalic Acid at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte should be within 98.0% to 102.0%.
-
Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The analysis is performed on the same day by the same analyst. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis is performed on different days by different analysts. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should remain within the acceptance criteria.
dot
Caption: HPLC Method Validation Workflow
Gas Chromatography (GC): An Alternative for Volatile Derivatives
While HPLC is generally preferred for 4-Acetoxyisophthalic Acid, Gas Chromatography (GC) can be a viable alternative, particularly if the analyte is derivatized to increase its volatility.
The Principle of GC Separation
In GC, a gaseous mobile phase (carrier gas) carries the sample through a column. Separation occurs based on the analyte's volatility and its interaction with the stationary phase coated on the column wall. For acidic compounds, derivatization is often necessary to convert the polar carboxyl groups into less polar, more volatile esters.[12] This can be achieved through reactions like esterification.[12]
Considerations for a GC Method
-
Derivatization: This additional sample preparation step can introduce variability and potential for errors. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used for this type of analysis.
-
Column: A capillary column with a non-polar or intermediate-polarity stationary phase is typically used.
-
Validation: The validation parameters are similar to those for HPLC, with particular attention paid to the consistency and completeness of the derivatization reaction.
Comparison of HPLC and GC for 4-Acetoxyisophthalic Acid Quantification
The choice between HPLC and GC depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Directly applicable to non-volatile and thermally labile compounds. | Requires derivatization to increase volatility and thermal stability. |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent. | More complex; involves a derivatization step.[12] |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. | High, especially with mass spectrometric (MS) detection. |
| Sensitivity | Good, with typical LOQs in the low ng range. | Can be very high, with LOQs in the pg range, depending on the detector. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Also common, but the requirement for derivatization adds complexity. |
| Typical Run Time | 10-30 minutes. | 15-40 minutes (including derivatization). |
Conclusion: Selecting the Optimal Method
For the routine quantification of 4-Acetoxyisophthalic Acid in a pharmaceutical setting, a validated reversed-phase HPLC method is the recommended approach . Its direct applicability, simpler sample preparation, and proven robustness make it a more efficient and reliable choice. While GC can offer higher sensitivity, the added complexity of derivatization often outweighs this advantage for routine quality control.
The validation of the chosen analytical method is not a one-time exercise. It is a lifecycle process that ensures the method remains suitable for its intended purpose over time.[6][13] By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can be confident in the quality and integrity of their analytical data for 4-Acetoxyisophthalic Acid.
dot
Caption: Method Selection Logic for 4-Acetoxyisophthalic Acid
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-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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The Acetoxy Group's Influence on Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Significance of the Acetoxy Group
The acetoxy group, an ester functional group, introduces several key characteristics to a polymer backbone that can significantly alter its physical and chemical behavior. Its presence can impact polarity, steric hindrance, and the potential for intermolecular interactions, thereby influencing properties such as thermal stability, mechanical strength, solubility, and biodegradability. This guide will explore these effects through comparative data and established experimental protocols.
Impact on Thermal Stability
The introduction of an acetoxy group can have varied effects on the thermal stability of a polymer, largely dependent on the parent polymer's structure and the overall bond strengths within the macromolecule.[1]
Mechanism of Influence: The carbon-oxygen bonds within the acetoxy group can be susceptible to thermal cleavage. This can sometimes lower the onset temperature of thermal degradation compared to polymers with more stable side groups. However, in some polymer architectures, the bulky nature of the acetoxy group can restrict chain mobility, which may slightly increase the glass transition temperature (Tg).[2]
Comparative Analysis: Poly(vinyl acetate) vs. Polyethylene
| Property | Poly(vinyl acetate) (PVAc) | Polyethylene (PE) |
| Glass Transition Temperature (Tg) | ~30-40 °C | ~ -125 to -80 °C |
| Melting Temperature (Tm) | Amorphous | ~115-135 °C (HDPE) |
| Decomposition Temperature | Onset ~200-250 °C | ~340-440 °C |
Data compiled from various sources.
As the table indicates, the presence of the acetoxy group in PVAc results in a significantly higher Tg compared to PE, reflecting reduced chain mobility. However, the thermal decomposition of PVAc begins at a lower temperature, indicating the relative instability of the ester linkage compared to the carbon-carbon backbone of PE.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4]
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A typical sample size is 5-10 mg.
-
Instrument Setup:
-
Place the sample in a tared TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
-
Experimental Parameters:
-
Temperature Program: Ramp the temperature from ambient to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. The flow rate is typically set at 20-50 mL/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).
-
Workflow for Thermogravimetric Analysis:
Caption: Workflow for assessing polymer thermal stability using TGA.
Impact on Mechanical Properties
The acetoxy group's influence on mechanical properties is primarily due to its bulky nature and its effect on intermolecular forces.[5]
Mechanism of Influence: The steric hindrance caused by the acetoxy side group can disrupt the regular packing of polymer chains, often leading to an amorphous structure.[5] This can result in increased flexibility and reduced crystallinity compared to polymers with smaller, more regular side groups. For instance, the addition of vinyl acetate to polyethylene to form EVA copolymers introduces a more rubbery and flexible consistency.[6]
Comparative Analysis: Ethylene Vinyl Acetate (EVA) vs. Polyethylene (PE)
| Property | EVA (e.g., 28% Vinyl Acetate) | Low-Density Polyethylene (LDPE) |
| Tensile Strength (MPa) | ~10-25 | ~8-17 |
| Elongation at Break (%) | ~600-800 | ~100-650 |
| Flexibility | High | Moderate |
| Resilience | High | Moderate |
Data compiled from various sources.[6][7]
The data shows that EVA, with its acetoxy groups, exhibits significantly higher elongation at break and greater flexibility compared to LDPE.[6] The vinyl acetate component enhances the elasticity of the material.[7]
Experimental Protocol: Tensile Testing
Tensile testing is a standard method to evaluate the mechanical properties of polymers, providing information on strength, stiffness, and ductility.[8]
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens according to standard dimensions (e.g., ASTM D638). Ensure the samples are free of defects.
-
Instrument Setup:
-
Mount the specimen into the grips of a universal testing machine.
-
Attach an extensometer to the specimen to accurately measure strain.
-
-
Experimental Parameters:
-
Crosshead Speed: Apply a constant rate of extension (e.g., 50 mm/min).
-
Temperature and Humidity: Conduct the test under controlled environmental conditions (e.g., 23 °C and 50% relative humidity).
-
-
Data Analysis:
-
Record the load and extension data.
-
Calculate stress (load/cross-sectional area) and strain (change in length/original length).
-
Plot the stress-strain curve.
-
Determine key properties such as tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).
-
Workflow for Tensile Testing:
Caption: Workflow for evaluating polymer mechanical properties via tensile testing.
Impact on Solubility
The acetoxy group generally increases the polarity of a polymer, which in turn affects its solubility in different solvents.
Mechanism of Influence: The polar ester group can engage in dipole-dipole interactions and potentially hydrogen bonding with polar solvents. This often enhances solubility in organic solvents like acetone, ethyl acetate, and toluene. For example, cellulose acetate, with its numerous acetoxy groups, is soluble in a range of organic solvents, whereas natural cellulose is not.[9] The principle of "like dissolves like" is a good predictor of solubility behavior for these polymers.[10]
Comparative Analysis: Cellulose Acetate vs. Cellulose
| Property | Cellulose Acetate | Cellulose |
| Solubility in Water | Generally insoluble (can be modified to be water-soluble)[9] | Insoluble |
| Solubility in Acetone | Soluble[9] | Insoluble |
| Solubility in Dichloromethane | Soluble | Insoluble |
Data compiled from various sources.[9]
The acetylation of cellulose to cellulose acetate dramatically alters its solubility profile, making it processable from solution for applications like films and fibers.[11]
Experimental Protocol: Polymer Solubility Determination
A straightforward method to assess polymer solubility involves observing the formation of a homogeneous solution at a given concentration and temperature.[12]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Sample Preparation:
-
Weigh a specific amount of the polymer (e.g., 0.1 g).
-
Add a measured volume of the solvent (e.g., 10 mL) to a vial containing the polymer.
-
-
Dissolution Process:
-
Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature or with gentle heating).
-
Allow sufficient time for dissolution, which can range from hours to days.
-
-
Observation and Classification:
-
Visually inspect the mixture for clarity and the absence of solid polymer particles.
-
Classify the solubility as:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy dispersion is formed.
-
Insoluble: The polymer remains as a distinct solid phase.
-
-
Logical Relationship of Polymer Solubility:
Caption: Factors influencing the determination of polymer solubility.
Impact on Biodegradability
The presence of ester linkages, such as the acetoxy group, can render a polymer more susceptible to hydrolytic and enzymatic degradation, thereby enhancing its biodegradability.
Mechanism of Influence: The ester bond in the acetoxy group can be cleaved by hydrolysis, a process that can be catalyzed by acids, bases, or enzymes (esterases). This breaks down the polymer into smaller, more water-soluble fragments that can be further metabolized by microorganisms.[13][14] Synthetic condensation polymers with ester couplings are generally more biodegradable than those with ether, amide, or urethane linkages.[15]
Comparative Examples:
-
Poly(lactic acid) (PLA) and Poly(glycolic acid) (PGA): These aliphatic polyesters, which are rich in ester linkages, are well-known for their biodegradability and are widely used in biomedical applications.[15]
-
Cellulose Acetate: The biodegradability of cellulose acetate depends on the degree of substitution. A lower degree of acetylation generally leads to faster biodegradation.
The rate of biodegradation is influenced by several factors, including the polymer's chemical structure, crystallinity, and molecular weight.[13]
Experimental Protocol: In Vitro Hydrolytic Degradation Study
This protocol assesses the degradation of a polymer in a simulated physiological environment.
Methodology:
-
Sample Preparation: Prepare polymer films or scaffolds of known weight and dimensions.
-
Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubation:
-
Place the polymer samples in vials containing the PBS solution.
-
Incubate the vials at 37 °C in a shaking water bath.
-
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from the buffer.
-
Analysis:
-
Mass Loss: Rinse the samples with deionized water, dry them under vacuum until a constant weight is achieved, and calculate the percentage of mass loss.
-
Molecular Weight Change: Analyze the molecular weight of the degraded polymer using Gel Permeation Chromatography (GPC) to assess chain scission.
-
Morphological Changes: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
Workflow for In Vitro Degradation Study:
Caption: Workflow for an in vitro hydrolytic degradation study of a polymer.
Role in Drug Delivery
The properties imparted by the acetoxy group can be strategically utilized in the design of polymer-based drug delivery systems.[16]
Applications:
-
Solubility Enhancement: Polymers containing acetoxy groups can be used to formulate nanoparticles or micelles that encapsulate and improve the solubility of hydrophobic drugs.[16]
-
Controlled Release: The hydrolytic instability of the acetoxy group can be exploited for pH-triggered drug release. In the acidic environment of tumors or endosomes, the hydrolysis of ester linkages can lead to the degradation of the polymer matrix and the release of the encapsulated drug.[17]
-
Biodegradable Carriers: The biodegradability of polymers with acetoxy groups makes them suitable for use as carriers that can be safely eliminated from the body after releasing their therapeutic payload.[18] For example, poly(lactic-co-glycolic acid) (PLGA), a copolymer with ester linkages, is widely used in FDA-approved drug delivery formulations.[19]
The ability to tune properties like degradation rate and drug release kinetics by adjusting the copolymer composition makes these materials highly versatile for drug delivery applications.
Conclusion
The incorporation of the acetoxy group is a versatile strategy for modifying polymer properties. It generally increases polarity and flexibility, enhances solubility in organic solvents, and can introduce biodegradability. While it may slightly compromise thermal stability in some cases, the overall impact on polymer characteristics offers a wide range of possibilities for material design, particularly in the fields of biomedical devices and drug delivery. A thorough understanding of these structure-property relationships, supported by the experimental protocols outlined in this guide, is crucial for the rational design of next-generation polymeric materials.
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A Senior Application Scientist's Guide to the Comparative Biological Evaluation of 4-Acetoxyisophthalic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isophthalic Acid Scaffold and the Prodrug Strategy
Isophthalic acid, a simple benzene-1,3-dicarboxylic acid, represents a versatile and valuable scaffold in medicinal chemistry. Its rigid structure and the ability to be derivatized at multiple positions allow for the precise spatial orientation of functional groups, making it an attractive starting point for designing novel therapeutic agents. Research into its derivatives has revealed promising biological activities, particularly for those with a substitution at the 4-position.
This guide provides a comparative biological evaluation of derivatives based on the 4-hydroxyisophthalic acid core, for which significant experimental data exists. We will delve into their demonstrated antimicrobial and anticancer activities and analyze their structure-activity relationships (SAR).
Crucially, this guide will also address the role of 4-acetoxyisophthalic acid derivatives . Based on established medicinal chemistry principles, we will operate under the working hypothesis that these acetylated compounds function as prodrugs of their 4-hydroxy counterparts.[1][2][3] A prodrug is an inactive or less active molecule that is metabolically converted within the body to the active pharmacological agent. The "acetoxy" group often serves to mask a more polar "hydroxy" group, a strategy used to enhance properties like lipophilicity and cell membrane permeability, potentially improving oral bioavailability and cellular uptake.[1][4]
Therefore, this guide will not only compare the knowns but will also provide the scientific rationale and experimental framework for evaluating and validating the 4-acetoxy derivatives against their active hydroxy forms.
Part 1: The Biologically Active Core - 4-Hydroxyisophthalic Acid Derivatives
The bulk of published research focuses on derivatives where the carboxyl groups of 4-hydroxyisophthalic acid (4-HIA) are converted into amides, specifically 1,3-bis-anilides (amides formed with substituted anilines). These modifications have yielded compounds with significant antimicrobial properties.
Comparative Antimicrobial Activity
Studies have systematically synthesized and evaluated series of 1,3-bis-anilides of 4-HIA against a panel of Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6] The primary method cited for these initial screenings is the disk-diffusion assay.[5]
Causality in Experimental Design: The choice to synthesize anilide derivatives is a classic medicinal chemistry approach. Converting the polar carboxylic acid groups into less polar amides increases the lipophilicity of the molecule. This is crucial because the compound must be able to penetrate the lipid-rich cell walls and membranes of bacteria to reach its intracellular target. The diverse electronic and steric properties of substituents on the aniline ring allow for a systematic exploration of the structure-activity relationship.
Summary of Antimicrobial Performance:
| Derivative Class | Substituent(s) on Anilide Ring | Key Reported Activity | Target Organisms | Reference(s) |
| Halogenated Anilides | Fluoro (F) | Notable inhibitory activity | S. aureus, M. paratuberculosis | [5] |
| Iodo (I) | Broad-spectrum antimicrobial and some antifungal activity | Gram-positive & Gram-negative bacteria, C. albicans, A. niger | [5] | |
| Chloro (Cl), Bromo (Br) | Significant activity, but little to no antifungal effect | Gram-positive & Gram-negative bacteria | [5] | |
| Nitro-Substituted Anilides | Nitro-Halogen combinations | Among the most interesting and active in the series | Gram-positive & Gram-negative bacteria, Fungi | [6] |
Structure-Activity Relationship (SAR) Insights
From the available data, we can infer several key SAR trends for the antimicrobial activity of 4-hydroxyisophthalic acid anilides:
-
Amide Formation is Essential: The conversion of both carboxylic acids to amides is a prerequisite for activity.
-
Aniline Substitution is Key: The nature and position of substituents on the aniline rings drastically modulate the antimicrobial potency and spectrum.
-
Electron-Withdrawing Groups Appear Favorable: The high activity of nitro- and halogen-substituted derivatives suggests that electron-withdrawing groups on the terminal phenyl rings enhance biological activity.[6] This could be due to altered electronic properties of the entire molecule, influencing how it interacts with its biological target.
-
Specific Halogens Matter: Iodo-derivatives showed the broadest spectrum, including some antifungal activity, suggesting that the size, lipophilicity, and electronic nature of the halogen are all important factors.[5]
Anticancer Potential
The parent compound, 4-hydroxyisophthalic acid (4-HIPA), isolated from the roots of Decalepis hamiltonii, has demonstrated antiproliferative potential.[7][8] Studies have shown it can induce apoptosis in cancer cell lines, making the 4-HIA scaffold a promising starting point for developing novel anticancer agents.[7] While extensive comparative data on anticancer derivatives is less available than for antimicrobial activity, it establishes a clear therapeutic rationale for further investigation.
Part 2: The Prodrug Hypothesis - The Role of 4-Acetoxyisophthalic Acid Derivatives
Direct experimental data on the biological activity of 4-acetoxyisophthalic acid derivatives is scarce in publicly available literature. However, we can construct a strong hypothesis for their function based on the principles of prodrug design.[2][3]
The phenolic hydroxyl group at the 4-position is polar. While it may be crucial for binding to a biological target (e.g., through hydrogen bonding), its polarity can hinder the molecule's ability to cross cellular membranes.
The Strategy: By acetylating the hydroxyl group to form an ester (an "acetoxy" group), the molecule's overall polarity is reduced, and its lipophilicity is increased. This more lipid-soluble prodrug can more easily traverse the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, hydrolyzing the acetoxy group back to the active hydroxyl form. This unmasks the active drug precisely where it is needed—inside the target cell.
Proposed Mechanism of Action: Prodrug Activation
The diagram below illustrates the proposed pathway for a generic 4-acetoxyisophthalic acid anilide derivative.
Caption: Proposed metabolic activation of a 4-acetoxyisophthalic acid derivative.
This prodrug approach offers a compelling rationale for synthesizing and evaluating 4-acetoxy derivatives, as they may exhibit superior cellular activity compared to their 4-hydroxy counterparts, despite the latter being the active form.
Part 3: A Framework for Comparative Evaluation
To validate the prodrug hypothesis and directly compare the biological performance of 4-hydroxy vs. 4-acetoxy derivatives, a structured experimental workflow is required. This section outlines a self-validating system for such a comparison.
Trustworthiness through Controls: The validity of this workflow hinges on the inclusion of appropriate controls. A vehicle control (e.g., DMSO) establishes the baseline response, a positive control (a known antibiotic or anticancer drug) confirms the assay is working, and comparing the parent compound (4-HIA) to its derivatives isolates the effect of the chemical modifications.
Caption: Experimental workflow for comparing hydroxy and acetoxy derivatives.
Part 4: Detailed Experimental Protocols
The following protocols describe the key, self-validating experiments required to execute the comparative evaluation outlined above.
Protocol 1: Synthesis of 1,3-bis-(4-chloroanilido)-4-hydroxyisophthalic acid
This protocol describes a direct condensation reaction. The synthesis of the 4-acetoxy equivalent would follow a similar procedure, starting with 4-acetoxyisophthalic acid.
-
Reactant Preparation: In a round-bottom flask, combine 1 equivalent of 4-hydroxyisophthalic acid with 2.5 equivalents of 4-chloroaniline.
-
Reaction: Heat the mixture to 175°C with stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the solidified reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by washing with water.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Validation: The structure and purity of the final compound must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This quantitative colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both 4-hydroxy and 4-acetoxy derivatives) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds.
-
Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Negative Control (Sterility): A well with MHB only.
-
Positive Control (Growth): A well with MHB and bacteria, but no compound.
-
Reference Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Perspectives
The existing body of research strongly supports the biological potential of 4-hydroxyisophthalic acid derivatives , particularly anilides, as antimicrobial agents. The parent 4-HIA scaffold also shows promise for anticancer drug development.[7]
While direct evidence is pending, a compelling, mechanistically sound case can be made for investigating 4-acetoxyisophthalic acid derivatives as prodrugs of these active compounds. The acetylation of the phenolic hydroxyl group is a well-established strategy to enhance cellular permeability, potentially leading to improved efficacy in cell-based assays and better pharmacokinetic profiles in vivo.
The comparative framework and detailed protocols provided in this guide offer a clear and scientifically rigorous path forward. Future research should focus on a head-to-head comparison of 4-hydroxy and 4-acetoxy derivative pairs. Such studies are essential to validate the prodrug hypothesis and to determine if this chemical modification can successfully translate the promising in vitro activity of this scaffold into more effective therapeutic candidates.
References
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BioCrick. (n.d.). 4-Hydroxyisophthalic acid. Available at: [Link]
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Mazzone, G., et al. (1984). Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity. Bollettino della Societa italiana di biologia sperimentale, 60(12), 2273-9. Available at: [Link]
-
Mazzone, G., et al. (1985). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. Bollettino della Societa italiana di biologia sperimentale, 61(2), 199-204. Available at: [Link]
-
Rovner, P., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(20), 8565-8578. Available at: [Link]
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DrugFuture. (2023). 4-Hydroxyisophthalic Acid. Available at: [Link]
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Gautam, A., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]
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Majumdar, S., & Srirangam, R. (2025). Prodrug strategies to overcome poor water solubility. ResearchGate. Available at: [Link]
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Yu, Y., et al. (2019). Synthesis, Crystal Structure and Biological Activities of Novel Anthranilic(Isophthalic) Acid Esters. ResearchGate. Available at: [Link]
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Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-70. Available at: [Link]
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Rautio, J., et al. (2008). Prodrugs: design and clinical applications. PubMed. Available at: [Link]
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- 5. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Acetoxyisophthalic Acid
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to ensuring the highest standards of safety and environmental stewardship in our laboratories. The proper management and disposal of chemical reagents, such as 4-Acetoxyisophthalic Acid, are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Acetoxyisophthalic Acid, grounded in established safety principles and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Acetoxyisophthalic Acid was not located at the time of publication. The following guidance is synthesized from the safety data of structurally similar compounds, namely 4-hydroxyisophthalic acid and isophthalic acid, and established principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Hazard Identification and Risk Assessment
4-Acetoxyisophthalic Acid is a solid aromatic carboxylic acid. Based on data from its close structural analog, 4-hydroxyisophthalic acid, it should be treated as a substance that can cause skin, eye, and respiratory irritation[1][2][3][4][5][6][7]. The primary risks are associated with the generation of dust during handling and the acidic nature of the compound.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and discomfort[1][3][4][7].
-
Eye Irritation: Contact with eyes can cause serious irritation[1][3][4][7].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[1][4][5][7].
-
Incompatibility: As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and some metals[1][8]. Mixing with bases can cause a vigorous exothermic reaction.
The presence of the acetoxy group introduces the potential for hydrolysis under acidic or basic conditions, which would yield 4-hydroxyisophthalic acid and acetic acid. This reaction should be considered during neutralization procedures.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 4-Acetoxyisophthalic Acid for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Protective Clothing | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To prevent inhalation of irritating dust. |
All handling of solid 4-Acetoxyisophthalic Acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of dust inhalation[1][6].
Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions and ensures that waste is treated and disposed of correctly.
-
Waste Stream: 4-Acetoxyisophthalic Acid waste should be classified as non-halogenated solid organic acid waste .
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the acid; high-density polyethylene (HDPE) is a suitable choice. The original product container can be used if it is in good condition[8].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Acetoxyisophthalic Acid," and the associated hazards (e.g., "Irritant," "Corrosive - Acid").
-
Incompatibilities: Do not mix 4-Acetoxyisophthalic Acid waste with bases, oxidizing agents, or solvents in the same container. Keep it segregated from other waste streams.
Step-by-Step Disposal Protocol
The disposal procedure will vary depending on the quantity of the waste and local regulations. The following protocols provide a general framework.
This protocol is intended for residual amounts of solid 4-Acetoxyisophthalic Acid.
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Collection: Carefully sweep or scrape the solid material into the designated hazardous waste container. Avoid generating dust.
-
Container Management: Securely close the container lid. Do not fill the container beyond 90% of its capacity to allow for expansion.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Pickup: Arrange for waste pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
This protocol applies to items such as paper towels, weigh boats, or gloves that are contaminated with 4-Acetoxyisophthalic Acid.
-
Segregation: Place all contaminated solid debris into a separate, clearly labeled hazardous waste bag or container designated for "Contaminated Solid Waste."
-
Labeling: Ensure the container is labeled with the chemical contaminant ("4-Acetoxyisophthalic Acid") and the date.
-
Storage and Disposal: Manage this container as you would other solid hazardous waste, storing it in the SAA for EHS pickup.
Some institutions may permit the neutralization and drain disposal of dilute, uncontaminated aqueous solutions of organic acids. Always verify with your EHS department before proceeding with this method.
-
Verification: Confirm that your local regulations and institutional policies allow for the drain disposal of neutralized 4-Acetoxyisophthalic Acid solutions.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Have a calibrated pH meter or pH paper ready.
-
Dilution: If the solution is concentrated, dilute it with a large volume of cold water in a suitable container (e.g., a large beaker).
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the stirred solution. Be cautious as this is an exothermic reaction and will produce carbon dioxide gas, causing effervescence. The potential for hydrolysis of the acetoxy group may slightly increase the amount of base required.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Drain Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution).
-
Documentation: Record the neutralization and disposal in your laboratory notebook.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
If there is a risk of dust inhalation, leave the area and close the doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the identity of the spilled substance (4-Acetoxyisophthalic Acid).
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Acetoxyisophthalic Acid waste.
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Navigating the Safe Handling of 4-Acetoxyisophthalic Acid: A Guide to Personal Protective Equipment and Operational Safety
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetoxyisophthalic Acid. As a senior application scientist, the goal is to synthesize technical data with field-proven insights, ensuring that every protocol is a self-validating system for safety and efficacy. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, building a foundation of trust and empowering you to handle this compound with the utmost confidence and care.
Disclaimer: Specific safety data for 4-Acetoxyisophthalic Acid is not widely available. The following recommendations are based on the known hazards of structurally similar compounds, such as 4-Hydroxyisophthalic Acid and other substituted aromatic carboxylic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and to conduct a thorough risk assessment for your unique experimental conditions.
The Foundation of Safety: Understanding the Hazards
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For compounds like 4-Acetoxyisophthalic Acid, which exists as a solid or powder, the primary risks stem from direct contact and inhalation of airborne particles.[1][2] The known hazards for closely related analogs are summarized below.
Key Potential Hazards of Aromatic Carboxylic Acids:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[2][3][4]
These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing skin and eye contact and eliminating the risk of inhalation.
| Hazard | Route of Exposure | Potential Health Effect | Source |
| Skin Irritation | Dermal Contact | Causes skin irritation. | [2][3][4] |
| Eye Irritation | Ocular Contact | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | Inhalation | May cause respiratory tract irritation. | [2][3][4] |
Core Directive: A Multi-Layered PPE Protocol
A robust PPE protocol is your primary defense against chemical exposure. The following details the essential equipment and the scientific reasoning for its use when handling 4-Acetoxyisophthalic Acid.
Tier 1: Engineering Controls (The First Line of Defense)
The most effective way to prevent exposure is to handle the hazard at its source.
-
Fume Hood: All weighing and handling of solid 4-Acetoxyisophthalic Acid should be performed inside a certified chemical fume hood. This contains dust and prevents it from becoming airborne in the laboratory.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[1][3]
Tier 2: Personal Protective Equipment (The Last Line of Defense)
When engineering controls are in place, PPE provides the necessary barrier for personal protection.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[3][5] When there is a risk of splashing, such as when dissolving the compound, a face shield should be worn in addition to goggles for full-face protection.[6][7]
-
Hand and Body Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids and should be worn at all times.[6][8] Inspect gloves for any signs of degradation or puncture before use.[7] Use proper glove removal technique to avoid skin contamination.[7]
-
Lab Coat: A fully buttoned lab coat provides a critical barrier to protect your skin and personal clothing from contamination.
-
-
Respiratory Protection:
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Contains dust and vapors at the source. |
| Eye/Face | Chemical Safety Goggles (required) / Face Shield (as needed) | Protects against eye irritation from dust and splashes.[3][6] |
| Hand | Nitrile or Butyl Rubber Gloves | Prevents skin irritation from direct contact.[6][8] |
| Body | Full-Length Lab Coat | Protects skin and clothing from contamination.[3] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Required if dust cannot be controlled by engineering means.[3][5] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and ensures operational consistency.
Workflow for Handling Solid 4-Acetoxyisophthalic Acid
Caption: Safe handling workflow for 4-Acetoxyisophthalic Acid.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Procedures
Immediate and correct first aid is critical.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. If skin irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
Spill and Disposal Procedures
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][9] Clean the spill area thoroughly.
-
Waste Disposal: Dispose of 4-Acetoxyisophthalic Acid and any contaminated materials in accordance with all applicable local, regional, and national regulations.[1][2][11] Do not let the product enter drains.[1]
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency situations.
By integrating these safety protocols and understanding the rationale behind them, you can create a secure laboratory environment for handling 4-Acetoxyisophthalic Acid, ensuring both the integrity of your research and the well-being of your team.
References
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
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Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 5-Hydroxyisophthalic acid. [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). 4-hydroxyisophthalic acid Safety Data Sheet. [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
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Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 5-Hydroxyisophthalic acid. [Link]
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National Center for Biotechnology Information. "4-Hydroxyisophthalic acid." PubChem Compound Database, CID=12490. [Link]
-
Lotte Chemical Corporation. (2025, August 19). Safety Data Sheet(SDS) - PIA. [Link]
-
INEOS Joliet Europe. (2019, May 23). Purified Isophthalic Acid SDS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


